3-methoxy-L-tyrosine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315157 | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-48-1 | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methyldopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-methoxy-L-tyrosine, a key metabolite of L-DOPA and a compound of interest in neuropharmacological research. The guide details both enzymatic and chemical synthesis routes, presenting quantitative data, experimental methodologies, and process visualizations to support research and development efforts.
Core Synthesis Strategies
The synthesis of this compound can be achieved through two principal approaches:
-
Enzymatic Synthesis: This highly specific method utilizes the enzyme Catechol-O-methyltransferase (COMT) to catalyze the transfer of a methyl group from a donor molecule to the 3-hydroxyl group of L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Chemical Synthesis: This approach involves multi-step chemical reactions, typically starting from L-tyrosine, to introduce the methoxy (B1213986) group at the desired position. While no direct selective 3-O-methylation of L-DOPA is prominently documented, multi-step syntheses from L-tyrosine offer a viable alternative.
Pathway 1: Enzymatic Synthesis via Catechol-O-Methyltransferase (COMT)
The enzymatic synthesis of this compound is a biomimetic approach that mirrors the metabolic pathway of L-DOPA in vivo. The reaction is catalyzed by COMT, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA.[1]
Reaction Scheme:
L-DOPA + S-adenosyl-L-methionine (SAM) --(COMT, Mg²⁺)--> this compound + S-adenosyl-L-homocysteine (SAH)
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic synthesis is determined by the kinetic parameters of COMT. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial for optimizing reaction conditions.
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg/min) | Optimal pH | Optimal Temperature (°C) | Reference |
| Human Duodenal Mucosa | L-DOPA | - | 40-350 | - | - | [2] |
| Purified Recombinant Human COMT | L-DOPA | 1-5 | - | 7.3-8.2 | 37 | [3] |
Note: Kinetic parameters can vary depending on the specific isoform of COMT (soluble vs. membrane-bound), purity of the enzyme, and assay conditions.
Experimental Protocol: Enzymatic Synthesis
This protocol provides a general framework for the in vitro enzymatic synthesis of this compound.
Materials:
-
Recombinant Human Catechol-O-Methyltransferase (COMT)
-
L-DOPA
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (to a final concentration of 1 mM)
-
L-DOPA (to a final concentration of 1 mM)
-
SAM (to a final concentration of 1.5 mM)
-
-
Enzyme Addition: Initiate the reaction by adding recombinant human COMT to a final concentration of 0.1-1 µg/µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.4 M perchloric acid.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.
Expected Yield: The yield of this compound is dependent on the optimization of reaction conditions, including enzyme and substrate concentrations, and reaction time.
Signaling Pathway and Experimental Workflow
Pathway 2: Chemical Synthesis from L-Tyrosine
While a direct and selective 3-O-methylation of L-DOPA presents challenges due to the presence of multiple reactive functional groups, multi-step chemical syntheses starting from the readily available amino acid L-tyrosine are well-established. These routes typically involve protection of the amino and carboxyl groups, followed by introduction of a hydroxyl group at the 3-position and subsequent methylation.
Generalized Synthetic Scheme:
A representative multi-step synthesis involves the following key transformations:
-
Protection: Protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions.
-
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the protected tyrosine. This can be achieved through various methods, such as the Reimer-Tiemann reaction followed by a Dakin oxidation.[4]
-
Methylation: Selective methylation of the newly introduced 3-hydroxyl group.
-
Deprotection: Removal of the protecting groups to yield this compound.
Experimental Protocol: Multi-step Synthesis (Illustrative)
The following is an illustrative protocol based on known transformations of tyrosine derivatives.
Step 1: Protection of L-Tyrosine
-
Protect the amino group of L-tyrosine with a suitable protecting group (e.g., Boc anhydride).
-
Esterify the carboxylic acid group (e.g., methyl ester) to yield a fully protected L-tyrosine derivative.
Step 2: Ortho-Formylation (Reimer-Tiemann Reaction)
-
Treat the protected L-tyrosine with chloroform (B151607) and a strong base (e.g., sodium hydroxide) to introduce a formyl group at the 3-position.[4]
Step 3: Hydroxylation (Dakin Reaction)
-
Oxidize the formyl group with hydrogen peroxide under basic conditions to yield the 3-hydroxy derivative.[4]
Step 4: Selective 3-O-Methylation
-
Protect the 4-hydroxyl group with a suitable protecting group (e.g., benzyl (B1604629) bromide).
-
Methylate the free 3-hydroxyl group using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base.
Step 5: Deprotection
-
Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups, and saponification for the ester) to obtain this compound.
Quantitative Data: Yields
The overall yield for multi-step chemical syntheses can vary significantly depending on the specific reagents and conditions used for each step. Overall yields in the range of 30-50% have been reported for similar multi-step syntheses starting from L-tyrosine.[5]
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Protection | Boc₂O, then MeOH/SOCl₂ | >90 |
| 2 | Ortho-Formylation | CHCl₃, NaOH | 60-70[4] |
| 3 | Hydroxylation | H₂O₂, NaOH | 70-80[4] |
| 4 | Selective Methylation | 1. BnBr, K₂CO₃ 2. MeI, K₂CO₃ | 80-90 |
| 5 | Deprotection | H₂/Pd-C, then H⁺/H₂O | >85 |
Logical Relationship of Chemical Synthesis Steps
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and residual reagents. The two primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).
Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds based on their differential solubility in a solvent at varying temperatures.[6]
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of water and a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) is often a good starting point for amino acids.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Purification by Preparative HPLC
Preparative HPLC offers high-resolution separation and is suitable for obtaining highly pure samples.
Experimental Protocol:
-
Column Selection: A reversed-phase C18 column is commonly used for the purification of polar compounds like amino acids.
-
Mobile Phase Selection: A gradient elution using a mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically employed.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified product.
Quantitative Data: Purification Efficiency
| Method | Typical Purity Achieved | Typical Recovery |
| Recrystallization | >98% | 70-90% |
| Preparative HPLC | >99.5% | 80-95% |
Purification Workflow
References
- 1. youtube.com [youtube.com]
- 2. Influence of COMT inhibition on levodopa pharmacology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
The Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Methoxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of the Parkinson's disease pro-drug, L-DOPA.[1][2][3][4][5] Formed through the action of catechol-O-methyltransferase (COMT), this compound was initially considered an inactive byproduct.[1][2][3][4][5] However, a growing body of evidence reveals its significant role in modulating the therapeutic efficacy of L-DOPA and its potential as a direct effector of neuronal function. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, with a focus on its interaction with key transport systems and its impact on dopaminergic pathways.
Core Mechanism of Action: A Tale of Two Transporters
The principal mechanism by which this compound exerts its influence is through its interaction with the large neutral amino acid transporter (LAT1), a critical component of the blood-brain barrier.[3][4] LAT1 is responsible for the transport of large neutral amino acids, including L-DOPA, into the brain.[6][7] this compound, sharing a structural resemblance to L-DOPA, acts as a competitive inhibitor of this transporter.[4][8][9] This competition reduces the bioavailability of L-DOPA in the central nervous system, thereby diminishing its therapeutic effect.[9][10]
Furthermore, this compound has been shown to inhibit the astrocyte-mediated neuroprotective effects of L-DOPA.[11][12][13] Astrocytes play a crucial role in supporting neuronal health, and L-DOPA's beneficial effects are, in part, mediated by these glial cells. By interfering with this supportive interaction, this compound can indirectly contribute to a less favorable neuronal environment. While not a direct ligand for dopaminergic receptors, its downstream effects on dopamine (B1211576) metabolism and availability are profound.[14]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction of this compound with its primary targets and its effects on dopaminergic systems.
| Parameter | Value | Cell Line/System | Reference |
| K | 72 µM (53, 91) | RBE 4 cells | [5] |
| 60 µM (46, 74) | RBE 4B cells | [5] | |
| K | 40 µM (25, 57) | RBE 4 cells | [5] |
| 44 µM (13, 75) | RBE 4B cells | [5] | |
| IC | 642 µM (542, 759) | RBE 4 cells | [5] |
| 482 µM (475, 489) | RBE 4B cells | [5] | |
| K | 143 µM (121, 170) | RBE 4 cells | [5] |
| 93 µM (92, 95) | RBE 4B cells | [5] | |
| Effect on Dopamine Turnover | 40% decrease | Rat striatum (1 µmol, icv) | [2][15] |
| Concentration for in vitro neuroprotection inhibition | 10-100 µM | Primary mesencephalic neurons and striatal astrocytes | [12][13][16] |
Signaling Pathways and Experimental Workflows
L-DOPA Metabolism and the Role of this compound
The metabolic fate of L-DOPA is a critical determinant of its therapeutic efficacy. The following diagram illustrates the enzymatic conversion of L-DOPA to both the active neurotransmitter, dopamine, and the inhibitory metabolite, this compound.
Competition at the Blood-Brain Barrier
The competition between L-DOPA and this compound for the LAT1 transporter at the blood-brain barrier is a key aspect of its mechanism of action. This interaction is depicted in the following diagram.
Experimental Workflow: Assessing Neuroprotection
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on the neuroprotective effects of L-DOPA in a neuron-astrocyte co-culture system.
Detailed Experimental Protocols
Primary Astrocyte and Neuronal Co-Culture
This protocol is adapted from methodologies described in studies investigating the neuroprotective effects of L-DOPA and its inhibition by this compound.[12][17][18]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E16-E18 for neurons, P1-P2 for astrocytes)
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Poly-L-lysine coated culture plates
-
Trypsin-EDTA
-
DNAse I
-
Neuronal culture medium (Neurobasal medium with B27 supplement, L-glutamine, and penicillin-streptomycin)
-
L-DOPA and this compound stock solutions
Protocol:
-
Astrocyte Isolation:
-
Euthanize neonatal rat pups (P1-P2) and dissect the cerebral cortices in ice-cold HBSS.
-
Remove meninges and mince the tissue.
-
Digest the tissue with trypsin-EDTA and DNAse I at 37°C.
-
Triturate the cell suspension and plate onto poly-L-lysine coated flasks in DMEM/F12 with 10% FBS.
-
After 7-10 days, purify astrocytes by shaking to remove microglia and oligodendrocytes.
-
-
Neuronal Isolation:
-
Euthanize pregnant rats (E16-E18) and dissect the ventral mesencephalon from the embryos in ice-cold HBSS.
-
Digest the tissue with trypsin-EDTA and DNAse I.
-
Triturate the cell suspension and plate onto poly-L-lysine coated plates in neuronal culture medium.
-
-
Co-culture and Treatment:
-
After establishing the primary neuronal culture for 3-5 days, add the purified astrocytes to the neuronal cultures.
-
Allow the co-culture to stabilize for 24-48 hours.
-
Treat the co-cultures with L-DOPA, this compound, or a combination of both at desired concentrations.
-
Incubate for the specified experimental duration (e.g., 24-72 hours).
-
-
Analysis:
-
Fix the cells and perform immunocytochemistry for neuronal markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons) and astrocyte markers (e.g., GFAP).
-
Quantify neuronal survival by counting the number of viable neurons in each treatment group.
-
In Situ Rat Brain Perfusion
This protocol is a generalized procedure based on techniques used to study blood-brain barrier transport.[19][20]
Materials:
-
Adult Sprague-Dawley rat
-
Anesthesia (e.g., pentobarbital)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing radiolabeled L-DOPA and varying concentrations of this compound
-
Surgical instruments
Protocol:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer at a constant flow rate.
-
Introduce the perfusion buffer containing radiolabeled L-DOPA and the desired concentration of this compound.
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the rat and dissect the brain.
-
Measure the radioactivity in the brain tissue to determine the uptake of L-DOPA.
-
Calculate the brain uptake clearance to quantify the inhibition by this compound.
HPLC with Electrochemical Detection for Dopamine and Metabolites
This protocol outlines the general steps for measuring dopamine and its metabolites in brain tissue samples.[1][21][22]
Materials:
-
Rat brain tissue (e.g., striatum)
-
Homogenization buffer (e.g., perchloric acid)
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a buffered solution of methanol (B129727) and water with an ion-pairing agent)
-
Standards for dopamine, DOPAC, HVA, and this compound
Protocol:
-
Dissect and weigh the brain tissue of interest.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the proteins.
-
Filter the supernatant.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the compounds with the mobile phase at a constant flow rate.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidation potential.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
Conclusion
This compound is far from being an inert metabolite. Its primary mechanism of action, centered on the competitive inhibition of L-DOPA transport at the blood-brain barrier, has significant implications for the treatment of Parkinson's disease. Furthermore, its ability to interfere with the neuroprotective functions of astrocytes adds another layer of complexity to its pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate roles of this important L-DOPA metabolite. A thorough understanding of the mechanisms of this compound is paramount for the development of more effective and refined therapeutic strategies for Parkinson's disease and other neurological disorders.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.uef.fi [sites.uef.fi]
- 7. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 9. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-dopa competes with tyrosine and tryptophan for human brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]
- 19. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of L-DOPA treatment on regional cerebral blood flow and metabolism in the basal ganglia in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methoxy-L-tyrosine in Dopamine Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-O-methyl-L-dopa (3-OMD), also known as 3-methoxy-L-tyrosine, is a major metabolite of the cornerstone Parkinson's disease drug, Levodopa (B1675098) (L-DOPA). Far from being an inert byproduct, 3-OMD actively influences L-DOPA's efficacy and contributes to the complexities of long-term therapy. Its formation, catalyzed by catechol-O-methyltransferase (COMT), and its remarkably long plasma half-life lead to significant accumulation in patients.[1][2] This guide provides an in-depth examination of 3-OMD's role in dopamine (B1211576) metabolism, its impact on L-DOPA pharmacokinetics and pharmacodynamics, and the experimental methodologies used to investigate its effects. We will explore its competitive inhibition of L-DOPA transport, its effects on dopaminergic neurons, and its clinical implications, supported by quantitative data and pathway visualizations.
The Metabolic Fate of L-DOPA: A Pivotal Branching Point
Upon administration, L-DOPA is subject to two primary, competing metabolic pathways. The therapeutically desired pathway involves its conversion to dopamine in the brain, a reaction catalyzed by aromatic L-amino acid decarboxylase (AADC).[1] The second major pathway is the O-methylation of L-DOPA by COMT to form 3-OMD, a step that occurs in both the periphery and the brain.[1][2][3]
Standard L-DOPA formulations are co-administered with AADC inhibitors (e.g., carbidopa) to prevent peripheral conversion to dopamine and mitigate side effects.[4][5] However, this inhibition shunts a larger proportion of L-DOPA towards the COMT pathway, significantly increasing the production and accumulation of 3-OMD.[5]
Pharmacokinetic Profile and Clinical Implications
The most striking difference between L-DOPA and 3-OMD is their plasma half-lives. This disparity is central to the clinical challenges associated with long-term L-DOPA therapy. The accumulation of 3-OMD is believed to play a significant role in the development of motor complications, such as dyskinesia and "wearing-off" phenomena.[1][4][6]
| Parameter | L-DOPA | 3-O-methyl-L-dopa (3-OMD) | Reference |
| Plasma Half-life (t½) | ~1.5 hours | ~15 hours | [1][5][7] |
| Formation Enzyme | Tyrosine Hydroxylase | Catechol-O-methyltransferase (COMT) | [1][8] |
| Accumulation | Low; fluctuates with dosing | High; steady-state levels build over time | [1][2] |
| Cavg (LCIG Infusion) | 2.9 (±0.84) µg/mL | 17.1 (±4.99) µg/mL | [7] |
| Fluctuation [(Cmax-Cmin)/Cavg] | 0.52 | 0.21 | [7] |
Table 1: Comparative Pharmacokinetics of L-DOPA and 3-OMD. Data highlight the prolonged half-life and significant accumulation of 3-OMD compared to its parent compound. Cavg (average steady-state concentration) and Fluctuation data are from a 16-hour levodopa-carbidopa intestinal gel (LCIG) infusion study.
Mechanisms of Action and Interference
3-OMD is not a passive metabolite; it actively interferes with L-DOPA's therapeutic action through several mechanisms.
Competition at the Blood-Brain Barrier
Both L-DOPA and 3-OMD are large neutral amino acids (LNAAs). They rely on the same LNAA transport system to cross the blood-brain barrier (BBB) and enter the central nervous system.[1][2][4] Due to its high and stable plasma concentrations, 3-OMD acts as a competitive inhibitor, effectively reducing the amount of L-DOPA that can reach the brain.[2][4][5] While some studies suggest its potency in this regard is comparable to other LNAAs like phenylalanine, its sheer concentration makes it a significant factor.[9][10]
Effects on Dopaminergic Systems and Neurotoxicity
Beyond transport competition, 3-OMD exerts direct effects on the dopaminergic system. Animal studies have demonstrated that 3-OMD administration can decrease locomotor activity and reduce dopamine turnover.[6][11]
| Experimental Finding | Organism/Model | Quantitative Effect | Reference |
| Dopamine Turnover | Rat Striatum | ▼ 40.0% decrease in DOPAC/DA ratio | [6][12] |
| Locomotor Activity | Rats (icv injection) | ▼ 74% decrease in total distance traveled | [12] |
| Dopamine Uptake | Rat Striatal Membranes & PC12 cells | Inhibition observed | [6] |
| Dopamine Release | Rat Striatal Slices | Inhibition observed | [1][2] |
Table 2: Preclinical Effects of 3-OMD on Dopaminergic Function. Data from rodent and in vitro studies show the inhibitory impact of 3-OMD.
Furthermore, evidence suggests potential neurotoxic properties. In vitro studies using PC12 cells have shown that 3-OMD can induce cytotoxicity via oxidative stress and a decrease in mitochondrial membrane potential.[6][12] It may also counteract the neuroprotective effects of L-DOPA that are mediated by astrocytes, in part by inhibiting the release of glutathione.[2]
Experimental Protocols for Investigation
Studying the effects of 3-OMD requires a combination of pharmacokinetic, behavioral, and cellular assays.
Quantification of L-DOPA and 3-OMD in Biological Samples
Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Sample Preparation: Plasma or cerebrospinal fluid is collected. Proteins are precipitated using an acid like perchloric acid. The sample is centrifuged, and the supernatant is filtered.
-
Chromatographic Separation: The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a buffered solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent, is used to separate L-DOPA, 3-OMD, dopamine, and other metabolites based on their physicochemical properties.
-
Detection and Quantification: An electrochemical detector is placed in-line after the column. As the electroactive compounds elute from the column, they are oxidized at the surface of an electrode set at a specific potential. This generates an electrical current that is proportional to the concentration of the analyte. Concentrations are determined by comparing peak areas to those of known standards.
Assessment of Locomotor Activity
Methodology: Open-Field Test in Rodents.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is placed in a sound-attenuated room with controlled lighting. An overhead video camera records the animal's movement.
-
Procedure: A rat or mouse is administered 3-OMD or a vehicle control (often intracerebroventricularly to bypass the BBB for mechanistic studies). After a set time, the animal is placed in the center of the open-field arena and allowed to explore freely for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Video tracking software is used to analyze the recording. Key parameters include total distance traveled, movement time, velocity, and entries into different zones (e.g., center vs. periphery). A significant decrease in these metrics in the 3-OMD group compared to control indicates impaired locomotor activity.[12]
Conclusion and Future Directions
3-O-methyl-L-dopa is a critical, biologically active metabolite in the context of L-DOPA therapy for Parkinson's disease. Its long half-life leads to substantial accumulation, where it competitively inhibits L-DOPA's entry into the brain and may exert direct, potentially detrimental, effects on the dopaminergic system. Understanding the multifaceted role of 3-OMD has provided the foundational rationale for the clinical use of COMT inhibitors, which reduce 3-OMD formation, thereby stabilizing plasma L-DOPA levels and improving therapeutic outcomes.[5]
Future research should continue to elucidate the precise mechanisms of 3-OMD-induced neurotoxicity and its potential contribution to the progression of neurodegeneration. Further investigation into its interaction with other neurotransmitter systems and its role in non-motor symptoms of Parkinson's disease is also warranted. For drug development professionals, modulating 3-OMD levels remains a key strategy for optimizing dopamine replacement therapies.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 3-Methoxy-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major and persistent metabolite of Levodopa (L-DOPA), the primary medication for Parkinson's disease.[1] Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than its parent drug, leading to its accumulation in plasma and the central nervous system.[1][2] This accumulation has been a subject of extensive research due to its potential to compete with L-DOPA for transport across the blood-brain barrier, potentially impacting the therapeutic efficacy of L-DOPA and contributing to motor complications.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, detailing its metabolic pathway, quantitative pharmacokinetic parameters, and the experimental protocols used for its analysis.
Metabolic Pathway of Levodopa and Formation of this compound
L-DOPA is primarily metabolized through two main pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine (B1211576), and O-methylation by COMT to form this compound.[1] When AADC is inhibited by drugs like carbidopa (B1219) or benserazide (B1668006) to increase the central nervous system availability of L-DOPA, the COMT pathway becomes more prominent.[2]
References
The Dual Role of 3-Methoxy-L-tyrosine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD was initially considered an inert byproduct. However, a growing body of evidence reveals its active and complex role within the central nervous system (CNS). This technical guide provides an in-depth analysis of the functions of 3-OMD, detailing its impact on neurotransmitter systems, its potential contribution to the side effects of L-DOPA therapy, and its implications for drug development. We present a comprehensive overview of the current understanding of 3-OMD, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
The administration of L-DOPA to replenish dopamine (B1211576) levels in the brains of Parkinson's disease patients is a well-established therapeutic strategy. However, the peripheral and central metabolism of L-DOPA leads to the formation of several metabolites, with 3-O-methyldopa (3-OMD) being one of the most significant. Due to its long plasma half-life of approximately 15 hours, compared to about one hour for L-DOPA, 3-OMD accumulates in both plasma and the brain of patients undergoing chronic L-DOPA therapy[1][2]. This accumulation has raised concerns about its potential physiological and pathological effects within the CNS. This guide will explore the multifaceted functions of 3-OMD, moving beyond its perception as a simple metabolite to its role as an active modulator of neuronal function and a potential contributor to the challenges of long-term L-DOPA treatment.
Biochemical Profile and Pharmacokinetics
3-OMD is formed by the methylation of L-DOPA, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT) with S-adenosyl methionine (SAM) serving as the methyl donor[1]. When L-DOPA is co-administered with a dopa decarboxylase inhibitor (DDI), which prevents its conversion to dopamine in the periphery, the metabolic pathway shifts towards the formation of 3-OMD by COMT[1].
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of L-DOPA and 3-OMD, highlighting the significant differences that lead to the accumulation of 3-OMD.
| Parameter | L-DOPA | 3-O-Methyldopa (3-OMD) | Reference |
| Plasma Half-life (t½) | ~1 hour | ~15 hours | [1][2] |
| Primary Metabolic Enzyme | Aromatic L-amino acid decarboxylase (AADC), Catechol-O-methyltransferase (COMT) | Primarily renal excretion | [3] |
| Accumulation with Chronic Therapy | Low | High | [1][3] |
Function in the Central Nervous System
The effects of 3-OMD in the CNS are multifaceted, ranging from competition with L-DOPA for transport to direct neurotoxic effects.
Competition for Blood-Brain Barrier Transport
3-OMD and L-DOPA share the same transport system, the large neutral amino acid (LNAA) transporter (LAT1), to cross the blood-brain barrier[4][5]. The accumulation of 3-OMD in the plasma can competitively inhibit the transport of L-DOPA into the brain, potentially reducing the therapeutic efficacy of L-DOPA and contributing to motor fluctuations[3].
Data Presentation: Kinetic Parameters of LNAA Transporter Interaction
| Compound | Transporter | Kₘ (µM) | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| L-DOPA | LAT1 | 60-72 | - | - | [6] |
| 3-O-Methyldopa | LAT1 | 40-44 | 93-143 | 482-642 | [6] |
Neurotransmitter System Modulation
Within the CNS, 3-OMD can influence dopaminergic neurotransmission. Studies have shown that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum[7]. Furthermore, it has been demonstrated to reduce the synthesis and release of dopamine[8].
Neurotoxicity
Emerging evidence suggests that 3-OMD may exert direct neurotoxic effects. In vitro studies using PC12 cells have shown that 3-OMD can induce cytotoxicity through oxidative stress and by decreasing the mitochondrial membrane potential[9]. This raises the possibility that the accumulation of 3-OMD could contribute to the progression of neurodegeneration in Parkinson's disease.
Data Presentation: Effects of 3-OMD on Neuronal Cells
| Experimental Model | Parameter Measured | Effect of 3-OMD | Quantitative Change | Reference |
| Rat Striatum (in vivo) | Dopamine Turnover (DOPAC/DA ratio) | Decrease | 40% reduction with 1 µmol 3-OMD | [9] |
| Rat Locomotor Activity | Movement Time, Total Distance, Number of Movements | Decrease | 70%, 74%, and 61% reduction respectively with 1 µmol 3-OMD | [9] |
| PC12 Cells | Mitochondrial Membrane Potential | Decrease | Not specified | [9] |
| PC12 Cells | Oxidative Stress | Increase | Not specified | [9] |
Role in L-DOPA-Induced Dyskinesia
The accumulation of 3-OMD has been implicated in the development of L-DOPA-induced dyskinesias (LIDs), a common and debilitating side effect of long-term L-DOPA therapy. While the exact mechanisms are still under investigation, it is hypothesized that the interference of 3-OMD with dopamine homeostasis contributes to the development of these motor complications[3]. Patients with dyskinesias have been observed to have significantly higher plasma levels of 3-OMD compared to those without[3].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of 3-OMD and Dopamine Metabolites in Rat Striatum via HPLC-ECD
Objective: To quantify the levels of 3-OMD, dopamine, and its metabolites in rat brain tissue.
Protocol:
-
Tissue Preparation:
-
Sacrifice rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH[10][11].
-
Electrochemical Detector: Set the potential to a level optimal for the oxidation of the analytes (e.g., +0.7 V).
-
Quantification: Compare the peak areas of the analytes in the samples to those of a standard curve generated from known concentrations of 3-OMD, dopamine, DOPAC, and HVA.
-
Induction and Assessment of L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model
Objective: To create an animal model of Parkinson's disease and assess the severity of L-DOPA-induced dyskinesias.
Protocol:
-
6-Hydroxydopamine (6-OHDA) Lesioning:
-
Anesthetize rats (e.g., Sprague-Dawley) with an appropriate anesthetic.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce a lesion of the nigrostriatal dopamine pathway[12][13][14].
-
Allow the animals to recover for a period of 2-3 weeks.
-
-
L-DOPA Treatment:
-
Administer L-DOPA (e.g., 6-12 mg/kg) daily or on alternate days, typically in combination with a peripheral DOPA decarboxylase inhibitor like benserazide (B1668006) or carbidopa, to induce dyskinetic movements[13].
-
-
Assessment of Abnormal Involuntary Movements (AIMs):
-
On testing days, place the rats in individual transparent cylinders for observation.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 3 hours) after L-DOPA administration using a validated rating scale[12][13]. The severity is typically rated on a scale from 0 (absent) to 4 (continuous, severe).
-
Dopamine Transporter Binding Assay
Objective: To determine the affinity of 3-OMD for the dopamine transporter (DAT).
Protocol:
-
Preparation of Rat Striatal Membranes:
-
Dissect rat striata and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl)[15][16][17].
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the striatal membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]nomifensine) in the presence of varying concentrations of 3-OMD[18].
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of 3-OMD that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
L-DOPA Metabolism and the Formation of 3-O-Methyldopa
Caption: L-DOPA metabolism in the periphery and CNS.
Experimental Workflow for Assessing 3-OMD Effects on L-DOPA-Induced Dyskinesia
Caption: Workflow for studying 3-OMD's role in dyskinesia.
Proposed Signaling Pathway of 3-OMD-Induced Neurotoxicity
Caption: 3-OMD's potential neurotoxic signaling pathway.
Implications for Drug Development
The growing understanding of 3-OMD's role in the CNS has significant implications for the development of new therapies for Parkinson's disease. Strategies aimed at reducing the formation and accumulation of 3-OMD are of considerable interest. The development of more effective and centrally-acting COMT inhibitors could be a valuable approach to increase the bioavailability of L-DOPA in the brain while simultaneously reducing the levels of potentially harmful 3-OMD. Furthermore, targeting the downstream neurotoxic effects of 3-OMD, such as oxidative stress and mitochondrial dysfunction, could represent a novel neuroprotective strategy for patients on long-term L-DOPA therapy.
Conclusion
This compound is far from an inert metabolite of L-DOPA. Its accumulation in the central nervous system has been linked to a range of effects, including the modulation of dopaminergic systems, competition with L-DOPA for transport into the brain, and potential neurotoxicity. A thorough understanding of the multifaceted functions of 3-OMD is crucial for optimizing current therapeutic strategies for Parkinson's disease and for the development of novel treatments that can mitigate the long-term complications of L-DOPA therapy. Further research is warranted to fully elucidate the signaling pathways involved in 3-OMD's actions and to explore therapeutic interventions that can counteract its potentially detrimental effects.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.uef.fi [sites.uef.fi]
- 6. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 13. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 15. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 3-methoxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of 3-methoxy-L-tyrosine (3-OMD), a major metabolite of the Parkinson's disease therapeutic, L-DOPA. 3-OMD accumulates in the plasma of patients undergoing L-DOPA therapy and competes with L-DOPA for transport across the BBB, potentially impacting the efficacy of the treatment.[1][2] This document synthesizes available quantitative data on 3-OMD's BBB transport kinetics, details relevant experimental protocols for its study, and explores the molecular mechanisms governing its passage into the central nervous system. The primary transport mechanism for 3-OMD across the BBB is facilitated by the Large Neutral Amino Acid Transporter 1 (LAT1), for which it acts as both a substrate and a competitive inhibitor of other LAT1 substrates like L-DOPA.[2] Understanding the dynamics of 3-OMD's interaction with the BBB is crucial for optimizing therapeutic strategies for Parkinson's disease and for the design of novel drugs targeting the central nervous system.
Quantitative Data on Blood-Brain Barrier Permeability
The transport of this compound across the blood-brain barrier is a saturable process, indicative of carrier-mediated transport. The primary carrier responsible for this transport is the L-type amino acid transporter 1 (LAT1).[2] The following tables summarize the available quantitative data for the BBB permeability of 3-OMD.
Table 1: In Vivo BBB Permeability Data for this compound
| Parameter | Species | Method | Value | Reference |
| Brain Uptake | Rat | Intracerebroventricular Injection | 1 µmol injection impaired locomotor activities | [1] |
| Striatum Tissue Levels | Rat | Subchronic Administration | Increased after repeated administrations | [3] |
Table 2: In Vitro BBB Permeability and Transport Kinetics of this compound
| Cell Line | Parameter | Condition | Value | Reference |
| PC12 cells | Dopamine (B1211576) Uptake | Inhibition by 3-OMD | 3-OMD inhibited dopamine uptake | [1] |
| Rat Brain Striatal Membranes | Dopamine Transporter | Inhibition by 3-OMD | 3-OMD inhibited dopamine transporter | [1] |
Experimental Protocols
Detailed methodologies are critical for the reproducible and accurate assessment of 3-OMD's BBB permeability. Below are outlines of key experimental protocols.
In Situ Brain Perfusion
This technique allows for the precise control of the perfusate composition and the direct measurement of brain uptake of a compound.
Objective: To determine the unidirectional influx rate of 3-OMD into the brain.
Protocol Outline:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery.
-
Perfusion: Perfuse a buffered physiological saline solution (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled or unlabeled 3-OMD and a vascular space marker (e.g., [¹⁴C]sucrose) at a constant flow rate.
-
Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Analysis: Dissect the brain region of interest, solubilize the tissue, and determine the concentration of 3-OMD and the vascular marker using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).
-
Calculation: The brain uptake clearance (K_in) can be calculated using the formula: K_in = (C_brain - V_p * C_perfusate) / (t * C_perfusate), where C_brain is the concentration in the brain, V_p is the vascular volume, C_perfusate is the concentration in the perfusate, and t is the perfusion time.
Diagram: In Situ Brain Perfusion Workflow
Caption: Workflow for in situ brain perfusion to measure 3-OMD uptake.
In Vivo Microdialysis
This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal, providing insights into the pharmacokinetics of 3-OMD in the brain.
Objective: To measure the extracellular concentration of 3-OMD in a specific brain region over time.
Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of a rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.3-2.0 µL/min).[4][5]
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Administration of 3-OMD: Administer 3-OMD systemically (e.g., intraperitoneal injection).
-
Continued Sampling: Continue collecting dialysate samples to monitor the change in extracellular 3-OMD concentration.
-
Analysis: Analyze the concentration of 3-OMD in the dialysate samples using a highly sensitive analytical method such as LC-MS/MS.
-
Data Interpretation: The resulting concentration-time profile provides information on the rate and extent of 3-OMD entry into and clearance from the brain extracellular space.
Diagram: Cerebral Microdialysis Experimental Setup
Caption: Schematic of an in vivo microdialysis experiment for 3-OMD.
In Vitro Blood-Brain Barrier Models
Cell-based models, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cells, provide a high-throughput method for assessing the permeability of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of 3-OMD across a cell monolayer.
Protocol Outline:
-
Cell Culture: Culture a monolayer of Caco-2 or MDCK cells on a permeable filter support (e.g., Transwell® insert).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add a solution containing a known concentration of 3-OMD to the apical (donor) chamber.
-
Sampling: At various time points, collect samples from the basolateral (receiver) chamber.
-
Analysis: Determine the concentration of 3-OMD in the receiver chamber samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Diagram: In Vitro BBB Permeability Assay Workflow
Caption: Workflow for determining 3-OMD permeability in an in vitro model.
Analytical Method: LC-MS/MS for 3-OMD Quantification
A sensitive and specific analytical method is essential for accurately measuring 3-OMD concentrations in biological matrices.
Protocol Outline:
-
Sample Preparation: Precipitate proteins from plasma, brain homogenate, or microdialysate samples using an appropriate agent (e.g., perchloric acid or acetonitrile). Centrifuge to remove the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a mobile phase gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve chromatographic separation.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for 3-OMD (e.g., m/z 212.1 -> 195.0) for quantification.[6]
-
Quantification: Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. Generate a calibration curve using standards of known 3-OMD concentrations.
Signaling Pathways and Transport Mechanisms
The primary mechanism for this compound transport across the BBB is via the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).
LAT1-Mediated Transport
LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including L-DOPA and 3-OMD, across the cell membrane. It functions as a heterodimer with the heavy chain 4F2hc (CD98). The transport process is bidirectional and operates on a concentration gradient. 3-OMD's structural similarity to endogenous LAT1 substrates allows it to be recognized and transported by this carrier.
Diagram: LAT1-Mediated Transport of 3-OMD
Caption: Schematic of 3-OMD transport across the BBB via the LAT1 transporter.
Competitive Inhibition of L-DOPA Transport
Due to their shared transport pathway, 3-OMD competitively inhibits the transport of L-DOPA across the BBB.[2] The accumulation of high concentrations of 3-OMD in the plasma of patients on long-term L-DOPA therapy can lead to a reduction in the amount of L-DOPA entering the brain, potentially diminishing its therapeutic effect.
Diagram: Competitive Inhibition at the LAT1 Transporter
Caption: 3-OMD competitively inhibits L-DOPA binding to the LAT1 transporter.
Regulation of LAT1 Expression and Activity
The expression and activity of LAT1 at the BBB can be modulated by various signaling pathways, although specific regulation by 3-OMD has not been extensively characterized.
-
Aryl Hydrocarbon Receptor (AhR): Studies have shown that the Aryl Hydrocarbon Receptor can regulate the expression of LAT1.[7][8][9] Activation of AhR by certain ligands can lead to an upregulation of LAT1, potentially increasing the transport capacity for its substrates.[7][9] Bilirubin, for example, has been shown to upregulate LAT1 expression at the BBB via AhR activation.[7]
Diagram: Potential Regulation of LAT1 by AhR Signaling
Caption: The Aryl Hydrocarbon Receptor signaling pathway may regulate LAT1 expression.
Conclusion
This compound is a critical molecule to consider in the context of Parkinson's disease therapy and CNS drug development. Its transport across the blood-brain barrier is primarily mediated by the LAT1 transporter, where it competes with L-DOPA. This competitive interaction highlights the importance of understanding and potentially modulating 3-OMD levels to enhance the therapeutic efficacy of L-DOPA. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the quantitative aspects of 3-OMD's BBB permeability and to explore the signaling pathways that regulate its transport. Future research should focus on obtaining more precise quantitative data on the kinetics of 3-OMD transport and elucidating the specific signaling cascades that modulate LAT1 activity in response to 3-OMD and other pharmacological agents. This knowledge will be invaluable for the rational design of new therapeutic strategies for neurological disorders.
References
- 1. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bile Duct Ligation Upregulates Expression and Function of L-Amino Acid Transporter 1 at Blood–Brain Barrier of Rats via Activation of Aryl Hydrocarbon Receptor by Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor-mediated up-regulation of ATP-driven xenobiotic efflux transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxy-L-tyrosine: A Comprehensive Technical Guide on the Core Metabolite of L-DOPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-methyldopa (3-OMD), also known as 3-methoxy-L-tyrosine, is a primary and clinically significant metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a notably longer half-life than its parent compound, leading to its accumulation in plasma and the central nervous system of patients on long-term L-DOPA therapy.[1] This accumulation is not benign; 3-OMD competes with L-DOPA for transport across the blood-brain barrier and has been implicated in the development of motor fluctuations and dyskinesias, common adverse effects of chronic L-DOPA treatment.[2][3] This technical guide provides an in-depth overview of the biochemistry, pharmacokinetics, analytical methodologies, and clinical implications of this compound.
Biochemical Pathway of this compound Formation
L-DOPA is primarily metabolized through two enzymatic pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa.[1] The administration of AADC inhibitors, such as carbidopa (B1219) or benserazide, is a standard clinical strategy to increase the central bioavailability of L-DOPA.[3][4] However, this inhibition shunts L-DOPA towards the COMT pathway, leading to increased formation and accumulation of 3-OMD.[4] S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.[1]
Pharmacokinetic Properties
A key feature of 3-O-methyldopa is its long plasma half-life of approximately 15 hours, which is significantly longer than the roughly 1-hour half-life of L-DOPA.[1] This disparity in elimination rates leads to the progressive accumulation of 3-OMD in patients undergoing chronic L-DOPA therapy.
| Parameter | L-DOPA | 3-O-Methyldopa | Reference |
| Half-life (t½) | ~1 hour | ~15 hours | [1] |
| Accumulation | Minimal | Significant with chronic therapy | [1] |
| Transport | Active transport across the blood-brain barrier | Competes with L-DOPA for the same transporter | [3][4] |
Table 1: Comparative Pharmacokinetic Parameters of L-DOPA and 3-O-Methyldopa.
Clinical Significance and Pathophysiological Role
The accumulation of 3-O-methyldopa is not merely an inert metabolic consequence. Emerging evidence suggests its active involvement in the long-term complications of L-DOPA therapy.
-
Competition for Blood-Brain Barrier Transport: 3-OMD utilizes the same large neutral amino acid transport system as L-DOPA to cross the blood-brain barrier.[3][4] Elevated plasma levels of 3-OMD can competitively inhibit the transport of L-DOPA into the brain, potentially reducing its therapeutic efficacy.[3][5]
-
Association with Motor Complications: Several studies have reported a correlation between high plasma concentrations of 3-OMD and the occurrence of motor fluctuations and dyskinesias in Parkinson's disease patients.[2][3][6][7] While a direct causal link is still under investigation, the association is a significant area of clinical research.
-
Neurotoxic Potential: In vitro studies have suggested that 3-OMD may exert cytotoxic effects through the induction of oxidative stress and impairment of mitochondrial function.[2][8] Furthermore, it has been shown to potentiate L-DOPA-induced toxicity in neuronal cell models.[2][8]
-
Biomarker for Aromatic L-amino acid Decarboxylase (AADC) Deficiency: Elevated levels of 3-OMD are a key diagnostic marker for AADC deficiency, a rare inherited disorder of neurotransmitter synthesis.[1][9][10]
Analytical Methodologies for Quantification
Accurate quantification of 3-O-methyldopa in biological matrices is crucial for both clinical monitoring and research. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical approach.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of 3-OMD.
| Parameter | Description | Reference |
| Sample Preparation | Protein precipitation with perchloric acid or methanol. | [11][12] |
| Chromatographic Column | Reversed-phase C18 (e.g., Atlantis T3 C18, 5 µm, 150 x 4.6 mm). | [11] |
| Mobile Phase | Isocratic or gradient elution with a mixture of water, methanol, or acetonitrile (B52724) containing an acid modifier (e.g., formic acid). A typical mobile phase is water:methanol (85:15, v/v) with 0.05% formic acid. | [11] |
| Ionization | Electrospray ionization (ESI) in positive ion mode. | [11][13] |
| Detection | Multiple Reaction Monitoring (MRM). | [11][13] |
| MRM Transition | m/z 212.0 → 166.0 | [11][12] |
| Linear Range | Typically 50 - 4000 ng/mL in human plasma. | [11] |
Table 2: Typical Experimental Protocol for HPLC-MS/MS Analysis of 3-O-Methyldopa.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
HPLC-ED is another robust method for the determination of 3-OMD, offering good sensitivity.
| Parameter | Description | Reference |
| Sample Preparation | Protein precipitation. | [14] |
| Chromatographic Column | Reversed-phase C18. | [14] |
| Mobile Phase | Methanol and phosphate (B84403) buffer (e.g., 8:92, v/v) at a controlled pH (e.g., pH 2.88). | [14] |
| Detection | Electrochemical detector with a glassy carbon working electrode. | [14][15] |
| Applied Potential | Typically around +0.8 V. | [14] |
| Linear Range | 200 - 10,000 ng/mL in human plasma. | [14] |
Table 3: Typical Experimental Protocol for HPLC-ED Analysis of 3-O-Methyldopa.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for 3-OMD analysis, though it often requires a derivatization step.
| Parameter | Description | Reference |
| Sample Preparation | Organic solvent extraction followed by derivatization (e.g., N,O-acetylation and pentafluorobenzyl esterification). | [16] |
| Detection | Electron capture negative ion mass spectrometry. | [16] |
| Monitored Ion | Carboxylate anion ([M-CH2C6F5]⁻). | [16] |
| Limit of Quantitation | Sub-nmol/L level in plasma and CSF. | [16] |
Table 4: Experimental Protocol for GC-MS Analysis of 3-O-Methyldopa.
Plasma Concentrations of 3-O-Methyldopa
Plasma levels of 3-OMD can vary significantly depending on the L-DOPA dosage and individual patient metabolism.
| Population | Mean Plasma Concentration | Reference |
| Healthy Adults (endogenous) | 89 ± 32 nmol/L | [15] |
| Parkinson's Disease Patients on L-DOPA | Varies widely, often in the µg/mL range. | [6][17] |
| Parkinson's Disease Patients with Motor Fluctuations on LCIG | 17.1 ± 4.99 µg/mL (average concentration over 16h infusion) | [18] |
Table 5: Reported Plasma Concentrations of 3-O-Methyldopa.
Future Directions and Conclusion
This compound is a critical metabolite in the context of L-DOPA therapy for Parkinson's disease. Its accumulation and potential contribution to treatment-related complications highlight the importance of understanding its pharmacology. The development of COMT inhibitors, such as entacapone (B1671355) and tolcapone, which reduce the formation of 3-OMD and prolong the action of L-DOPA, represents a significant therapeutic advance.[1][4][19]
Future research should continue to elucidate the precise mechanisms by which 3-OMD contributes to the long-term side effects of L-DOPA. Further investigation into its potential neurotoxic effects and its role in modulating dopaminergic neurotransmission is warranted. For drug development professionals, the modulation of 3-OMD levels remains a key target for optimizing L-DOPA therapy and improving the quality of life for individuals with Parkinson's disease. The analytical methods detailed in this guide provide the necessary tools to accurately measure this important metabolite in both research and clinical settings.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ovid.com [ovid.com]
- 13. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for measuring endogenous 3-O-methyldopa in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Levodopa and 3-O-methyldopa plasma levels in parkinsonian patients with stable and fluctuating motor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
Enzymatic Conversion of L-DOPA to 3-Methoxy-L-Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to 3-methoxy-L-tyrosine (also known as 3-O-methyldopa). This reaction is of significant interest in the fields of neurobiology and pharmacology, particularly in the context of Parkinson's disease treatment.
Introduction
The methylation of L-DOPA is a critical metabolic pathway catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] This process is particularly relevant in patients undergoing L-DOPA therapy for Parkinson's disease, as it affects the bioavailability of L-DOPA in the brain.[3][4][5][6] Understanding the kinetics and mechanism of this enzymatic conversion is crucial for the development of adjunctive therapies, such as COMT inhibitors, aimed at optimizing L-DOPA treatment.[1][3][4][6]
The Enzymatic Reaction
The core of this process is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of L-DOPA, a reaction catalyzed by COMT in the presence of a magnesium ion (Mg²⁺) cofactor.[7] This results in the formation of this compound and S-adenosyl-L-homocysteine (SAH).
Quantitative Data
The enzymatic activity of COMT is described by Michaelis-Menten kinetics. While specific kinetic parameters for L-DOPA with human COMT are not consistently reported across the literature, data for other catecholamine substrates and the co-substrate SAM provide valuable context.
| Enzyme | Substrate | Km | Vmax | Source |
| Human Soluble COMT | Epinephrine | 276 µM | Not Specified | [8] |
| Human Soluble COMT | S-Adenosyl-L-Methionine (SAM) | 36 µM | Not Specified | [8] |
| Rat Soluble COMT | Norepinephrine | 366 µM | Not Specified | [9] |
| Rat Membrane-Bound COMT | Norepinephrine | 12.0 µM | Not Specified | [9] |
Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The variability in reported kinetic values can be attributed to differences in experimental conditions such as pH, temperature, and the specific isoform of COMT used (soluble vs. membrane-bound).[8]
L-DOPA Metabolic Pathway
In the body, L-DOPA is primarily metabolized through two pathways: decarboxylation to dopamine (B1211576) by aromatic L-amino acid decarboxylase (AADC) and O-methylation to this compound by COMT.[4] In Parkinson's disease therapy, AADC inhibitors are often co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing the proportion of L-DOPA metabolized by COMT.[4]
Experimental Protocols
Recombinant Human Soluble COMT (S-COMT) Purification
A common prerequisite for in vitro assays is the availability of purified, active enzyme. The following is a generalized workflow for the expression and purification of recombinant human S-COMT.
A detailed protocol for the purification of recombinant human soluble COMT from E. coli can involve hydrophobic interaction chromatography as a primary separation method.[8] The process generally results in a high-purity enzyme suitable for kinetic and inhibition studies.[8]
In Vitro COMT Activity Assay (HPLC-Based)
This protocol describes a method to determine COMT activity by quantifying the formation of this compound from L-DOPA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant human S-COMT
-
L-DOPA (Substrate)
-
S-Adenosyl-L-Methionine (SAM) (Co-substrate)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching and mobile phase)
-
Formic acid (for reaction quenching and mobile phase)
-
HPLC system with a C18 reverse-phase column and UV or electrochemical detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, MgCl₂, SAM, and DTT.
-
Enzyme Addition: Add the purified S-COMT to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding L-DOPA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of acetonitrile and formic acid.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with formic acid).
-
Quantification: Detect and quantify the this compound peak by comparing its area to a standard curve of known concentrations.
Conclusion
The enzymatic conversion of L-DOPA to this compound by COMT is a well-characterized and pharmacologically significant reaction. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals working on novel therapeutics targeting the dopaminergic system. Further research to precisely define the kinetic parameters of different COMT isoforms with L-DOPA under various conditions will enhance our understanding and ability to modulate this important metabolic pathway.
References
- 1. Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. neurologylive.com [neurologylive.com]
- 4. scispace.com [scispace.com]
- 5. Influence of COMT inhibition on levodopa pharmacology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of membrane-bound and soluble catechol-O-methyltransferase from human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]
3-Methoxy-L-tyrosine and its Impact on Neuronal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-L-tyrosine (3-OMD), a major metabolite of the Parkinson's disease drug L-DOPA, has emerged as a molecule of significant interest in neuroscience and drug development. Initially considered an inactive byproduct, a growing body of evidence now indicates that 3-OMD actively modulates neuronal function and may contribute to the long-term side effects observed in L-DOPA therapy. This technical guide provides a comprehensive overview of the current understanding of 3-OMD's impact on the nervous system, with a focus on its mechanisms of action, quantitative effects on neuronal parameters, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapies for neurodegenerative diseases.
Introduction
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. L-DOPA is a precursor to dopamine (B1211576) and can cross the blood-brain barrier (BBB) to replenish depleted dopamine levels in the brain.[1] However, L-DOPA is extensively metabolized in the periphery, primarily by the enzyme Catechol-O-methyltransferase (COMT), leading to the formation of 3-O-methyldopa, or this compound (3-OMD).[2] Due to its long half-life of approximately 15 hours, compared to about one hour for L-DOPA, 3-OMD accumulates to high levels in the plasma and cerebrospinal fluid of patients undergoing chronic L-DOPA therapy.[2] This accumulation has been linked to the development of adverse effects, including motor fluctuations and dyskinesias. This guide will delve into the intricate ways 3-OMD influences neuronal function.
Impact on Neuronal Function
Competition for Blood-Brain Barrier Transport
One of the most well-established mechanisms by which 3-OMD impacts neuronal function is through its competition with L-DOPA for transport across the blood-brain barrier (BBB). Both L-DOPA and 3-OMD are large neutral amino acids (LNAAs) and utilize the same LNAA transporter system (LAT1) for entry into the brain.[3] The high circulating levels of 3-OMD can saturate this transporter, thereby reducing the bioavailability of L-DOPA in the central nervous system. This competition is a critical factor in the "wearing-off" phenomenon experienced by some Parkinson's disease patients.
Interference with Dopamine Synthesis and Metabolism
Beyond its effects at the BBB, 3-OMD directly interferes with dopamine synthesis and metabolism within the brain. Studies have shown that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum.[4] This leads to a reduction in the synthesis of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5] While some studies show no significant change in overall dopamine levels after subchronic 3-OMD administration, the decrease in dopamine turnover suggests a disruption in dopaminergic homeostasis.[5]
Neurotoxic Effects
Emerging evidence points towards direct neurotoxic effects of 3-OMD, potentially contributing to the progression of neurodegeneration. These toxic effects are thought to be mediated through several mechanisms:
-
Oxidative Stress: 3-OMD has been shown to induce cytotoxic effects in neuronal cell lines, such as PC12 cells, via the generation of reactive oxygen species (ROS).[6][7] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and death. Furthermore, 3-OMD can potentiate the neurotoxicity of L-DOPA itself, an effect that can be mitigated by antioxidants like vitamin E.[6]
-
Mitochondrial Dysfunction: 3-OMD can impair mitochondrial function by decreasing the mitochondrial membrane potential.[6][7] This disruption of the powerhouse of the cell can lead to a deficit in ATP production and further exacerbate oxidative stress, creating a vicious cycle of cellular damage.
-
Inhibition of Astrocyte-Mediated Neuroprotection: Astrocytes play a crucial role in supporting and protecting neurons. They can take up L-DOPA and release neuroprotective factors, including glutathione (B108866) (GSH), a major antioxidant in the brain. 3-OMD has been found to inhibit the uptake of L-DOPA by astrocytes and the subsequent release of GSH.[8] This interference with astrocyte-mediated neuroprotective mechanisms may leave dopaminergic neurons more vulnerable to damage.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of 3-OMD on neuronal function.
Table 1: Effects of 3-OMD on Locomotor Activity in Rats
| Study | Animal Model | 3-OMD Administration | Observed Effect | Percentage Change | Citation |
| Lee et al. (2008) | Sprague-Dawley rats | 1 µmol, intracerebroventricular (icv), single dose | Decreased movement time | 70% | [6][7] |
| Decreased total distance traveled | 74% | [6][7] | |||
| Decreased number of movements | 61% | [6][7] | |||
| Onzawa et al. (2012) | Rats | Subchronic administration | Dose-dependent decrease in locomotor activity | Not specified | [5] |
Table 2: Effects of 3-OMD on Dopamine Metabolism
| Study | Model | 3-OMD Administration | Measured Parameter | Observed Effect | Percentage Change | Citation |
| Lee et al. (2008) | Rat striatum | 1 µmol, icv, single dose | Dopamine turnover rate (DOPAC/DA) | Decreased | 40% | [6][7] |
| Onzawa et al. (2012) | Rat striatum | Subchronic administration | DOPAC, 3-MT, HVA levels | Significantly decreased | Not specified | [5] |
| Dopamine (DA) level | No significant change | - | [5] |
Table 3: In Vitro Effects of 3-OMD on Neuronal Cells
| Study | Cell Line | 3-OMD Concentration | Measured Parameter | Observed Effect | Citation |
| Lee et al. (2008) | PC12 cells | Not specified | Dopamine uptake | Inhibited | [6][7] |
| Mitochondrial membrane potential | Decreased | [6][7] | |||
| Cell viability (in the presence of L-DOPA) | Potentiated L-DOPA toxicity | [6] | |||
| Asanuma & Miyazaki (2016) | Primary mesencephalic neurons and striatal astrocytes | 10 or 100 µM | L-DOPA uptake into astrocytes | Inhibited | [8] |
| Glutathione (GSH) release from astrocytes | Inhibited | [8] | |||
| L-DOPA-induced neuroprotection | Inhibited | [8] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of 3-OMD.
In Vivo Studies in Rodent Models
-
Animal Models: Studies typically utilize adult male Sprague-Dawley or Wistar rats.
-
3-OMD Administration:
-
Intracerebroventricular (ICV) Injection: To directly assess the central effects of 3-OMD, it is often administered via stereotaxic injection into the cerebral ventricles. A typical dose is 1 µmol.[6][7]
-
Subchronic Systemic Administration: To mimic the gradual accumulation of 3-OMD seen in patients, it can be administered systemically (e.g., intraperitoneally) over a period of several days.[5]
-
-
Behavioral Assessment:
-
Neurochemical Analysis:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., striatum) are dissected.
-
High-Performance Liquid Chromatography (HPLC): Levels of dopamine and its metabolites (DOPAC, HVA, 3-MT) in brain tissue homogenates are quantified using HPLC with electrochemical detection.[5][6][7]
-
In Vitro Studies using Cell Cultures
-
Cell Lines:
-
Experimental Assays:
-
Dopamine Uptake Assay: The ability of cells to take up radiolabeled dopamine is measured in the presence and absence of 3-OMD to assess its inhibitory effect on the dopamine transporter.[6][7]
-
Cell Viability Assays: Assays such as the MTT or LDH assay are used to determine the cytotoxic effects of 3-OMD and its potentiation of L-DOPA toxicity.
-
Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) is quantified using fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are assessed using fluorescent dyes such as JC-1 or rhodamine 123.[6][7]
-
Glutathione (GSH) Measurement: Intracellular and extracellular levels of GSH are measured using commercially available kits or HPLC-based methods.[8]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
L-DOPA Metabolism and the Role of 3-OMD
Caption: L-DOPA metabolism and 3-OMD's competitive transport across the BBB.
Experimental Workflow for In Vivo Assessment of 3-OMD Effects
References
- 1. °å³ØÊ¸¸¥¸¡º÷¥µ¡¼¥Ó¥¹ -¥á¥Ç¥£¥«¥ë¥ª¥ó¥é¥¤¥ó [mol.medicalonline.jp]
- 2. Excessive S-Adenosyl-L-Methionine-Dependent Methylation Increases Levels of Methanol, Formaldehyde and Formic Acid in Rat Brain Striatal Homogenates: Possible role in S-adenosyl-L-methionine-induced Parkinson’s disease-like disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes to Cubosomes: The Evolution of Lipidic Nanocarriers and Their Cutting-Edge Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and mitochondrial membrane potential are involved in the cytotoxicity of perfluorododecanoic acid to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
The Brain's Shadow Tracer: A Technical Guide to Endogenous 3-Methoxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine (3-MT), a primary catecholamine metabolite, has emerged from the shadow of its parent compound, dopamine (B1211576), to become a significant molecule of interest in neuroscience and neuropharmacology. Formed via the action of Catechol-O-methyltransferase (COMT) on L-DOPA, 3-MT in the brain is more commonly known as 3-methoxytyramine, the O-methylated product of dopamine. Its extracellular concentration is considered a reliable proxy for dopamine release, offering a more stable signal than the rapidly cleared neurotransmitter itself. This technical guide provides an in-depth overview of the endogenous levels of 3-MT in the brain, detailed experimental protocols for its quantification, and its role in key signaling pathways, designed for professionals in research and drug development.
Biochemical Pathway of 3-Methoxytyramine (3-MT) Formation
The synthesis and degradation of dopamine are tightly regulated processes. 3-MT is a direct product of this pathway, formed exclusively in the extracellular space where the enzyme COMT is present. Once dopamine is released into the synaptic cleft, it is subject to two primary metabolic fates: reuptake into the presynaptic terminal followed by degradation by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or methylation by COMT to form 3-MT.[1] Therefore, measuring extracellular 3-MT provides a valuable index of synaptic dopamine release and activity.[2]
References
- 1. Elevated Tonic Extracellular Dopamine Concentration and Altered Dopamine Modulation of Synaptic Activity Precede Dopamine Loss in the Striatum of Mice Overexpressing Human α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of 3-Methoxy-L-Tyrosine by High-Performance Liquid Chromatography
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the quantitative analysis of 3-methoxy-L-tyrosine (3-O-methyldopa), a key metabolite of L-DOPA. The following sections offer protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with sample preparation guidelines and quantitative performance data.
Introduction
This compound, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[1] Its accumulation in plasma and cerebrospinal fluid (CSF) is a significant consideration in the treatment of Parkinson's disease with L-DOPA. Monitoring its levels is crucial for understanding L-DOPA metabolism, optimizing therapeutic strategies, and investigating its potential role as a biomarker for certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency, where it is found to be elevated.[2] High-performance liquid chromatography (HPLC) offers a robust and reliable platform for the quantification of this compound in various biological matrices.
Signaling Pathway: L-Tyrosine Metabolism
The diagram below illustrates the metabolic pathway from L-Tyrosine to the formation of this compound (3-O-methyldopa) and other key catecholamines.
Experimental Protocols
Protocol 1: HPLC with UV Detection for Aromatic Amino Acids
This protocol is adapted from a general method for the analysis of aromatic amino acids, including tyrosine, and can be optimized for the specific quantification of this compound.
1. Sample Preparation (Protein Precipitation from Plasma)
-
To 100 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at 2-8°C for 15 minutes to facilitate protein precipitation.[3]
-
Centrifuge the sample at 10,000 x g for 5 minutes.[3]
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.[3]
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) with a buffer like phosphate (B84403) or an acid like trifluoroacetic acid (TFA) to control pH and improve peak shape. A starting point could be acetonitrile/water (4:1 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
UV Detection Wavelength: 210 nm for general aromatic amino acid detection.[5] For higher specificity to 3-nitrotyrosine, a related compound, wavelengths of 276 nm and 356 nm have been used.[6] It is recommended to determine the optimal wavelength for this compound by scanning its UV spectrum.
Protocol 2: LC-MS/MS for High-Sensitivity Analysis
For applications requiring higher sensitivity and specificity, such as the analysis of low endogenous concentrations in plasma, an LC-MS/MS method is recommended. This protocol is based on methods developed for the closely related metabolite, 3-methoxytyramine (3-MT).[7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a weak cation exchange SPE cartridge.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate buffer and methanol (B129727) to remove interferences.
-
Elute the analyte with a suitable solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. For the related 3-MT, this would involve monitoring its specific mass transition.
Quantitative Data Summary
The following tables summarize the performance characteristics of various HPLC methods for tyrosine and its derivatives. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-UV Method Performance
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Phenylalanine, Tyrosine, Tryptophan | Plasma | Not Specified | Tyrosine: 0.25 µmol/L | Not Specified | 96.9 - 99.3 |
| Mononitrophenols | Water | 0.001–1 µg/mL | 0.09–0.19 ng/mL | 0.27–0.57 ng/mL | 56.7–97.5 |
| 3-Nitrotyrosine | Serum | Not Specified | µg/L range | µg/L range | 94.78 ± 5.41 |
Table 2: LC-MS/MS Method Performance
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra/Inter-day Precision (CV%) |
| 3-Methoxytyramine (3-MT) | Plasma | 0.03–5.0 nM | Not Specified | <0.1 nM | Not Specified |
| 3-Nitro-, 3-Chloro-, 3-Bromo-L-tyrosine | Plasma | Not Specified | 0.026–0.030 ng/mL | 0.096–0.100 ng/mL | <10% |
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples using HPLC.
Method Validation Considerations
For use in research and clinical settings, any developed HPLC method for this compound should be thoroughly validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Methoxy-L-tyrosine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine, also known as 3-O-methyldopa, is a major metabolite of L-DOPA (Levodopa), the primary medication for treating Parkinson's disease. The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the investigation of metabolic pathways related to catecholamines. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance: In the body, L-DOPA is converted to dopamine. However, a significant portion can be methylated by catechol-O-methyltransferase (COMT) to form this compound.[1] Monitoring its levels provides insights into L-DOPA metabolism and the effectiveness of COMT inhibitors, which are often co-administered with L-DOPA to increase its bioavailability.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard
-
3-O-Methyldopa-d3 (deuterated this compound) as internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[2][3]
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 3-O-Methyldopa-d3 in methanol).
-
Precipitation: Add 300 µL of cold methanol (-20°C) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of this compound and 3-O-Methyldopa-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 50-4000 ng/mL).[2]
-
Calibration Curve: Spike blank human plasma with the working standard solutions to create a calibration curve. Process these samples as described in the "Sample Preparation" section.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma in the same manner as the calibration standards.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions should be monitored. It is recommended to have a primary (quantifier) and a secondary (qualifier) transition for the analyte to ensure specificity.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 212.1 | 166.0 | Quantifier[2] |
| 212.1 | 195.0 | Qualifier | |
| 3-O-Methyldopa-d3 (IS) | 215.1 | 169.0 | Quantifier |
Data Presentation
The following table summarizes the quantitative performance parameters of the described LC-MS/MS method, compiled from literature sources.[2]
| Parameter | Value |
| Linearity Range | 50 - 4000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Precision at LLOQ (%CV) | < 15% |
| Accuracy at LLOQ (%) | 85% - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | > 85% |
Visualizations
L-DOPA Metabolic Pathway
The following diagram illustrates the metabolic conversion of L-DOPA to this compound.
Caption: L-DOPA metabolism to Dopamine and this compound.
Experimental Workflow
The diagram below outlines the major steps in the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing a simple protein precipitation step and a stable isotope-labeled internal standard, offers the specificity, sensitivity, and accuracy required for demanding research and clinical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation to support studies involving L-DOPA metabolism and related therapeutic areas.
References
- 1. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
Application Notes and Protocols for the Electrochemical Detection of 3-Methoxy-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine (3-O-methyldopa) is a significant metabolite of L-DOPA, a primary medication for Parkinson's disease.[1] As a metabolite that can cross the blood-brain barrier, this compound has been implicated in both the therapeutic and side effects of L-DOPA treatment.[1] Furthermore, its levels in biological fluids are being investigated as a potential biomarker for monitoring the efficacy of Parkinson's treatment and for studying the underlying neurochemical pathways.[2] Accurate and sensitive detection of this compound is therefore crucial for both clinical diagnostics and neuroscience research.
Electrochemical methods offer a promising avenue for the detection of this compound due to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. This application note provides a detailed protocol for the electrochemical detection of this compound using a modified glassy carbon electrode, based on established methods for structurally similar phenolic amino acids.
Signaling Pathway and Metabolism of L-DOPA
Caption: Metabolic pathway of L-DOPA.
Experimental Workflow for Electrochemical Detection
Caption: Workflow for this compound detection.
Quantitative Data
The following table summarizes the performance of various electrochemical sensors for the detection of L-tyrosine (B559521) and related compounds. The data for the poly(p-aminobenzene sulfonic acid) modified glassy carbon electrode is presented as the expected performance for this compound detection based on its successful application for the structurally similar molecule, methyldopa (B1676449).
| Electrode Modification | Analyte | Linear Range (M) | Limit of Detection (M) | Technique | Reference |
| Poly(p-aminobenzene sulfonic acid)/GCE | Methyldopa (Expected for this compound) | 1.0x10⁻⁶ - 3.0x10⁻⁴ | 5.0x10⁻⁹ | DPV | [3][4][5] |
| Gold Nanoparticles/Cysteamine/GCE | L-Tyrosine | 1.0x10⁻⁷ - 3.0x10⁻⁴ | 1.0x10⁻⁷ | DPV | [6] |
| Exfoliated Graphene/GCE | L-Tyrosine | 6.0x10⁻⁶ - 1.0x10⁻³ | 1.81x10⁻⁶ | LSV | [7] |
| rGO-Cu/PGE | L-Tyrosine | Not Specified | 1.0x10⁻⁷ | DPV | [8] |
| MWCNT/SPE | L-Tyrosine | 2.5x10⁻⁵ - 1.0x10⁻³ | Not Specified | Voltammetry | [9] |
GCE: Glassy Carbon Electrode, DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, rGO-Cu/PGE: Reduced Graphene Oxide-Copper/Pencil Graphite (B72142) Electrode, MWCNT/SPE: Multi-walled Carbon Nanotube/Screen-Printed Electrode.
Experimental Protocols
This protocol is adapted from the method for the voltammetric determination of methyldopa using a poly(p-aminobenzene sulfonic acid) modified glassy carbon electrode.[3][4][5]
Materials and Reagents
-
This compound standard
-
p-Aminobenzene sulfonic acid
-
Potassium chloride (KCl)
-
Sulfuric acid (H₂SO₄)
-
Phosphate buffer solution (PBS) components
-
Alumina (B75360) powder (0.05 µm)
-
Deionized water
-
Nitrogen gas
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl electrode as the reference electrode
-
Platinum wire as the counter electrode
-
pH meter
-
Sonication bath
Preparation of the Modified Working Electrode
-
Polishing the GCE:
-
Mechanically polish the bare GCE with 0.05 µm alumina powder on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Rinse thoroughly with deionized water.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in a 1:1 mixture of deionized water and ethanol (B145695) for 5 minutes.
-
Further sonicate in deionized water for another 5 minutes.
-
Electrochemically clean the GCE by cycling the potential between -0.7 V and +1.7 V at a scan rate of 100 mV/s in 0.5 M H₂SO₄ for 20 cycles.[4]
-
-
Electropolymerization of p-Aminobenzene Sulfonic Acid:
-
Immerse the cleaned GCE in a solution containing 5.0 mM p-aminobenzene sulfonic acid and 0.1 M KCl.[4]
-
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen.
-
Electropolymerize by cycling the potential between -1.5 V and +2.5 V for 14 cycles at a scan rate of 50 mV/s.[4]
-
A brown polymer film should be visible on the GCE surface.
-
-
Conditioning the Modified Electrode:
-
Rinse the modified electrode with deionized water.
-
Condition the electrode by cycling the potential between -0.5 V and +0.5 V at 100 mV/s in the supporting electrolyte (e.g., pH 3.0 PBS) until a stable cyclic voltammogram is obtained.[4]
-
Electrochemical Measurement of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen supporting electrolyte (e.g., pH 3.0 PBS).
-
Prepare a series of standard solutions of varying concentrations by serial dilution of the stock solution.
-
-
Voltammetric Analysis:
-
Place the prepared supporting electrolyte (e.g., 10 mL of pH 3.0 PBS) into the electrochemical cell.
-
Immerse the modified GCE, Ag/AgCl reference electrode, and platinum counter electrode.
-
Record a blank voltammogram using Differential Pulse Voltammetry (DPV).
-
Add a known concentration of the this compound standard solution to the cell.
-
Record the DPV response. The oxidation of this compound is expected to produce a distinct peak.
-
Repeat the measurement for each standard solution to construct a calibration curve of peak current versus concentration.
-
-
DPV Parameters (starting point, to be optimized):
-
Potential range: +0.2 V to +1.0 V (vs. Ag/AgCl)
-
Modulation amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at the surface of the modified electrode. The poly(p-aminobenzene sulfonic acid) film enhances the electrocatalytic activity towards the oxidation of the phenolic hydroxyl group of this compound, leading to a higher peak current and a lower oxidation potential compared to a bare electrode. The peak current generated during the voltammetric scan is directly proportional to the concentration of this compound in the solution.
Caption: Principle of electrochemical detection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Voltammetric Behavior of Methyldopa at a Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Voltammetric Behavior of Methyldopa at Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor [] [jag.journalagent.com]
- 5. Investigation of the Voltammetric Behavior of Methyldopa at a Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical behavior and sensitive determination of L-tyrosine with a gold nanoparticles modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Low-cost electrochemical detection of l-tyrosine using an rGO–Cu modified pencil graphite electrode and its surface orientation on a Ag electrode using an ex situ spectroelectrochemical method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of L-tyrosine based on electrocatalytic oxidative reactions via screen-printed electrodes modified with multi-walled carbon nanotubes and nanosized titanium oxide (TiO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of 3-Methoxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the measurement of 3-methoxy-L-tyrosine (3-MT), a major metabolite of dopamine (B1211576), in the brain of living organisms using in vivo microdialysis. This technique is a powerful tool for studying dopamine metabolism and release in real-time, offering valuable insights into neuropharmacology and the mechanisms of drug action.
Introduction
In vivo microdialysis is a widely used technique for sampling the extracellular fluid of tissues in living animals.[1] It allows for the continuous monitoring of endogenous substances, such as neurotransmitters and their metabolites, in specific brain regions. This compound (3-MT) is formed from the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). While initially considered an inactive metabolite, recent evidence suggests that 3-MT may act as a neuromodulator, making its measurement critical for a comprehensive understanding of dopaminergic neurotransmission.[2][3]
This document provides detailed protocols for performing in vivo microdialysis to measure 3-MT, including surgical procedures, sample collection, and analytical quantification. Additionally, it presents quantitative data from relevant studies and visual diagrams of key pathways.
Data Presentation
The following table summarizes quantitative data for basal extracellular concentrations of 3-MT in the rat striatum, as measured by in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
| Brain Region | Animal Model | Basal Extracellular Concentration (nM) | Analytical Method | Reference |
| Striatum | Rat | 3 | HPLC-ECD | [4] |
Experimental Protocols
This section outlines the key experimental protocols for in vivo microdialysis of 3-MT.
Materials and Reagents
-
Microdialysis Probes: Concentric-style probes with a semipermeable membrane (e.g., 20 kDa molecular weight cutoff).
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.0 mM MgCl₂
-
pH adjusted to 7.4 with phosphate (B84403) buffer.
-
The aCSF should be filtered (0.22 µm filter) and degassed before use.
-
-
Surgical Instruments: Stereotaxic frame, drill, anesthesia machine, etc.
-
Analytical System: HPLC with electrochemical detection (ECD) or LC-MS/MS.
-
Standards: this compound hydrochloride, dopamine hydrochloride, L-DOPA, and other relevant metabolites.
-
Pharmacological Agents (for manipulation studies):
-
COMT inhibitors (e.g., Tolcapone, Entacapone)
-
L-DOPA
-
Surgical Implantation of the Guide Cannula
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull with dental cement.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.[5]
In Vivo Microdialysis Procedure
-
Gently restrain the awake and freely moving animal.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]
-
Allow a stabilization period of at least 1-2 hours for the probe to equilibrate with the brain tissue.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of 3-MT.
-
For pharmacological studies, after collecting baseline samples, administer the drug of interest (e.g., L-DOPA, COMT inhibitor) systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Continue collecting dialysate samples to monitor the drug-induced changes in extracellular 3-MT levels.
Analytical Quantification of 3-MT by HPLC-ECD
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer, EDTA, sodium dodecyl sulfate, and an organic modifier like methanol (B129727) or acetonitrile. The exact composition should be optimized for the best separation of 3-MT from other neurochemicals.
-
Electrochemical Detector: A dual-electrode coulometric detector is highly sensitive for the detection of 3-MT. The potential of the electrodes should be optimized to maximize the signal-to-noise ratio for 3-MT.
-
Standard Curve: Prepare a series of 3-MT standards of known concentrations in aCSF. Inject these standards into the HPLC system to generate a standard curve (peak area vs. concentration).
-
Sample Analysis: Inject a fixed volume of the collected microdialysate samples into the HPLC system.
-
Quantification: Identify the 3-MT peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of 3-MT in the samples by comparing the peak area to the standard curve.
Visualizations
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of this compound.
Caption: Metabolic pathway of dopamine to this compound.
Experimental Workflow for In Vivo Microdialysis of 3-MT
This diagram outlines the major steps involved in the experimental workflow.
Caption: Experimental workflow for in vivo microdialysis.
This compound Signaling Pathway via TAAR1
This diagram illustrates the proposed signaling pathway of 3-MT as a neuromodulator acting on the Trace Amine-Associated Receptor 1 (TAAR1).[2][7][8]
Caption: 3-MT signaling through the TAAR1 receptor.
References
- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays to Study 3-Methoxy-L-Tyrosine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-L-tyrosine (3-O-Methyldopa) is a major metabolite of L-DOPA, the primary treatment for Parkinson's disease.[1] Formed by the action of catechol-O-methyltransferase (COMT), this compound can cross the blood-brain barrier and has a significantly longer half-life than L-DOPA.[1][2] Emerging evidence suggests that this compound is not an inert metabolite. It may interfere with L-DOPA transport and metabolism, potentially impacting dopaminergic neuron function and viability.[1][2] Furthermore, it has been shown to attenuate the formation of Dopa and 5-hydroxytryptophan (B29612) in brain tissue.[3] This application note provides a comprehensive guide to utilizing cell-based assays to investigate the cellular effects of this compound, focusing on its impact on cell viability, oxidative stress, and dopamine (B1211576) transporter function.
Potential Cellular Effects of this compound
Based on existing literature, this compound may exert several effects on cells, particularly those of neuronal lineage:
-
Cytotoxicity: High concentrations of this compound may be detrimental to cell health, potentially by interfering with essential cellular processes or inducing apoptosis.[1]
-
Oxidative Stress: As a metabolite in the catecholamine pathway, fluctuations in its levels could influence the cellular redox state, leading to the generation of reactive oxygen species (ROS).[4]
-
Dopamine Transporter (DAT) Function: this compound may modulate the uptake of dopamine by competing with substrates or otherwise altering the function of the dopamine transporter.[5][6]
The following sections detail protocols for assays designed to investigate these potential effects.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.22 ± 0.09 | 97.6 |
| 50 | 1.15 ± 0.11 | 92.0 |
| 100 | 0.98 ± 0.10 | 78.4 |
| 200 | 0.75 ± 0.07 | 60.0 |
| 500 | 0.45 ± 0.05 | 36.0 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFDA Assay)
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | Fold Change in ROS Production |
| 0 (Vehicle Control) | 5,000 ± 350 | 1.0 |
| 10 | 5,200 ± 400 | 1.04 |
| 50 | 6,500 ± 550 | 1.3 |
| 100 | 8,750 ± 600 | 1.75 |
| 200 | 12,500 ± 900 | 2.5 |
| 500 | 18,000 ± 1,200 | 3.6 |
Table 3: Effect of this compound on Dopamine Transporter (DAT) Uptake
| Concentration of this compound (µM) | [³H]Dopamine Uptake (CPM) (Mean ± SD) | Inhibition of DAT Uptake (%) |
| 0 (Vehicle Control) | 15,000 ± 1,200 | 0 |
| 1 | 14,500 ± 1,100 | 3.3 |
| 10 | 12,000 ± 950 | 20.0 |
| 50 | 8,250 ± 700 | 45.0 |
| 100 | 5,250 ± 500 | 65.0 |
| 200 | 3,000 ± 300 | 80.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9][10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well.[9] Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
This assay measures the levels of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[11] Inside the cell, H2DCFDA is deacetylated by esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12]
Materials:
-
Neuronal cell line
-
Cell culture medium
-
This compound
-
H2DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.[11]
-
Compound Treatment: Treat cells with various concentrations of this compound in culture medium for the desired time.
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm HBSS or PBS.[13]
-
Add 100 µL of working solution of H2DCFDA (typically 10-20 µM in HBSS or serum-free media) to each well.[11]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[14]
-
Wash: Remove the H2DCFDA solution and wash the cells twice with HBSS or PBS to remove excess probe.[13]
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS to each well.[15] Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15] Alternatively, visualize ROS production using a fluorescence microscope.[13]
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a labeled substrate, typically [³H]dopamine, into cells expressing the dopamine transporter.[5][6] A decrease in the intracellular accumulation of the radiolabeled substrate indicates inhibition of DAT function.
Materials:
-
Cell line stably or transiently expressing human DAT (e.g., HEK293-hDAT, CHO-hDAT)[16]
-
Cell culture medium
-
This compound
-
[³H]Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Protocol:
-
Cell Seeding: Plate DAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[17]
-
Compound Pre-incubation: On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a known DAT inhibitor (e.g., GBR 12909, cocaine) in assay buffer for 10-20 minutes at room temperature or 37°C.[16]
-
Uptake Initiation: Add [³H]dopamine to each well at a final concentration typically below its Kₘ for DAT (e.g., 10-50 nM).[16][18]
-
Uptake Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.[16]
-
Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or scintillation fluid directly to the wells.[18]
-
Radioactivity Measurement: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage inhibition of [³H]dopamine uptake for each concentration of this compound compared to the vehicle control. Non-specific uptake can be determined in the presence of a high concentration of a known DAT inhibitor.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of L-3-methoxytyrosine on monoamine synthesis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative & Cellular Stress | Cell Biolabs [cellbiolabs.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. mdpi.com [mdpi.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating 3-methoxy-L-tyrosine in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing animal models for the investigation of 3-methoxy-L-tyrosine (3-O-methyldopa), a key metabolite of L-DOPA. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Introduction
This compound, also known as 3-O-methyldopa (3-OMD), is the primary metabolite of L-DOPA, the gold-standard treatment for Parkinson's disease.[1] Formed by the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than L-DOPA and readily crosses the blood-brain barrier.[2][3] While initially considered an inactive metabolite, emerging evidence suggests that 3-OMD may have its own physiological and pathological roles, including potential neuroprotective and antidepressant-like effects, as well as possible contributions to the side effects of long-term L-DOPA therapy.[2][4] Animal models are indispensable tools for elucidating the complex pharmacology of this compound.
Animal Models
The choice of animal model is critical and depends on the research question. Rodent models, particularly rats and mice, are the most commonly used for pharmacokinetic and pharmacodynamic studies of this compound.
Commonly Used Species and Strains:
-
Rats: Wistar and Sprague-Dawley rats are frequently used for general pharmacokinetic, metabolic, and behavioral studies.[5][6]
-
Mice: Various strains, including BALB/c and C57BL/6, are suitable for investigating the effects of this compound on behavior and in models of neurological disorders.[2]
Disease Models:
-
Parkinson's Disease Models: To investigate the role of this compound in the context of Parkinson's disease and L-DOPA therapy, neurotoxin-based models are commonly employed.
-
6-hydroxydopamine (6-OHDA) model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats or mice creates a reliable model of dopamine (B1211576) depletion.[7]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.[7]
-
-
Schizophrenia Models: While less explored for this compound, models based on developmental disruption, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model, or pharmacological models using NMDA receptor antagonists like PCP, could be relevant for investigating its effects on cognitive and negative symptoms.[8][9]
-
Depression Models: Chronic unpredictable stress models in mice have been used to demonstrate the antidepressant-like effects of 3-O-methyldopa.[2]
Data Presentation
Pharmacokinetic Parameters of this compound (3-O-methyldopa)
The following table summarizes the available pharmacokinetic data for this compound in various animal models.
| Parameter | Species | Dose and Route | Matrix | Value | Reference |
| Biological Half-life (t½) | Rat | Not specified (administered as 14C-O-methyldopa) | Blood, Brain, Heart | ~12-13 hours | [10] |
| Time to Maximum Concentration (Tmax) | Dog | 25 mg/kg Levodopa (B1675098) (i.v.) | Plasma | ~2.5 hours (plateau) | [11][12] |
| Time to Maximum Concentration (Tmax) | Dog | 25 mg/kg Levodopa (i.v.) | Muscle | ~3 hours (plateau) | [11][12] |
Effects of this compound on Neurotransmitters and Behavior
This table outlines the observed effects of this compound administration on key neurochemical and behavioral endpoints in rodents.
| Animal Model | Treatment Regimen | Measured Parameter | Tissue/Region | Observed Effect | Reference |
| Normal Rat | 100 or 300 mg/kg (i.p.), single dose | Dopa, Dopamine, Noradrenaline | Brain | No change | [5] |
| Normal Rat | 100 or 300 mg/kg (i.p.), single dose | Dopa | Liver | Elevated | [5] |
| Normal Rat | 100 or 300 mg/kg (i.p.), single dose | Dopamine | Heart | Elevated | [5] |
| Normal Rat | 100 or 300 mg/kg (i.p.), single dose | Dopa and 5-HTP formation | Brain | Attenuated by ~25% | [5] |
| Normal Rat | Subchronic administration | Locomotor Activity | - | Decreased (dose-dependent) | [6] |
| Normal Rat | Subchronic administration | Dopamine (DA) | Striatum | No significant change | [6] |
| Normal Rat | Subchronic administration | DOPAC, 3-MT, HVA | Striatum | Significantly decreased | [6] |
| Mouse Model of Depression | 3 mg/kg (i.p.), 10 days | Depressive-like behaviors | - | Significantly improved | [2] |
| Mouse Model of Depression | 3 mg/kg (i.p.), 10 days | IL-1β and IL-6 levels | Hippocampus | Reversed the increase | [2] |
Experimental Protocols
Administration of this compound
Protocol 1: Acute Intraperitoneal (i.p.) Administration in Rats
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose (e.g., 100 or 300 mg/kg) and the injection volume (typically 1-2 ml/kg for rats). Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Handling: Gently restrain the rat.
-
Injection: Administer the this compound solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Post-administration Monitoring: Observe the animal for any immediate adverse reactions. Tissues and blood can be collected at specified time points post-injection (e.g., 1 hour) for analysis.[5]
Protocol 2: Subchronic Intraperitoneal (i.p.) Administration in Mice
-
Preparation of Dosing Solution: Prepare a sterile solution of 3-O-methyldopa in saline at a concentration suitable for a 3 mg/kg dose, considering a typical injection volume of 10 ml/kg for mice.
-
Administration Schedule: Administer the solution via i.p. injection once daily for a period of 10 consecutive days.[2]
-
Behavioral and Biochemical Analysis: Conduct behavioral tests and collect tissues for biochemical analysis at the end of the treatment period.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from methods for quantifying 3-O-methyldopa in plasma and can be modified for brain tissue.[13][14]
1. Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 3-O-methyldopa-d3).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Sample Preparation (Brain Tissue):
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Supernatant Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Atlantis T3 C18, 5 µm; 150 x 4.6 mm i.d.).[14]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile). A typical mobile phase composition could be water and methanol (85:15, v/v) with 0.05% formic acid.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:
-
3-O-methyldopa: m/z 212.0 → 166.0[14]
-
Internal Standard (3-O-methyldopa-d3): m/z 215.0 → 169.0 (example)
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the effects of this compound in a rodent model.
Caption: General experimental workflow for this compound studies.
Proposed Signaling Pathway
Based on evidence from studies on the related trace amine metabolite, 3-methoxytyramine, and other TAAR1 agonists, the following signaling pathway is proposed for this compound.[15] Direct investigation is required to confirm this pathway for this compound itself.
Caption: Proposed TAAR1-mediated signaling pathway for this compound.
Conclusion
The study of this compound in animal models is a burgeoning field with significant implications for understanding the long-term effects of L-DOPA therapy and for exploring its potential as a therapeutic agent in its own right. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute rigorous preclinical studies. Further investigation is warranted to fully elucidate the pharmacokinetic profile, mechanism of action, and therapeutic potential of this intriguing molecule.
References
- 1. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of L-3-methoxytyrosine on monoamine synthesis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 9. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution and metabolism of L-3-O-methyldopa in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics of levodopa and 3-O-methyldopa in muscle. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS quantification of 3-O-methyldopa in DBS for the diagnosis of AADC Deficiency using a derivatization method to improve sensitivity. - SSIEM 2023 [program.eventact.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes & Protocols: 3-methoxy-L-tyrosine as a Biomarker for Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.[1] The standard treatment for the motor symptoms of PD is the administration of Levodopa (B1675098) (L-DOPA), a precursor to dopamine (B1211576) that can cross the blood-brain barrier.[1][2][3] 3-methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA. It is formed by the action of the enzyme catechol-O-methyltransferase (COMT).[4][5] Due to its significantly longer half-life compared to L-DOPA, 3-OMD accumulates in the plasma and cerebrospinal fluid (CSF) of patients undergoing L-DOPA therapy.[4] This accumulation has led to investigations into its role as a potential biomarker for monitoring L-DOPA metabolism, therapeutic response, and disease-related metabolic changes.
L-DOPA Metabolic Pathway and the Role of this compound
To be effective, L-DOPA must be transported into the brain and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][2] However, a significant portion of orally administered L-DOPA is metabolized peripherally. One of the primary metabolic pathways involves the enzyme COMT, which converts L-DOPA to 3-OMD.[3][4]
This peripheral metabolism is a critical factor in L-DOPA therapy. The resulting 3-OMD has a much longer half-life (approximately 15 hours) than L-DOPA (about one hour), leading to its accumulation.[4] High levels of 3-OMD have been a subject of research, with some studies suggesting it may compete with L-DOPA for transport across the blood-brain barrier, potentially influencing the clinical response to treatment.[6][7] Therefore, monitoring 3-OMD levels can provide insights into the individual pharmacokinetic and pharmacodynamic variability of L-DOPA treatment.
Quantitative Data
The concentration of this compound can vary significantly between healthy individuals and Parkinson's disease patients undergoing L-DOPA therapy.
Table 1: Concentration of this compound in Biological Fluids
| Analyte | Matrix | Population | Average Concentration | Reference |
|---|---|---|---|---|
| This compound | Plasma | Healthy Humans | 89 ± 32 nmol/L | [8][9] |
| This compound | Urine | Healthy Humans | 974 ± 707 nmol/day | [8][9] |
| This compound | Plasma | PD Patients on L-DOPA | Highly elevated, reflects dosage | [6][10] |
| this compound | CSF | PD Patients on L-DOPA | Often elevated |[4] |
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (t½) | Notes | Reference |
|---|---|---|---|
| L-DOPA | ~1 hour | Rapidly metabolized. | [4] |
| this compound | ~15 hours | Accumulates in plasma and brain with chronic L-DOPA use. |[4] |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) or tandem mass spectrometry (MS/MS) are the most common techniques.
Protocol 1: Plasma Sample Collection and Handling
This protocol is critical for ensuring sample integrity and preventing analyte degradation.
-
1.1. Collection: Collect 2-4 mL of whole blood in a lavender-top (EDTA) or green-top (sodium heparin) tube.[11]
-
1.2. Stabilization (Optional but Recommended): For enhanced stability, especially for simultaneous L-DOPA measurement, plasma samples can be stabilized with antioxidants.[12]
-
1.3. Centrifugation: Within one hour of collection, centrifuge the blood sample at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
1.4. Aliquoting: Carefully transfer the supernatant (plasma) to new, clearly labeled polypropylene (B1209903) tubes. Avoid disturbing the buffy coat or red blood cells.
-
1.5. Storage: Immediately freeze the plasma aliquots at -20°C or, for long-term storage, at -70°C.[11] Samples are stable indefinitely when frozen but should not be subjected to repeated freeze-thaw cycles.[11] Thawed samples are generally not suitable for analysis.[11]
Protocol 2: Quantification by HPLC with Electrochemical Detection (HPLC-ED)
This method offers high sensitivity for the simultaneous analysis of L-DOPA and 3-OMD.[12]
-
2.1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add an internal standard.
-
Add an equal volume of cold 0.4 M perchloric acid to precipitate proteins.[12]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and inject it directly into the HPLC system or transfer it to an autosampler vial.[12]
-
-
2.2. HPLC Conditions (Example):
-
System: Standard HPLC system with a pump, autosampler, and electrochemical detector.
-
Column: Ion-pair reversed-phase C18 column.
-
Mobile Phase: A buffered aqueous-organic mobile phase, optimized for separation.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: Electrochemical detector with a dual-electrode system operating in redox mode to enhance specificity.[12]
-
-
2.3. Calibration and Quantification:
-
Prepare a series of calibration standards of known 3-OMD concentrations in a drug-free plasma matrix.
-
Process the standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration of 3-OMD in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides excellent specificity and sensitivity, making it a gold standard for bioanalysis.
-
3.1. Sample Preparation: The workflow is based on the method described by Padrão et al. (2014).[13]
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 50 µL of an appropriate internal standard solution (e.g., 4000 ng/mL carbidopa).[13]
-
Add 240 µL of 0.4 M perchloric acid to precipitate proteins.[13]
-
Vortex the tube for approximately 1 minute.
-
Centrifuge at 20,093 x g for 15 minutes at -5°C.[13]
-
Transfer the resulting supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid.[13]
-
Vortex briefly before analysis.
-
-
3.2. LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with formic acid and an organic solvent like methanol (B129727) or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-OMD and the internal standard.
-
-
3.3. Validation and Quantification:
-
The method should be validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.
-
A weighted (e.g., 1/x²) least-squares linear regression is typically used for the calibration curve, which can range from 50 to 4000 ng/mL.[13]
-
Quantification is performed similarly to the HPLC-ED method, using a calibration curve generated from processed standards.
-
References
- 1. A novel pathway for microbial metabolism of Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Method for measuring endogenous 3-O-methyldopa in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.ariel.ac.il [cris.ariel.ac.il]
- 10. 3-O-methyldopa and motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring 3-methoxy-L-tyrosine (3-OMD) in Cerebrospinal Fluid (CSF)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-methoxy-L-tyrosine (3-OMD), also known as 3-O-methyldopa, is a metabolite of L-DOPA formed by the enzyme catechol-O-methyltransferase (COMT)[1]. Its measurement in cerebrospinal fluid (CSF) is a valuable tool in the study of dopamine (B1211576) metabolism and is particularly significant in the diagnosis and management of certain neurological disorders. Elevated levels of 3-OMD in CSF are a key biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare inherited disorder affecting neurotransmitter synthesis[2][3][4]. Additionally, monitoring 3-OMD levels in the CSF of Parkinson's disease patients undergoing L-DOPA therapy can provide insights into treatment efficacy and the development of motor fluctuations[5][6][7]. This document provides detailed application notes and protocols for the accurate measurement of 3-OMD in CSF.
Metabolic Pathway of L-DOPA and Formation of 3-OMD
The following diagram illustrates the metabolic pathway of dopamine synthesis and catabolism, highlighting the formation of this compound.
Quantitative Data Summary
The concentration of this compound in CSF can vary significantly depending on the individual's health status and treatment regimen. Below are tables summarizing typical concentrations and the performance characteristics of common analytical methods.
Table 1: this compound Concentrations in Human CSF
| Population/Condition | Mean 3-OMD Concentration (nmol/L) | Notes |
| Healthy Adults (pooled sample) | 15.3[8] | Based on a pool of 12 samples. |
| Parkinson's Disease (untreated) | Significant decrease compared to controls[9] | Levels can be influenced by disease progression. |
| Parkinson's Disease (with L-DOPA therapy) | Significantly increased[6][7] | Levels are higher in patients experiencing "wearing-off" phenomena[5]. |
| Aromatic L-amino acid decarboxylase (AADC) Deficiency | Markedly elevated[2][10] | A key diagnostic biomarker for this condition. |
| Restless Legs Syndrome (RLS) with high 3-OMD | 30.9 ± 20.1 (night) to 37.2 ± 20.8 (day)[11] | Indicates potential for increased dopamine synthesis in a subset of RLS patients. |
Table 2: Performance Characteristics of Analytical Methods for 3-OMD in CSF
| Parameter | HPLC-ECD | GC-MS | LC-MS/MS |
| Linearity Range | 50 - 4000 ng/mL (in plasma)[12] | Sub-nmol/L to nmol/L range[8] | 5 - 2000 ng/mL (in plasma) |
| Lower Limit of Quantification (LLOQ) | ~20 ng/mL (in plasma) | Sub-nmol/L level[8] | 2 ng/mL (in plasma) |
| Precision (%RSD) | Intra-day: 3.90-5.50%Inter-day: 4.16-9.90% (in plasma) | Intra-assay RSD < 1.0% (in plasma) | Intra-batch & Inter-batch RSD: 4.1-6.4% (in plasma) |
| Accuracy (% Recovery) | Almost 100% (in plasma) | Not explicitly stated | 94.5 - 102.2% (in plasma) |
| Sample Volume | ~100 µL of pre-treated sample | ~1 mL[13] | 5 - 50 µL |
| Specificity | Good, with potential for interferences | High, based on mass-to-charge ratio | Very high, based on parent and fragment ion masses |
Experimental Protocols
Accurate measurement of 3-OMD in CSF requires meticulous attention to pre-analytical handling and the analytical procedure itself.
Pre-analytical Protocol: CSF Collection and Handling
Proper sample collection and handling are critical to ensure the stability of 3-OMD and other monoamine metabolites.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Blood, urine and cerebrospinal fluid analysis in TH and AADC deficiency and the effect of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 3- O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of tyrosine, L-dihydroxyphenylalanine, dopamine, and 3-O-methyldopa in the cerebrospinal fluid of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abnormally increased CSF 3-Ortho-methyldopa (3-OMD) in untreated restless legs syndrome (RLS) patients indicates more severe disease and possibly abnormally increased dopamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pure.tue.nl [pure.tue.nl]
Application Note: Solid-Phase Extraction of 3-Methoxy-L-Tyrosine from Human Plasma for LC-MS/MS Analysis
Introduction
3-Methoxy-L-tyrosine (3-MT), a dopamine (B1211576) metabolite, is a crucial biomarker for the diagnosis and monitoring of dopamine-producing tumors such as pheochromocytoma and paraganglioma (PPGL), and may also serve as an indicator of metastasis.[1][2][3] Given its low endogenous concentrations in plasma (<0.1 nM), a highly sensitive and specific analytical method is required for accurate quantification.[2][3] This application note details a robust protocol for the extraction of this compound from human plasma using solid-phase extraction (SPE) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs a solid-phase extraction (SPE) procedure to isolate this compound from the complex plasma matrix, effectively removing proteins and other interfering substances.[4][5] A weak cation exchange (WCX) sorbent is utilized for its ability to retain the analyte of interest.[1][5] Following extraction, the purified analyte is analyzed using LC-MS/MS, which provides high sensitivity and specificity for accurate quantification.[5] An isotopically labeled internal standard (e.g., 3-methoxytyramine-d4) is used to ensure accuracy and correct for any variability during the extraction process.[1] Common extraction techniques for analytes like 3-MT include SPE, liquid-liquid extraction (LLE), and protein precipitation (PP).[4][6] However, SPE is frequently chosen for its efficiency and the clean extracts it provides.[5]
Quantitative Performance Data
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of this compound in plasma.
| Parameter | Reported Value | Source |
| Limit of Quantification (LOQ) | 0.024 nmol/L to 0.06 nmol/L | [4] |
| 0.03 nM | [2][3] | |
| Recovery | 66% to 83% | [4] |
| 88% to 98% | [4] | |
| Intra-day Imprecision (CV%) | 10.7% (at 0.04 nM) | [2][3] |
| 4.5% (at 0.2 nM) | [2][3] | |
| 3.1% (at 2 nM) | [2][3] | |
| Inter-day Imprecision (CV%) | 18.3% (at 0.04 nM) | [2][3] |
| 8.9% (at 0.2 nM) | [2][3] | |
| 0.9% (at 2 nM) | [2][3] |
Experimental Protocol
This protocol is based on a solid-phase extraction (SPE) method using a weak cation exchange (WCX) cartridge.
1. Materials and Reagents
-
Plasma Samples: Collected in EDTA tubes and stored at -80°C.
-
Internal Standard (IS) Solution: Deuterated 3-methoxytyramine (3MT-d4) at a suitable concentration (e.g., 50 nM in water).[1]
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (FA)
-
Ammonium phosphate (B84403) monobasic (NH4H2PO4)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Ultrapure water
-
-
Solutions:
-
Equipment:
2. Sample Pre-treatment
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the internal standard mix to 0.5 mL of the plasma sample.[5]
-
Add 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2500 x g for 10 minutes to pellet proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[5] Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with the following solutions to remove interferences:
-
Drying: Dry the cartridge under full vacuum for 5 minutes.[5]
-
Elution: Elute the analyte from the cartridge by adding 2 x 250 µL of 2% formic acid in acetonitrile.[5] Collect the eluate in a clean collection tube.
4. Eluate Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100 µL of 0.2% formic acid in water.[5]
-
Vortex briefly to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
5. LC-MS/MS Analysis
Inject the prepared sample into the LC-MS/MS system for quantification. The analysis is typically performed in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[1]
Visualizations
Metabolic Pathway of Dopamine to 3-Methoxytyramine
Caption: Dopamine metabolism via COMT and MAO enzymes.
Workflow for this compound Extraction from Plasma
Caption: SPE workflow for 3-MT extraction from plasma.
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cda-amc.ca [cda-amc.ca]
- 5. agilent.com [agilent.com]
- 6. Extraction and preconcentration of compounds from the l-tyrosine metabolic pathway prior to their micellar electrokinetic chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxy-L-tyrosine and its Metabolites in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, is characterized by its clinical heterogeneity. A key feature of most neuroblastomas is the production and metabolism of catecholamines. This metabolic activity provides a rich source of biomarkers for diagnosis, prognosis, and potential therapeutic targeting. 3-methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), and its downstream metabolite, 3-methoxytyramine (3-MT), have emerged as highly significant biomarkers in the clinical management and research of neuroblastoma.
These application notes provide an overview of the role of this compound and its metabolites in neuroblastoma, along with protocols for their analysis, to aid researchers in their studies.
Application Notes
Diagnostic Utility of this compound (3-OMD) and 3-Methoxytyramine (3-MT)
Traditional biochemical diagnosis of neuroblastoma has relied on measuring the urinary end-products of catecholamine metabolism, homovanillic acid (HVA) and vanillylmandelic acid (VMA). However, these markers can have limited diagnostic accuracy.[1] Recent studies have demonstrated that plasma levels of free 3-MT and normetanephrine (B1208972), earlier metabolites in the catecholamine pathway, offer superior diagnostic power.
Measurements of plasma 3-MT and normetanephrine provide a diagnostic sensitivity of approximately 97.9%, which is significantly higher than the 82.2% sensitivity for urinary HVA and VMA.[1][2] In cases where plasma results for these two metabolites are normal, an elevation in plasma 3-OMD can sometimes be detected, further increasing the diagnostic yield.[1][2] The diagnostic specificity for plasma 3-MT and normetanephrine is around 95.1%.[2]
Prognostic Significance of 3-Methoxytyramine (3-MT)
Beyond diagnosis, elevated levels of 3-MT at diagnosis have been identified as a powerful independent prognostic biomarker, particularly for high-risk neuroblastoma. Multivariate analyses, which included other established risk factors like tumor stage and MYCN amplification, revealed that 3-MT is an independent risk factor for both poor event-free survival (EFS) and overall survival (OS).[3]
This association holds true even for patients undergoing modern high-risk therapy, including immunotherapy.[3] High-risk patients with elevated 3-MT, especially those older than 18 months, face an extremely poor prognosis compared to those with non-elevated 3-MT levels.[3] Furthermore, the ratio of plasma 3-MT to normetanephrine has been shown to be significantly higher in patients with MYCN-amplified neuroblastomas, a key indicator of aggressive disease.[1][2]
Role in Catecholamine Metabolism
This compound is a metabolite of L-DOPA, a precursor in the synthesis of dopamine (B1211576). The enzyme catechol-O-methyltransferase (COMT) converts L-DOPA to 3-O-methyldopa. Similarly, COMT metabolizes dopamine to 3-methoxytyramine. Neuroblastoma cells often have high catecholamine turnover, leading to the release of these metabolites into circulation. Understanding this pathway is crucial for interpreting biomarker data and for exploring potential therapeutic strategies that target catecholamine metabolism.
Data Presentation
Table 1: Diagnostic Performance of Plasma Metabolites vs. Urinary HVA/VMA
| Biomarker Panel | Sensitivity | Specificity | Reference |
| Plasma 3-MT or Normetanephrine | 97.9% | 95.1% | [1][2] |
| Urinary HVA and VMA | 82.2% | 84.8% | [1][2] |
Table 2: Prognostic Significance of Urinary 3-Methoxytyramine (3-MT) in High-Risk Neuroblastoma Patients
| Patient Subgroup (High-Risk) | 5-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| Elevated 3-MT & >18 months old | 14.3% ± 4% | 21.8% ± 5% | [3] |
| Non-elevated 3-MT & <18 months old | 66.7% ± 18% | 87.5% ± 12% | [3] |
Experimental Protocols
Protocol 1: General Protocol for Plasma Free Metanephrines and this compound Analysis
This protocol outlines the general steps for the quantification of plasma free 3-OMD, 3-MT, and normetanephrine using liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the current standard for accurate measurement.
1. Patient Preparation and Sample Collection:
-
Patients should ideally be in a supine position for at least 20-30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels.
-
Collect blood in tubes containing EDTA as an anticoagulant.
-
Immediately place the sample on ice.
2. Sample Processing:
-
Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully separate the plasma from the blood cells.
-
Store the plasma at -80°C until analysis to ensure stability.
3. Sample Preparation for LC-MS/MS:
-
Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add an internal standard solution containing deuterated analogs of the analytes. Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.
-
Solid Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and improved sensitivity, the supernatant from the protein precipitation step can be further purified using a cation exchange SPE cartridge.
- Condition the cartridge with appropriate solvents (e.g., methanol and water).
- Load the sample.
- Wash the cartridge to remove interfering substances.
- Elute the analytes of interest with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate 3-OMD, 3-MT, and normetanephrine. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is typically employed.
-
Mass Spectrometry Detection:
- Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Results should be compared to age-specific reference intervals for proper interpretation.
Protocol 2: Cell Viability Assay to Investigate Effects of Tyrosine Pathway Modulation
While this compound itself is primarily studied as a biomarker, related compounds that modulate the tyrosine pathway can be investigated for therapeutic effects. This protocol provides a general method to assess the impact of such compounds on neuroblastoma cell viability.
1. Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y, SK-N-BE(2)) in the recommended growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Seeding Cells:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
3. Treatment:
-
Prepare a stock solution of the test compound (e.g., a tyrosine analog or pathway inhibitor).
-
On the day of treatment, prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.
4. Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
5. Cell Viability Measurement (using a Resazurin-based assay as an example):
-
Prepare a resazurin (B115843) solution (e.g., CellTiter-Blue).
-
Add the resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em) using a plate reader.
6. Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-L-Tyrosine HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-methoxy-L-tyrosine. The information is tailored for researchers, scientists, and drug development professionals to help resolve challenges such as HPLC peak tailing and ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For a peak to be considered symmetrical, the USP tailing factor should be close to 1.0. A value greater than 1.2 often indicates a potential issue with the analysis. Peak tailing is problematic because it can lead to poor resolution between adjacent peaks and inaccurate quantification of the analyte. This compound, being a polar molecule with both acidic (carboxylic acid) and basic (amine) functional groups, is susceptible to secondary interactions with the stationary phase, a common cause of peak tailing.[1][2]
Q2: What are the primary causes of peak tailing for this compound?
The most common causes of peak tailing for a polar, ionizable compound like this compound in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: The stationary phase in many HPLC columns is silica-based, which can have residual acidic silanol groups (Si-OH) on its surface.[2][3] The basic amine group of this compound can interact with these ionized silanols, creating a secondary, undesirable retention mechanism that results in peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups on the column. If the pH is not optimal, it can exacerbate secondary interactions.[4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[5]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become blocked, leading to distorted peak shapes.[5][6]
-
Extra-Column Effects: Excessive volume in the tubing and connections of the HPLC system (dead volume) can cause peak broadening and tailing.[4]
Troubleshooting Guides
Issue 1: My this compound peak is tailing.
This is a common issue and can often be resolved by systematically evaluating and optimizing your method.
The ionization state of this compound and the silica (B1680970) surface of the column are highly dependent on the mobile phase pH. The predicted pKa of the carboxylic acid group of this compound is approximately 2.24. The pKa of the amino group is expected to be around 9-10, similar to tyrosine. To minimize secondary interactions with silanol groups, it is generally recommended to work at a low pH.
Experimental Protocol: Mobile Phase pH Optimization
-
Initial Mobile Phase: Start with a mobile phase pH of approximately 2.5-3.0. This will ensure the carboxylic acid group is protonated and the silanol groups on the column are largely unionized, reducing their ability to interact with the protonated amine group of the analyte.
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate and acetate (B1210297) buffers are common choices.
-
Systematic Adjustment: If tailing persists, adjust the pH in small increments (e.g., 0.2 pH units) both up and down to find the optimal peak shape.
-
Data Comparison: Record the tailing factor and resolution at each pH to determine the best conditions.
Table 1: Recommended Mobile Phase pH for this compound Analysis
| pH Range | Analyte Ionization State (Approximate) | Silanol Group State | Expected Peak Shape |
| < 2.24 | Cationic (Amine protonated, Carboxyl protonated) | Neutral (Protonated) | Good, minimal silanol interaction |
| 2.5 - 3.5 | Zwitterionic/Cationic | Mostly Neutral | Often Optimal |
| > 4 | Zwitterionic/Anionic | Increasingly Ionized | Potential for increased tailing |
The choice of HPLC column is critical for analyzing polar compounds.
-
Use an End-capped Column: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4]
-
Consider a Column with a Polar-Embedded Phase: These columns have a polar group embedded in the stationary phase that can help to shield the analyte from residual silanols.
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent. Always disconnect the column from the detector before flushing.
Experimental Protocol: Column Flushing
-
Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet.
-
Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of a strong, miscible organic solvent like acetonitrile (B52724) or methanol.
-
Reverse Flush (Use with Caution): For suspected inlet frit blockage, you can try reversing the column and flushing to waste. Always check the column manufacturer's instructions before reversing the flow.
-
Re-equilibrate: Before use, re-equilibrate the column with your mobile phase until a stable baseline is achieved.
In some cases, adding a small amount of a competing base to the mobile phase can improve peak shape.
-
Triethylamine (TEA): Adding a low concentration of TEA (e.g., 0.1%) can mask the active silanol sites and reduce peak tailing. However, be aware that TEA can suppress MS signals if using LC-MS.
Issue 2: Poor Resolution Between this compound and Other Components
If your peak shape is good but the resolution is poor, consider the following:
-
Decrease Organic Content: If this compound is eluting too early, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase retention.
-
Gradient Elution: For complex samples, a gradient elution (where the concentration of the organic modifier is increased over time) can improve the separation of multiple components.
Table 2: Starting Mobile Phase Compositions for Reversed-Phase HPLC of this compound
| Mobile Phase A | Mobile Phase B | Gradient (Example) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% B to 30% B over 15 minutes |
| 20 mM Potassium Phosphate, pH 2.8 | Acetonitrile | 10% B for 5 min, then to 40% B over 10 min |
Visualizing the Troubleshooting Process
The following diagrams illustrate the key concepts and workflows for troubleshooting this compound HPLC peak tailing.
References
- 1. This compound CAS#: 300-48-1 [m.chemicalbook.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Mass Spectrometry Signal for 3-Methoxy-L-Tyrosine
Welcome to the technical support center for the mass spectrometry analysis of 3-methoxy-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+)?
A1: For this compound (C₁₀H₁₃NO₄), the expected protonated molecule [M+H]⁺ is the primary precursor ion. The exact m/z will be approximately 212.09. Upon collision-induced dissociation (CID), characteristic product ions are formed. While optimal transitions should be determined empirically on your instrument, common fragments result from neutral losses such as the loss of the methoxy (B1213986) group, carboxyl group, or parts of the amino acid side chain.
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A2: A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective way to identify the problem.[1][2]
-
System Suitability: Before running your samples, inject a known, well-characterized standard to confirm the instrument is performing as expected. This helps determine if the issue lies with your sample preparation or the instrument itself.
-
Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or drips.[1]
-
Inspect the Ion Source:
-
Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.
-
Contamination: A dirty ion source can significantly suppress the signal. Ensure the capillary and cone are clean.
-
Q3: My signal for this compound is inconsistent, or the peak shape is poor. What could be the cause?
A3: Poor peak shape, such as broad or tailing peaks, can significantly reduce the apparent signal intensity and lead to inaccurate quantification. This is often related to chromatographic conditions or interactions within the LC system.[2]
-
Column and Sample Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening. Ensure proper sample preparation and column maintenance.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of amino acids. For this compound, which is amphoteric, the mobile phase pH will affect its retention and peak shape.
-
Suboptimal Gradient: A poorly optimized gradient can lead to peak broadening. Adjust the gradient slope and duration to ensure the analyte elutes as a sharp peak.
Q4: I suspect my low signal is due to inefficient ionization. How can I optimize the MS source settings for this compound?
A4: Fine-tuning the ion source parameters can significantly impact ionization efficiency. It is highly recommended to perform a direct infusion of a this compound standard to optimize these settings.[2]
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal for the [M+H]⁺ ion.
-
Source Temperature and Gas Flows: Optimize the source temperature and nebulizing/drying gas flows for efficient desolvation of the mobile phase and formation of gas-phase ions.
Q5: How can I mitigate matrix effects that may be suppressing my this compound signal in biological samples?
A5: Matrix effects occur when other components in the sample interfere with the ionization of the analyte of interest.[3]
-
Effective Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects. The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
This is one of the most common issues encountered. The following troubleshooting guide will help you systematically identify the root cause.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| LC System Issues | 1. Check for leaks in the LC flow path.[1]2. Ensure mobile phase solvents are correctly prepared and degassed.3. Verify the LC pump is delivering the correct flow rate and gradient. | Restoration of system pressure and consistent mobile phase delivery. |
| Ion Source Problems | 1. Visually inspect the ESI spray for stability.[5]2. Clean the ESI probe, capillary, and cone/orifice as per the manufacturer's instructions.3. Check and optimize source parameters (capillary voltage, gas flows, temperature) via direct infusion of a standard.[2] | A stable and consistent ion spray, leading to improved signal. |
| Sample Preparation Issues | 1. Prepare a fresh standard of this compound.2. If analyzing biological samples, re-evaluate the extraction procedure for efficiency and cleanliness.[4] | A strong signal from the fresh standard confirms the issue is with the sample. Improved sample preparation will reduce matrix effects. |
| Mass Spectrometer Settings | 1. Ensure the correct precursor and product ions are selected in your MRM method.[6]2. Optimize collision energy and other compound-specific parameters.[7][8]3. Verify the mass spectrometer is properly tuned and calibrated.[2] | Increased signal intensity for the specified MRM transitions. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol provides a general workflow for the extraction of this compound from plasma samples.
-
Aliquoting: Take 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of an appropriate stable isotope-labeled internal standard solution (e.g., this compound-¹³C₆,¹⁵N₁) in methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B2-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: The above conditions are a starting point and should be optimized for your specific instrument and application.
Quantitative Data Summary
The following tables summarize the impact of key parameters on the mass spectrometry signal, based on general principles and data from related amino acid analyses.
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Chromatographic Peak Shape | Notes |
| Formic Acid | 100 | Good | Generally provides a good balance of signal intensity and peak shape for ESI+.[9] |
| Acetic Acid | ~80-90 | Good | Can be a suitable alternative to formic acid. |
| Trifluoroacetic Acid (TFA) | ~10-20 | Excellent | Strong ion-pairing agent that improves chromatography but significantly suppresses ESI signal.[9][10] |
Table 2: Illustrative MRM Transition Optimization
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| 212.1 | 195.1 | 10 | 60 |
| 212.1 | 195.1 | 15 | 100 |
| 212.1 | 195.1 | 20 | 75 |
| 212.1 | 166.1 | 18 | 45 |
| 212.1 | 166.1 | 22 | 85 |
| 212.1 | 166.1 | 26 | 65 |
Note: These values are illustrative. Optimal collision energies must be determined experimentally on your instrument.[8]
Visualizations
Caption: Troubleshooting workflow for low or no signal of this compound.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. forensicrti.org [forensicrti.org]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 9. waters.com [waters.com]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Methoxy-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-methoxy-L-tyrosine.
Troubleshooting Guide
This guide addresses common issues encountered due to matrix effects in the LC-MS/MS analysis of this compound.
Problem: Poor sensitivity, inconsistent results, or high variability in replicate injections.
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components. The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[2][3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids (B1166683), a major cause of ion suppression.[4]
-
Solid-Phase Extraction (SPE): Offers better cleanup than PPT by selectively isolating the analyte.[4]
-
Phospholipid Removal: Specialized techniques, such as HybridSPE® or Phree® plates, are highly effective at removing both proteins and phospholipids, significantly reducing matrix effects.[4][5]
-
-
Chromatographic Separation: Modify your LC method to separate this compound from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 3-O-Methyldopa-d3, co-elutes with the analyte and experiences similar matrix effects.[6] By calculating the analyte-to-IS peak area ratio, variability due to ion suppression can be compensated for, leading to more accurate and precise results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and reproducibility of quantitative analysis.[7]
Q2: What are the main causes of matrix effects when analyzing this compound in biological samples like plasma?
A2: The primary culprits are endogenous substances that are co-extracted with this compound. Phospholipids from cell membranes are a major contributor to ion suppression.[4] Other substances include salts, proteins, and other metabolites present in the biological matrix.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction spike experiment. You compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract that has been spiked with the same amount of the analyte. A significant difference in peak areas indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q4: Which sample preparation method is best for minimizing matrix effects for this compound?
A4: While the optimal method can be matrix-dependent, techniques that specifically target the removal of phospholipids are generally superior. Studies have shown that phospholipid removal plates (e.g., HybridSPE®, Phree®) can virtually eliminate phospholipids, leading to a significant reduction in ion suppression compared to standard protein precipitation or even some generic solid-phase extraction methods.[4][5]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I use an effective sample cleanup method?
A5: While a thorough sample cleanup is crucial, the use of a SIL-IS like 3-O-Methyldopa-d3 is still highly recommended.[6] A SIL-IS is the most effective way to compensate for any residual matrix effects and variability in the extraction process, thereby improving the accuracy and precision of your results.
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation techniques. Note that specific values can vary depending on the exact experimental conditions and the biological matrix.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 90[1] | Can be significant (e.g., >140%)[6] | Fast, simple, inexpensive | Ineffective at removing phospholipids, leading to high matrix effects.[4] |
| Solid-Phase Extraction (SPE) | 88 - 104[8] | 36 - 78[8] | Cleaner extracts than PPT, better removal of interferences. | More time-consuming and requires method development. |
| Phospholipid Removal (e.g., HybridSPE®) | >95 (for similar analytes) | Minimal | Highly effective at removing both proteins and phospholipids, significantly reducing ion suppression.[4][9] | Higher cost per sample compared to PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing 1% formic acid and the internal standard (e.g., 3-O-Methyldopa-d3).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove loosely bound interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Phospholipid Removal using a Specialized Plate (e.g., HybridSPE®)
This protocol is highly effective for removing both proteins and phospholipids.
-
Add 100 µL of plasma sample to a well of the phospholipid removal plate.
-
Add 300 µL of acetonitrile containing 1% formic acid and the internal standard.
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Apply a vacuum to the plate to draw the sample through the phospholipid removal sorbent.
-
The resulting filtrate is free of proteins and phospholipids and can be directly injected into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing 3-Methoxy-L-Tyrosine Recovery from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-methoxy-L-tyrosine from brain tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for preserving this compound in brain tissue samples?
A1: Rapid harvesting and freezing of the brain tissue are paramount to prevent enzymatic degradation of this compound. Immediately upon extraction, snap-freeze the tissue in liquid nitrogen and store it at -80°C until homogenization.
Q2: Which homogenization method is recommended for brain tissue to maximize this compound recovery?
A2: Mechanical homogenization using a bead beater or an ultrasonic homogenizer is highly effective. It is crucial to perform the homogenization on ice to prevent degradation of the analyte.
Q3: What is the best solvent for extracting this compound from brain homogenate?
A3: Both perchloric acid (PCA) and formic acid (FA) are commonly used for deproteinization and extraction. Studies on related neurotransmitter metabolites suggest that a solution of 0.1% formic acid in methanol (B129727) can be more efficient for certain metabolites compared to perchloric acid.[1] However, the optimal choice may depend on the specific downstream analytical method.
Q4: Should I use a cleanup step after the initial extraction?
A4: For cleaner samples and to reduce matrix effects, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) cleanup is highly recommended. Mixed-mode or C18 SPE cartridges can be effective for purifying this compound.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive methods for the quantification of this compound and related compounds in brain tissue extracts.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is completely homogenized. Increase homogenization time or use a more powerful homogenizer. Keep the sample on ice throughout the process. |
| Inefficient protein precipitation. | Optimize the concentration of the acid used for precipitation (e.g., 0.1 M perchloric acid or 0.1% formic acid). Ensure thorough vortexing and adequate incubation time on ice. | |
| Degradation of the analyte. | Handle samples quickly and at low temperatures. Use fresh, high-purity solvents. Consider adding antioxidants like EDTA or sodium metabisulfite (B1197395) to the homogenization buffer. | |
| Suboptimal Solid-Phase Extraction (SPE) protocol. | Ensure the SPE cartridge is appropriate for the analyte. Optimize the pH of the loading solution and the composition and volume of the wash and elution solvents. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue dissection to final extract preparation. Ensure accurate and consistent pipetting. |
| Non-homogenous brain tissue sample. | If possible, use a larger piece of tissue and ensure it is thoroughly homogenized to get a representative sample. | |
| Instrumental variability. | Ensure the analytical instrument (HPLC or LC-MS/MS) is properly calibrated and maintained. Use an internal standard to correct for variations. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering substances from the brain matrix. | Improve the sample cleanup procedure. A more rigorous SPE protocol or a different type of SPE cartridge may be necessary. |
| Dilute the sample to reduce the concentration of interfering compounds, if sensitivity allows. | ||
| Optimize the chromatographic separation to better resolve this compound from interfering compounds. | ||
| Poor Peak Shape in HPLC | Incompatibility between the sample solvent and the mobile phase. | Evaporate the final extract and reconstitute it in the initial mobile phase. |
| Column overload. | Dilute the sample before injection. | |
| Contaminated guard or analytical column. | Clean or replace the guard column. If the problem persists, clean or replace the analytical column. |
Quantitative Data Summary
While direct comparative recovery data for this compound is limited in the literature, the following table summarizes typical recovery rates for related catecholamine metabolites from brain tissue using different extraction methods. These values can serve as a benchmark for optimizing your protocol.
| Extraction Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Perchloric Acid Precipitation | Norepinephrine, Dopamine (B1211576), 3-Methoxytyramine | Whole Rat Brain | Low and variable for exogenous amines | (Inferred from discussion in related studies) |
| Formic Acid in Methanol | Homovanillic acid (HVA), Vanillylmandelic acid (VMA) | Rat Brain Slices | More efficient than PCA for HVA and VMA | [1] |
| Solid-Phase Extraction (C18) | Estradiol (as a small molecule example) | Brain Tissue | ~76-90% (following liquid extraction) | (Inferred from similar compound extractions) |
Experimental Protocols
Protocol 1: Extraction of this compound using Formic Acid
This protocol is adapted from methods used for the extraction of related neurotransmitter metabolites from brain tissue.[1]
Materials:
-
Brain tissue sample
-
0.1% Formic acid in HPLC-grade methanol, ice-cold
-
Microcentrifuge tubes
-
Bead homogenizer with stainless steel beads
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
Procedure:
-
Weigh approximately 50-100 mg of frozen brain tissue.
-
Place the tissue in a pre-chilled microcentrifuge tube containing stainless steel beads.
-
Add 500 µL of ice-cold 0.1% formic acid in methanol.
-
Homogenize the tissue using a bead homogenizer for 2 cycles of 30 seconds, with a 1-minute cooling period on ice in between.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new clean tube.
-
For enhanced recovery, the pellet can be re-extracted with another 250 µL of the extraction solvent, centrifuged, and the supernatants pooled.
-
The supernatant is now ready for direct injection into an HPLC-ECD or LC-MS/MS system, or for further cleanup using SPE.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general guideline for SPE cleanup. The specific conditions may need to be optimized for your particular SPE cartridge and analytical system.
Materials:
-
Brain tissue extract (from Protocol 1)
-
Mixed-mode or C18 SPE cartridge
-
SPE manifold
-
HPLC-grade water
-
HPLC-grade methanol
-
0.1% Formic acid in water
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of HPLC-grade water.
-
Equilibrate the cartridge: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Load the sample: Dilute the brain extract supernatant with an equal volume of 0.1% formic acid in water and load it onto the cartridge.
-
Wash the cartridge: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove unretained impurities.
-
Elute the analyte: Elute the this compound with 1 mL of the elution solvent.
-
Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of 3-Methoxy-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of 3-methoxy-L-tyrosine.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of this compound, offering potential causes and solutions.
Issue 1: Poorly Resolved or Overlapping Peaks
-
Symptom: The voltammetric signal for this compound is not clearly distinguishable from the signals of other electroactive species in the sample, such as ascorbic acid (AA), uric acid (UA), or dopamine (B1211576) (DA).
-
Potential Causes:
-
The oxidation potentials of this compound and interfering species are very close at the surface of the working electrode.
-
The chosen electrochemical technique (e.g., cyclic voltammetry) has insufficient resolution.
-
The pH of the supporting electrolyte is not optimal for separating the peaks.
-
-
Solutions:
-
Electrode Modification: Modify the working electrode with materials that can selectively enhance the signal for this compound or shift the oxidation potentials of interfering species.[1] Common modifications include:
-
Nanomaterials: Graphene, carbon nanotubes, or metal nanoparticles can increase the electrode surface area and improve electron transfer kinetics.
-
Polymers: Molecularly Imprinted Polymers (MIPs) can create specific recognition sites for this compound.
-
-
Technique Optimization: Switch to a more sensitive technique with better resolution, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These techniques can better resolve peaks with close oxidation potentials.
-
pH Optimization: The electrochemical behavior of this compound and common interferents is often pH-dependent.[2] Systematically vary the pH of the supporting electrolyte to maximize the peak potential separation.
-
Sample Pre-treatment: Implement sample cleanup procedures to remove or reduce the concentration of interfering species before analysis.[1] This can include solid-phase extraction (SPE) or liquid-liquid extraction.[1]
-
Issue 2: Low Sensitivity or Weak Signal
-
Symptom: The current response for the oxidation of this compound is very low, even at high concentrations, leading to a poor limit of detection.
-
Potential Causes:
-
Low concentration of the analyte.
-
Fouling of the electrode surface by oxidation products or other sample components.
-
Poor electron transfer kinetics at the electrode surface.
-
-
Solutions:
-
Electrode Surface Enhancement: Modify the electrode with nanomaterials like gold nanoparticles or graphene to increase the active surface area and amplify the electrochemical signal.[3]
-
Preconcentration Step: Use techniques like adsorptive stripping voltammetry to accumulate this compound on the electrode surface before the measurement scan, thereby increasing the signal.
-
Electrode Surface Renewal: For solid electrodes, polish the surface between measurements to remove adsorbed interferents. For screen-printed electrodes, use a new electrode for each sample.[1]
-
Antifouling Coatings: Apply coatings like polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA) to the electrode surface to reduce non-specific adsorption and fouling.
-
Issue 3: Irreproducible Results
-
Symptom: Repeated measurements of the same sample yield significantly different results (high coefficient of variation).
-
Potential Causes:
-
Inconsistent electrode surface preparation.
-
Instability of the modified electrode.
-
Fluctuations in experimental conditions (e.g., temperature, pH).
-
Degradation of the analyte.
-
-
Solutions:
-
Standardize Protocols: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning.
-
Electrode Stability: Ensure the electrode modification is stable over the course of the experiment.
-
Control Environment: Maintain stable experimental conditions, including temperature and pH.
-
Sample Stability: Prepare fresh samples and standards, and if necessary, use antioxidants to prevent degradation of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in the electrochemical detection of this compound in biological samples?
A1: In biological fluids, the most common interfering species are ascorbic acid (AA), uric acid (UA), and dopamine (DA), as their oxidation potentials can be close to that of this compound.[4]
Q2: At what potential does this compound typically oxidize?
A2: The oxidation potential of this compound is dependent on the electrode material and the pH of the supporting electrolyte. For instance, on a poly(p-aminobenzene sulfonic acid) modified glassy carbon electrode, the oxidation peak appears at approximately +0.220 V (vs. Ag/AgCl) in a pH 3.0 phosphate (B84403) buffer solution.[2] On a bare glassy carbon electrode, the oxidation potential is higher, around +0.590 V.[2]
Q3: How can I confirm that the peak I am observing corresponds to this compound?
A3: You can use the standard addition method. Spike your sample with a known concentration of a this compound standard. If the peak height increases proportionally, it provides strong evidence that the peak corresponds to your analyte.
Q4: What is the role of pH in the analysis?
A4: The pH of the supporting electrolyte can significantly influence the oxidation potential and peak current of this compound.[2][3] By optimizing the pH, you can often improve the separation between the analyte peak and interfering peaks.[2] The relationship between peak potential and pH can also provide information about the number of protons and electrons involved in the oxidation reaction.[3]
Q5: Is it possible to simultaneously detect this compound and its parent compound, L-DOPA?
A5: Yes, it is possible. HPLC with electrochemical detection is a common method for the simultaneous determination of L-DOPA and 3-O-methyldopa (this compound) in plasma samples.[5][6] This technique first separates the compounds chromatographically before electrochemical detection, which effectively eliminates interference between them.
Quantitative Data
Table 1: Oxidation Potentials of this compound and Common Interferents on Different Electrodes.
| Analyte | Electrode | pH | Oxidation Potential (V) | Reference |
| This compound (as Methyldopa) | Poly(p-ABSA)/GCE | 3.0 | +0.220 (vs. Ag/AgCl) | [2] |
| L-Tyrosine | Graphene-modified GCE | 7.0 | +0.64 (vs. Ag/AgCl) | [3][7] |
| L-Tyrosine | Bare GCE | 7.0 | +0.84 (vs. Ag/AgCl) | [3][7] |
| Ascorbic Acid (AA) | Poly(tyrosine)/MWCNT/GCE | 7.4 | ~ +0.10 (vs. SCE) | [4] |
| Dopamine (DA) | Poly(tyrosine)/MWCNT/GCE | 7.4 | ~ +0.26 (vs. SCE) | [4] |
| Uric Acid (UA) | Poly(tyrosine)/MWCNT/GCE | 7.4 | ~ +0.41 (vs. SCE) | [4] |
Note: Direct comparison is challenging as data is collated from different studies with varying reference electrodes and experimental conditions. GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, p-ABSA: p-aminobenzene sulfonic acid, SCE: Saturated Calomel Electrode.
Table 2: Interference Study for the Determination of Methyldopa (B1676449) (structurally similar to this compound).
| Interfering Species | Tolerant Limit (Concentration Ratio of Interferent to Analyte) |
| Glucose | 500 |
| Phenylalanine | 500 |
| Tryptophan | 500 |
| Glutamic acid | 500 |
| Mg²⁺, Br⁻, Li⁺, K⁺ | 500 |
| Ca²⁺, Cl⁻, Na⁺, SO₄²⁻ | 500 |
| Ascorbic Acid | 100 |
| Uric Acid | 100 |
Data adapted from a study on a Graphene Quantum Dot modified carbon paste electrode for methyldopa detection.[1]
Experimental Protocols
Protocol 1: Electrode Modification with Graphene
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE) with graphene.
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in ethanol (B145695) and then in deionized water for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Graphene Dispersion:
-
Prepare a stable dispersion of graphene or graphene oxide in a suitable solvent (e.g., N,N-dimethylformamide or water with a surfactant). A typical concentration is 1 mg/mL.
-
Sonicate the dispersion for at least 30 minutes to ensure homogeneity.
-
-
Modification:
-
Drop-cast a small volume (typically 5-10 µL) of the graphene dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
-
Activation (Optional but Recommended):
-
Electrochemically activate the graphene-modified electrode by cycling the potential in the supporting electrolyte (e.g., 0.1 M PBS) for a set number of cycles until a stable voltammogram is obtained.
-
Protocol 2: Differential Pulse Voltammetry (DPV) for Interference Analysis
This protocol outlines the use of DPV to assess the interference of ascorbic acid on the detection of this compound.
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Prepare a stock solution of ascorbic acid in the same electrolyte.
-
-
Instrument Setup:
-
Set up a three-electrode electrochemical cell with the working electrode (e.g., modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Set the DPV parameters: e.g., pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
-
Measurement:
-
Record the DPV of the supporting electrolyte as a blank.
-
Add a known concentration of this compound to the cell and record the DPV.
-
Sequentially add increasing concentrations of ascorbic acid to the cell and record the DPV after each addition.
-
-
Data Analysis:
-
Measure the peak current and peak potential for this compound after each addition of the interferent.
-
Analyze the changes in the signal to determine the extent of interference.
-
Visualizations
Caption: A typical experimental workflow for electrochemical detection.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Investigation of the Voltammetric Behavior of Methyldopa at a Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing degradation of 3-methoxy-L-tyrosine during sample prep
Welcome to the technical support center for the analysis of 3-methoxy-L-tyrosine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, a catecholamine metabolite, is susceptible to degradation primarily through oxidation. The phenolic hydroxyl group in its structure is prone to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. Enzymatic degradation in biological samples can also contribute to its loss if samples are not handled properly.
Q2: What are the optimal storage conditions for plasma or serum samples to ensure the stability of this compound?
A2: For long-term storage, it is recommended to store plasma and serum samples at -70°C or lower.[1] It is crucial to minimize freeze-thaw cycles; therefore, it is best practice to aliquot samples into smaller volumes for single use before freezing. For short-term storage during sample processing, keeping samples on ice or at 4°C is advisable.
Q3: Can I store samples at -20°C for an extended period?
A3: While storage at -20°C may be adequate for some analytes for up to three months, for sensitive compounds like this compound, storage at -70°C or -80°C is strongly recommended to ensure long-term stability and prevent degradation.[1]
Q4: How can I prevent the oxidation of this compound during sample collection and processing?
A4: To prevent oxidation, it is highly recommended to use a combination of an antioxidant and a chelating agent. A common and effective combination is ascorbic acid (vitamin C) and ethylenediaminetetraacetic acid (EDTA). Ascorbic acid acts as a scavenger of reactive oxygen species, while EDTA chelates metal ions that can catalyze oxidation reactions.[2]
Q5: What is the recommended concentration of ascorbic acid and EDTA to add to my samples?
A5: While the optimal concentration can depend on the specific sample matrix and experimental conditions, a common starting point is to add a final concentration of 0.1% to 1% ascorbic acid and 0.1% to 0.5% EDTA to the collection tube or during the initial sample processing steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Degradation during sample collection and processing. | Ensure immediate processing of blood samples after collection.[3][4] Use collection tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., ascorbic acid). Keep samples on ice throughout the process. |
| Improper storage of samples. | Store plasma/serum samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| Suboptimal extraction efficiency. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire sample preparation workflow, from collection to analysis. Ensure consistent timing for each step and uniform treatment of all samples. |
| Partial degradation of the analyte. | Re-evaluate the stabilization strategy. Consider increasing the concentration of antioxidants or using a combination of stabilizers. | |
| Presence of interfering peaks in the chromatogram | Incomplete removal of matrix components. | Improve the sample clean-up process. This may involve using a more selective SPE sorbent or a multi-step extraction procedure. |
| Formation of degradation products. | Confirm the identity of interfering peaks using mass spectrometry. If they are degradation products, enhance the stabilization protocol. |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples for this compound Analysis
This protocol outlines the best practices for collecting and processing blood samples to obtain plasma with minimal degradation of this compound.
Materials:
-
Blood collection tubes containing K2-EDTA as an anticoagulant.
-
Ascorbic acid solution (10% w/v in water).
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes.
-
Dry ice or a -80°C freezer.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled K2-EDTA tubes.[3]
-
Stabilization: Immediately after collection, add the ascorbic acid solution to the blood to a final concentration of 0.5% (e.g., 50 µL of 10% ascorbic acid per 1 mL of blood).
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,200-1,500 x g for 15 minutes at 4°C with the brake off.[3]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a clean, pre-chilled polypropylene tube.
-
Storage: Immediately snap-freeze the plasma aliquots on dry ice and then transfer them to a -80°C freezer for long-term storage.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol describes a general procedure for preparing plasma samples for quantification of this compound by LC-MS/MS.
Materials:
-
Frozen plasma sample.
-
Internal standard (e.g., deuterated this compound).
-
Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex mixer.
-
Microcentrifuge.
-
Syringe filters (0.22 µm).
-
LC-MS vials.
Procedure:
-
Thawing: Thaw the plasma sample on ice.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Summary
While specific quantitative data on the degradation of this compound is limited in the literature, the stability of catecholamines and their metabolites is known to be highly dependent on pH and temperature. The following table provides a qualitative summary of expected stability based on data for analogous compounds.
| Condition | Expected Stability of this compound |
| pH | More stable at acidic pH (below 6.0). Degradation increases significantly at neutral to alkaline pH. |
| Temperature | Stability decreases with increasing temperature. Storage at low temperatures (-80°C) is critical. |
| Light | Exposure to UV light can induce degradation. Samples should be protected from light. |
| Presence of Antioxidants (e.g., Ascorbic Acid) | Significantly improves stability by preventing oxidation. |
| Presence of Chelating Agents (e.g., EDTA) | Improves stability by sequestering metal ions that catalyze oxidation. |
Visualizations
A simplified diagram illustrating the oxidative degradation of this compound.
A flowchart of the recommended workflow for sample handling and preparation.
A decision tree to troubleshoot issues of low or no analyte signal.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected protocols - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. stemcell.com [stemcell.com]
Technical Support Center: Optimizing HPLC Separation of 3-Methoxy-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 3-methoxy-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of an aqueous component with a small percentage of organic solvent and an acid modifier. For example, a mobile phase of water and methanol (B129727) (85:15, v/v) containing 0.05% formic acid has been used successfully.[1] Another option is a mixture of methanol and a pH 2.88 phosphate (B84403) buffer (8:92, v/v).[2]
Q2: Why is a low pH mobile phase often recommended for the analysis of this compound?
A low pH mobile phase, typically between 2.5 and 3.5, serves two main purposes. Firstly, it suppresses the ionization of the carboxylic acid group of the amino acid, which can reduce peak tailing and improve peak shape. Secondly, it can minimize the interaction of the analyte with any free silanol (B1196071) groups on the silica-based stationary phase, which are also a common cause of peak tailing.
Q3: Can I use acetonitrile (B52724) instead of methanol as the organic modifier?
Yes, acetonitrile is a common organic modifier in reversed-phase HPLC and can be used for the separation of this compound. Acetonitrile and methanol have different selectivities, so switching between them can be a useful strategy for optimizing the separation of co-eluting peaks.
Q4: My this compound peak is tailing. What are the likely causes related to the mobile phase?
Peak tailing for polar, ionizable compounds like this compound is a common issue. Mobile phase-related causes include:
-
Inappropriate pH: If the mobile phase pH is not optimal, the analyte may exist in multiple ionic forms, leading to peak tailing. Ensure the pH is stable and appropriate for the analyte.
-
Insufficient buffer capacity: If using a buffer, its concentration may be too low to maintain a constant pH throughout the analysis.
-
Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adding a competitive agent, like a small amount of a suitable salt or ion-pairing reagent, to the mobile phase can sometimes mitigate these interactions.
Q5: How does the mobile phase composition affect the retention time of this compound?
In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the organic content will increase its retention time. The pH of the mobile phase can also influence retention time, especially for ionizable compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Mobile Phase-Related Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH is not optimal, leading to mixed ionic states of this compound. | Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group or above the pKa of the amine group to ensure a single ionic form. |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent like trifluoroacetic acid (TFA) or use a buffered mobile phase. | |
| Peak Fronting | Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the concentration of the sample being injected. |
Issue 2: Unstable or Drifting Retention Times
| Symptom | Possible Mobile Phase-Related Cause | Suggested Solution |
| Gradual decrease in retention time | Change in mobile phase composition due to evaporation of the more volatile organic component. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Gradual increase in retention time | Inadequate column equilibration time between injections, especially in gradient elution. | Increase the column equilibration time to at least 10 column volumes. |
| Random fluctuations in retention time | Inconsistent mobile phase preparation. | Ensure accurate and consistent measurement of all mobile phase components. Use a calibrated pH meter. |
| Air bubbles in the pump or detector. | Degas the mobile phase thoroughly before and during use. |
Quantitative Data
Table 1: Example HPLC Conditions for this compound and Related Compounds.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 3-O-methyldopa | Atlantis T3 C18 (5 µm; 150 x 4.6 mm) | Water:Methanol (85:15, v/v) with 0.05% Formic Acid | Not Specified | MS/MS | [1] |
| 3-O-methyldopa | RP C18 | Methanol:Phosphate Buffer pH 2.88 (8:92, v/v) | Not Specified | Electrochemical | [2] |
| 3-Nitrotyrosine | C18 | 0.5% Acetic Acid:Methanol:Water (15:15:70, v/v/v) | 1.0 | UV (276 nm) |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for 3-O-methyldopa (this compound)
This protocol is adapted from a validated method for the determination of 3-O-methyldopa in human plasma.[1]
1. Materials and Reagents:
-
3-O-methyldopa standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Perchloric acid
-
Atlantis T3 C18 column (5 µm; 150 x 4.6 mm) or equivalent
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing water and methanol in an 85:15 (v/v) ratio.
-
Add formic acid to a final concentration of 0.05%.
-
Degas the mobile phase before use.
3. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample, add an appropriate volume of cold perchloric acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
4. HPLC-MS/MS Conditions:
-
Column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm)
-
Mobile Phase: Water:Methanol (85:15, v/v) with 0.05% Formic Acid
-
Injection Volume: Appropriate for the instrument and sample concentration.
-
Detection: Triple quadrupole tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Analyte interaction in reversed-phase chromatography.
References
Technical Support Center: Analysis of 3-methoxy-L-tyrosine by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing 3-methoxy-L-tyrosine by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), a finite number of charges are available at the droplet surface. When high concentrations of matrix components (salts, lipids, proteins, etc.) are present, they compete with this compound for these charges, leading to a decreased analyte signal. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1]
Q2: How can I detect if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment.[3][4] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression.[3][4] Another approach is to compare the peak area of this compound in a neat solution versus its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix indicates ion suppression.[1]
Q3: What are the primary sources of ion suppression in biological samples like plasma or urine?
A3: In biological matrices, the main culprits for ion suppression are salts, phospholipids, and proteins.[5] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with analytes of interest.[5] They tend to elute over a broad range of the chromatogram and can significantly suppress the ionization of co-eluting compounds. Other endogenous molecules and formulation excipients in drug products can also contribute to ion suppression.
Troubleshooting Guide
Below are common issues encountered during the ESI-MS analysis of this compound and recommended solutions.
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
This is a classic symptom of ion suppression. The following strategies can help mitigate this issue.
Effective sample preparation is the most crucial step to remove interfering matrix components before they enter the LC-MS system.[6]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, leading to less ion suppression.[1] The choice of an appropriate organic solvent and pH adjustment are critical for efficient extraction of the polar this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up the sample. For a polar compound like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques on this compound Signal
| Sample Preparation Method | Relative Signal Intensity (%) | %RSD (n=6) |
| Protein Precipitation | 35 | 18 |
| Liquid-Liquid Extraction | 65 | 9 |
| Solid-Phase Extraction | 90 | 4 |
Note: Data are illustrative and represent typical improvements.
Workflow for Sample Preparation Optimization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying 3-methoxy-L-tyrosine Isomers
Welcome to the technical support center for the analysis of 3-methoxy-L-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound and related isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I unable to separate the isomers of this compound using standard reverse-phase HPLC?
A1: The isomers of this compound, including positional isomers (ortho-, meta-, para-) and enantiomers (D- and L-), are structurally very similar. Standard C18 columns often fail to provide adequate resolution due to subtle differences in their physicochemical properties.
-
Troubleshooting Steps:
-
Employ Chiral Chromatography: For separating enantiomers (D/L forms), a chiral stationary phase (CSP) is essential. Columns like those based on teicoplanin or other chiral selectors are designed for this purpose.[1]
-
Optimize Mobile Phase: Experiment with different mobile phase compositions, pH, and additives. For instance, using a chiral selector as a mobile phase additive can sometimes achieve separation on a standard column.[2]
-
Consider Alternative Techniques: Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be very effective for resolving charged analytes like amino acid isomers.[2][3] Methods using additives like L-4-hydroxyproline-copper(II) complexes in the background electrolyte have successfully separated tyrosine isomers.[2][3]
-
Q2: My sensitivity is too low for quantification in biological samples (e.g., plasma, urine). How can I improve my limit of detection (LOD)?
A2: Low analyte concentration in complex biological matrices is a common challenge.
-
Troubleshooting Steps:
-
Select a More Sensitive Detector:
-
Mass Spectrometry (MS/MS): Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both sensitivity and specificity.[4][5]
-
Electrochemical Detection (ECD): HPLC with coulometric or amperometric ECD is highly sensitive for electroactive compounds like tyrosine derivatives.[6][7]
-
-
Optimize Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to concentrate the analyte and remove interfering matrix components.
-
Consider Derivatization: Chemical derivatization can be used to enhance the detection response. For Gas Chromatography (GC-MS), derivatization is mandatory to make the amino acids volatile.[8][9] For HPLC, a fluorescent tag can be added to significantly improve sensitivity with a fluorescence detector.
-
Q3: I'm observing peak tailing in my chromatogram. What are the common causes and solutions?
A3: Peak tailing can compromise resolution and accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Troubleshooting Steps:
-
Check for Secondary Interactions: Acidic silanol (B1196071) groups on silica-based columns can interact with the basic amino group of your analyte. Try using a modern, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analyte.
-
Evaluate Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[10]
-
Inspect the Column: A void at the column inlet or a blocked frit can cause peak tailing for all analytes. If suspected, try reversing and flushing the column (if the manufacturer permits) or replace the column/frit.[10]
-
Q4: What is the best analytical method for my application?
A4: The choice depends on your specific requirements for sensitivity, specificity, throughput, and available instrumentation.[4] LC-MS/MS is often preferred for its high specificity in complex matrices, while HPLC-ECD offers excellent sensitivity.[4][7]
Quantitative Data Summary
The selection of an analytical technique is a trade-off between sensitivity, specificity, and other factors. The table below summarizes the performance of common methods used for quantifying tyrosine derivatives, providing a baseline for methodology selection.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Specificity | Key Considerations |
| LC-MS/MS | ~0.030 ng/mL | ~0.100 ng/mL | High | Gold standard for specificity; suitable for complex biological matrices.[4][7] |
| HPLC-ECD | < 10 fmol per injection | Not consistently reported | Good | Excellent sensitivity, but susceptible to co-eluting electroactive species.[4] |
| GC-MS | High Sensitivity (attomole range) | Method Dependent | High | Requires time-consuming derivatization steps to make analytes volatile.[5][8][9] |
| HPLC-DAD/UV | ~20.3 µg/L | ~61.5 µg/L | Moderate | Simple and low-cost, but lacks the sensitivity and specificity for trace analysis in complex samples.[7] |
Experimental Protocols & Methodologies
Method 1: General LC-MS/MS Workflow
LC-MS/MS is highly regarded for its specificity and sensitivity, making it ideal for quantifying analytes in complex biological matrices.[4]
-
Sample Preparation (Plasma/Urine):
-
Thaw samples on ice.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
Chromatographic Separation:
-
Column: A chiral column (e.g., Astec CHIROBIOTIC T) for enantiomeric separation or a HILIC/reverse-phase column for positional isomers.
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient must be optimized for the specific isomers.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure identity and accurate quantification.
-
Method 2: Derivatization for Spectrophotometric Analysis
This protocol is based on the derivatization of L-tyrosine with NBD-Cl, which reacts with primary amino groups to form a chromophore. The principles can be adapted for this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound standard.
-
Prepare a solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in methanol (B129727) or water.[11]
-
Prepare a buffer solution (e.g., borate (B1201080) buffer) to maintain an alkaline pH (e.g., pH 10.0), which is optimal for the reaction.[11]
-
-
Derivatization Procedure:
-
In a reaction vial, mix a known volume of the sample or standard with the buffer solution.
-
Add the NBD-Cl reagent solution.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific time (e.g., 25 minutes) to ensure the reaction goes to completion.[11]
-
After incubation, cool the mixture and dilute with a suitable solvent (e.g., water) to a final volume.
-
-
Measurement:
-
Measure the absorbance of the resulting colored product at its maximum absorption wavelength (e.g., 388 nm for the L-tyrosine-NBD adduct) using a spectrophotometer.[11]
-
Prepare a calibration curve using standards of known concentrations to quantify the analyte in the unknown sample.
-
Visualizations
References
- 1. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 2. Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Methoxy-L-tyrosine in Urine
Welcome to the technical support center for the analysis of 3-methoxy-L-tyrosine (3-MT) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the detection and quantification of this important biomarker. This compound is a metabolite of L-DOPA and its accurate measurement is crucial in research related to Parkinson's disease and other neurodegenerative disorders.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in urine?
A1: The most common and robust method for the quantification of this compound in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for measuring endogenous levels of 3-MT in a complex biological matrix like urine.
Q2: Why is sample preparation critical for the analysis of this compound in urine?
A2: Urine is a complex matrix containing various salts, pigments, and other metabolites that can interfere with the analysis of this compound.[1][2][3] Proper sample preparation is crucial to remove these interferences, a phenomenon known as matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby affecting the accuracy and reproducibility of the results.[1] Effective sample preparation, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), helps to isolate 3-MT from these interfering components.
Q3: What are the expected concentration ranges for this compound in human urine?
A3: The concentration of this compound in urine can vary depending on factors such as diet, medication (especially L-DOPA administration), and disease state. In healthy individuals, the levels are generally low. However, in patients undergoing L-DOPA therapy for Parkinson's disease, urinary levels of this compound can be significantly elevated.
Q4: Can I use an internal standard for the quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended. An internal standard that co-elutes with the analyte helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q5: Are there any known interferences in urine that I should be aware of?
A5: Potential interferences in urine can include other endogenous compounds with similar structures or retention times. It is also important to consider medications that the subject may be taking, as some drugs or their metabolites could potentially interfere with the analysis. For instance, high concentrations of other catecholamine metabolites might cause interference. A thorough validation of the analytical method, including selectivity experiments, is essential to identify and mitigate potential interferences.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in urine using LC-MS/MS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Sample Preparation Issue: Inefficient extraction of 3-MT from the urine matrix. | - Optimize the Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. - Verify the recovery of the extraction method by spiking a known amount of 3-MT into a blank urine sample. |
| LC-MS/MS System Issue: Incorrect mass transitions, low ionization efficiency, or suboptimal chromatographic conditions. | - Verify the precursor and product ion masses for this compound in the MS/MS method. - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase composition and gradient to improve peak shape and retention. | |
| Degradation of Analyte: this compound may be unstable under certain storage or experimental conditions. | - Ensure urine samples are stored at -80°C until analysis. - Minimize freeze-thaw cycles. - Prepare fresh stock solutions and working standards. | |
| High Background Noise or Interfering Peaks | Matrix Effects: Co-eluting endogenous compounds from the urine matrix are interfering with the detection of 3-MT.[1][2][3] | - Improve the sample clean-up procedure. Consider using a more selective SPE sorbent or a multi-step extraction protocol. - Optimize the chromatographic separation to resolve 3-MT from interfering peaks. A longer column or a different stationary phase may be necessary. - Use matrix-matched calibration standards to compensate for consistent matrix effects. |
| Contamination: Contamination from the collection containers, reagents, or the LC-MS/MS system. | - Use high-purity solvents and reagents. - Thoroughly clean the LC system, including the injection port and column. - Analyze a blank sample (mobile phase) to check for system contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Issues: Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase. | - Adjust the pH of the mobile phase to ensure 3-MT is in a single ionic form. - Inject a smaller sample volume to avoid column overload. - Consider a different column chemistry that is better suited for polar analytes. |
| Sample Solvent Mismatch: The solvent used to reconstitute the sample extract is too different from the initial mobile phase conditions. | - Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. | |
| Inconsistent Results (Poor Reproducibility) | Inconsistent Sample Preparation: Variability in the extraction procedure between samples. | - Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. - Use an automated sample preparation system if available. |
| LC-MS/MS System Instability: Fluctuations in the LC pump flow rate, inconsistent injector performance, or instability in the MS detector. | - Perform regular maintenance and calibration of the LC-MS/MS system. - Monitor system suitability by injecting a standard solution periodically throughout the analytical run. | |
| Use of Inappropriate Internal Standard: The internal standard does not behave similarly to the analyte. | - Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d3) for the most accurate correction. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Urine
This protocol provides a general procedure for the extraction of this compound from urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
Internal standard solution (this compound-d3)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.
-
To 1 mL of the urine supernatant, add the internal standard solution.
-
Acidify the sample by adding 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for this compound in Urine
This protocol is a simpler, though potentially less clean, method for sample preparation.
Materials:
-
Urine sample
-
Internal standard solution (this compound-d3)
-
Acetonitrile (B52724) (cold, -20°C)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine in a microcentrifuge tube, add the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the urine sample.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of this compound in urine. Note that specific values can vary depending on the instrumentation and exact methodology used.
Table 1: Typical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 212.1 |
| Product Ion 1 (m/z) (Quantifier) | 166.1 |
| Product Ion 2 (m/z) (Qualifier) | 121.1 |
| Collision Energy (eV) | 15 - 25 |
| Internal Standard (IS) | This compound-d3 |
| IS Precursor Ion (m/z) | 215.1 |
| IS Product Ion (m/z) | 169.1 |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of 3-methoxy-L-tyrosine Quantification: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the precise world of biomedical research and drug development, the accurate quantification of biomarkers is paramount. 3-methoxy-L-tyrosine (3-O-methyldopa), a key metabolite of L-DOPA, has emerged as a critical biomarker, particularly in the study of neurological disorders such as Aromatic L-amino acid decarboxylase (AADC) deficiency.[1][2] Elevated levels of this compound in biological fluids are a primary indicator of this inherited metabolic disorder.[1][2] Consequently, the choice of analytical methodology for its quantification is a critical decision that impacts the reliability and validity of research findings and clinical diagnostics.
This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of this compound: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their core principles, present a side-by-side comparison of their analytical capabilities with supporting data from analogous compounds, and provide detailed experimental protocols. Furthermore, this guide will illustrate the cross-validation workflow and the biochemical context of this compound.
Method Comparison: ELISA vs. LC-MS/MS
Both ELISA and LC-MS/MS are robust techniques for the quantification of this compound, each with its own set of advantages and limitations. ELISA is a high-throughput, cost-effective method that relies on the specific binding of antibodies to the target molecule.[3] In contrast, LC-MS/MS is widely regarded as the "gold standard" for its high specificity and sensitivity, directly measuring the mass-to-charge ratio of the analyte.[3]
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters for both ELISA and LC-MS/MS. The data is compiled from various studies on similar small molecules to provide a representative comparative overview.
| Performance Metric | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Can achieve sub-pg/mL to low pg/mL levels |
| Limit of Quantification (LOQ) | Generally in the ng/mL range | Often in the low pg/mL to ng/mL range |
| Linearity | Good over a 2-3 log dynamic range | Excellent over a 4-5 log dynamic range |
| Specificity | Can be affected by cross-reactivity with structurally similar molecules[3] | Highly specific due to mass-based detection and fragmentation[3] |
| Precision (%CV) | Typically <15-20% | Generally <15%[4] |
| Accuracy (%RE) | Can be influenced by matrix effects | High accuracy, often within 15% of the nominal value[4] |
| Throughput | High, suitable for screening large numbers of samples | Lower to moderate, can be enhanced with automation |
| Cost per Sample | Relatively low | Higher due to instrumentation and reagent costs |
| Sample Volume | Typically requires 50-100 µL | Can work with smaller volumes, often 10-50 µL |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using a competitive ELISA and a published LC-MS/MS method.
This compound Competitive ELISA Protocol
This protocol is based on a typical competitive ELISA format where this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of antibody.
1. Sample Preparation:
-
Serum: Allow blood to clot at room temperature for 1-2 hours, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.
-
Urine: Centrifuge at 2000 x g for 15 minutes to remove particulates.
2. Assay Procedure:
-
Prepare a standard curve using a series of known concentrations of this compound.
-
Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add 50 µL of horseradish peroxidase (HRP)-conjugated this compound to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 4 times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
This compound LC-MS/MS Protocol
This protocol describes a method for the sensitive and specific quantification of this compound in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions: Specific mass transitions for this compound and its internal standard are monitored.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of ELISA and LC-MS/MS for this compound.
Caption: Simplified signaling pathway of this compound formation.
Conclusion
References
- 1. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: 3-methoxy-L-tyrosine vs. L-DOPA in the Context of Parkinson's Disease Therapy
For researchers, scientists, and drug development professionals, understanding the intricate relationship between L-DOPA and its primary metabolite, 3-methoxy-L-tyrosine (3-O-methyldopa or 3-OMD), is critical for developing more effective therapies for Parkinson's disease. While L-DOPA remains the gold standard for symptomatic treatment, the accumulation of 3-OMD presents a significant challenge, impacting therapeutic efficacy and contributing to debilitating motor complications.
This guide provides an objective comparison of L-DOPA as the therapeutic agent and this compound as a key modulating metabolite. It synthesizes experimental data on their pharmacokinetics, mechanisms of action, and their interplay at the blood-brain barrier, offering insights into the complexities of long-term L-DOPA therapy.
Executive Summary
L-DOPA, a precursor to dopamine (B1211576), effectively alleviates the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain.[1][2][3][4] However, its long-term use is fraught with complications such as motor fluctuations and dyskinesias.[5][6] A growing body of evidence points to the accumulation of its metabolite, this compound, as a significant contributor to these adverse effects.[7][8][9][10] this compound is not considered a therapeutic agent for Parkinson's disease; instead, it is viewed as an antagonist to L-DOPA's therapeutic action.[11] This guide will dissect the available data to illuminate the distinct roles and impacts of these two molecules.
Pharmacokinetic Profile: A Tale of Two Half-Lives
The pharmacokinetic disparity between L-DOPA and this compound is a central factor in the challenges of long-term Parkinson's disease management. L-DOPA's short half-life necessitates frequent dosing, leading to pulsatile stimulation of dopamine receptors, which is believed to contribute to motor complications.[5] In stark contrast, this compound has a significantly longer half-life, leading to its accumulation in plasma and cerebrospinal fluid with chronic L-DOPA administration.[7][8]
| Parameter | L-DOPA | This compound (3-OMD) | References |
| Half-life (t½) | ~1.5 hours | ~15 hours | [7] |
| Accumulation with Chronic Use | Minimal | Significant | [7][8] |
| Metabolism | Primarily by AADC and COMT | Metabolized from L-DOPA by COMT | [12][13][14][15] |
Mechanism of Action and Interaction
L-DOPA's therapeutic effect is straightforward: it crosses the blood-brain barrier and is converted to dopamine, thereby restoring dopaminergic neurotransmission.[1][2][4] Conversely, this compound does not possess therapeutic efficacy in Parkinson's disease.[11] Instead, it interferes with L-DOPA's action through several mechanisms.
Competition at the Blood-Brain Barrier
Both L-DOPA and this compound are transported across the blood-brain barrier by the large neutral amino acid transporter (LAT1).[16][17][18] Due to its high and sustained plasma concentrations, this compound competitively inhibits the transport of L-DOPA into the brain, thereby reducing its bioavailability at the site of action.[16][19]
| Compound | Transporter | Kinetic Parameter | Value (µM) | Reference |
| L-DOPA | LAT1 | Km | 60 - 72 | [16] |
| This compound | LAT1 | Km | 40 - 44 | [16] |
| This compound (inhibiting L-DOPA transport) | LAT1 | Ki | 93 - 143 | [16] |
| This compound (inhibiting L-DOPA transport) | LAT1 | IC50 | 482 - 642 | [16] |
Impact on Motor Complications
Elevated plasma levels of this compound have been observed in Parkinson's disease patients experiencing motor fluctuations, particularly the "on-off" phenomenon.[20][21] While a direct causal link is still under investigation, the accumulation of this metabolite is strongly correlated with the emergence of these debilitating side effects.[8] Studies in animal models have shown that this compound can impair locomotor activity and decrease dopamine turnover.[10][22]
Signaling and Metabolic Pathways
To visualize the interplay between L-DOPA and this compound, the following diagrams illustrate the key metabolic and signaling pathways.
Caption: L-DOPA Metabolism and Transport Across the Blood-Brain Barrier.
Caption: Dopaminergic Synapse and the Influence of this compound.
Experimental Protocols
For researchers aiming to investigate the complex interactions between L-DOPA and this compound, the following are summaries of key experimental protocols.
Assessment of L-DOPA-Induced Dyskinesia in a Rat Model of Parkinson's Disease
This protocol is essential for evaluating potential therapeutic interventions aimed at mitigating L-DOPA-induced dyskinesias.
1. Induction of Parkinsonian Model:
-
Unilateral lesion of the nigrostriatal pathway is induced in rats (e.g., Sprague-Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Confirmation of the lesion is typically performed 2-3 weeks post-surgery through drug-induced (e.g., apomorphine (B128758) or amphetamine) rotational behavior.
2. Chronic L-DOPA Administration:
-
Following lesion confirmation, rats are treated daily with L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) in combination with a peripheral DOPA decarboxylase inhibitor (e.g., benserazide, 15 mg/kg) for a period of 3-4 weeks to induce stable dyskinetic movements.[23][24]
3. Assessment of Abnormal Involuntary Movements (AIMs):
-
AIMs are scored at regular intervals (e.g., every 20-30 minutes) for 2-3 hours following L-DOPA administration.[23][24]
-
Scoring is typically performed by a trained observer blinded to the treatment groups, using a standardized rating scale that assesses the severity of axial, limb, and orolingual dyskinesias.[23][24][25]
4. Data Analysis:
-
The total AIMs score is calculated for each animal at each time point.
-
Statistical analysis is performed to compare the severity of dyskinesias between different treatment groups.
In Vitro Neurotoxicity Assay Using PC12 Cells
This protocol can be adapted to investigate the potential neurotoxic effects of this compound, both alone and in combination with L-DOPA.
1. Cell Culture and Differentiation:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.[26][27][28]
-
For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) for several days.[28][29]
2. Treatment with Test Compounds:
-
Differentiated PC12 cells are exposed to varying concentrations of this compound, L-DOPA, or a combination of both for a defined period (e.g., 24-48 hours).[10]
3. Assessment of Cell Viability and Toxicity:
-
MTT Assay: Measures mitochondrial activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Morphological Analysis: Microscopic examination for signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, and neurite retraction.
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) production or levels of antioxidants like glutathione.[10]
4. Data Analysis:
-
Cell viability and toxicity are quantified and compared between control and treated groups.
-
Dose-response curves can be generated to determine the EC50 or IC50 values of the test compounds.
Conclusion and Future Directions
The evidence strongly suggests that this compound is not a therapeutic agent for Parkinson's disease but rather a key player in the long-term complications of L-DOPA therapy. Its accumulation and subsequent competition with L-DOPA for transport into the brain underscore the need for therapeutic strategies that can mitigate its impact.
Future research should focus on:
-
Developing strategies to reduce the peripheral conversion of L-DOPA to this compound, potentially through more effective and brain-penetrant COMT inhibitors.[12][13]
-
Investigating the precise molecular mechanisms by which this compound contributes to the development of motor fluctuations and dyskinesias.
-
Exploring novel drug delivery systems that can provide more continuous and stable levels of L-DOPA in the brain, thereby minimizing the pulsatile stimulation and the associated metabolic consequences.[3]
By deepening our understanding of the intricate dance between L-DOPA and its metabolites, the scientific community can pave the way for more refined and effective long-term treatment strategies for individuals living with Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effectiveness of Continuous Dopaminergic Therapies in Parkinson’s Disease: A Review of L-DOPA Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of membrane-bound catechol-O-methyltransferase in L-DOPA metabolism: a pharmacokinetic study in two types of Comt gene modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine - Wikipedia [en.wikipedia.org]
- 16. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Multifaceted Role of L-Type Amino Acid Transporter 1 at the Blood-Brain Barrier: Structural Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of 3-O-Methyldopa in the Side Effects of l-dopa | Semantic Scholar [semanticscholar.org]
- 20. neurology.org [neurology.org]
- 21. 3-O-methyldopa and motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 25. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to 3-methoxy-L-tyrosine and 3-methoxytyramine as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-methoxy-L-tyrosine (also known as 3-O-methyldopa or 3-OMD) and 3-methoxytyramine (3-MT) as clinical biomarkers. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to assist researchers and clinicians in selecting the appropriate biomarker for their specific diagnostic and prognostic needs.
Introduction
This compound and 3-methoxytyramine are both metabolites of the catecholamine biosynthesis pathway and have emerged as valuable biomarkers in various pathological conditions. While structurally similar, their clinical utility differs significantly based on the specific metabolic pathways they represent and the diseases with which they are associated. This guide offers an objective comparison of their performance, applications, and the methodologies used for their detection.
Biomarker Performance and Clinical Utility
The selection of a biomarker is contingent on its diagnostic and prognostic accuracy for a specific condition. The following tables summarize the quantitative data for this compound and 3-methoxytyramine, highlighting their distinct clinical applications.
This compound (3-O-methyldopa)
This compound is a metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT).[1] Its primary clinical significance lies in the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, an inherited disorder affecting neurotransmitter synthesis.[2][3] More recently, it has been identified as a potential prognostic biomarker in high-risk neuroblastoma.[4][5][6]
Table 1: Performance Characteristics of this compound as a Biomarker
| Clinical Application | Sample Type | Patient Population | Key Findings | Reference Values (Healthy Individuals) |
| AADC Deficiency | Dried Blood Spots (DBS) | Newborns, Infants | Significantly elevated levels in patients. A reliable marker for screening.[7][8] | Mean: 1.33 ± 0.56 µmol/L (Newborns)[8] |
| Plasma | Patients with suspected AADC deficiency | Elevated levels are a key diagnostic feature.[2][3] | 50 - 145 nmol/L[9] | |
| Neuroblastoma (Prognostic) | Plasma | High-risk pediatric patients | High expression is associated with worse prognosis in patients with stage M tumors.[4][5][6] | Not yet established for prognosis. |
3-methoxytyramine (3-MT)
3-methoxytyramine is the O-methylated metabolite of dopamine (B1211576), also formed by COMT. It is a well-established biomarker for catecholamine-secreting tumors, particularly neuroblastoma and pheochromocytoma/paraganglioma (PCC/PGL).[10][11]
Table 2: Performance Characteristics of 3-methoxytyramine as a Biomarker
| Clinical Application | Sample Type | Patient Population | Sensitivity | Specificity | Reference Values (Healthy Individuals) |
| Neuroblastoma (Diagnosis & Prognosis) | Plasma | Pediatric patients | 97.9% (combined with normetanephrine)[12][13] | 95.1% (combined with normetanephrine)[12][13] | Age-specific intervals are crucial. |
| Urine | Pediatric patients | Similar to dopamine and HVA.[14][15] | Similar to dopamine and HVA.[14][15] | Age- and sex-specific intervals apply. | |
| Pheochromocytoma/Paraganglioma (PCC/PGL) | Plasma | Adults with suspected PCC/PGL | 98.6% (with metanephrines) | 95.1% (with metanephrines) | < 0.17 nmol/L[1] |
| Urine | Adults with suspected PCC/PGL | AUC = 0.8226 for diagnosis[16] | - | Males: ≤306 mcg/24 hours, Females: ≤242 mcg/24 hours[7] | |
| Metastatic PCC/PGL | Plasma/Urine | Patients with confirmed PCC/PGL | Higher levels in metastatic disease.[16][17] | - | - |
Signaling and Metabolic Pathways
The distinct roles of this compound and 3-methoxytyramine as biomarkers are rooted in their positions within the dopamine metabolic pathway.
Experimental Protocols
Accurate quantification of these biomarkers is critical for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of both this compound and 3-methoxytyramine due to its high sensitivity and specificity.[18][19]
Key Experimental Steps for LC-MS/MS Analysis
-
Sample Collection and Preparation:
-
Plasma: Blood is collected in EDTA or sodium heparin tubes. Plasma is separated by centrifugation and frozen until analysis.[2] Protein precipitation is a common sample preparation step to remove interfering proteins.[18][20]
-
Urine: 24-hour urine collections are often required, and samples may need to be acidified for stability.[16]
-
Dried Blood Spots (DBS): A small blood sample is spotted onto filter paper and dried. This method is particularly useful for newborn screening.[8]
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte of interest from other components in the sample matrix.
-
Reversed-phase columns, such as a C18 column, are frequently employed.[18][20]
-
The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[18][20]
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is commonly used for quantification.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[18][20]
-
Stable isotope-labeled internal standards are used to ensure accurate quantification.
-
Conclusion
This compound and 3-methoxytyramine are distinct biomarkers with specific and valuable clinical applications.
-
This compound (3-OMD) is the primary biomarker for the diagnosis of AADC deficiency and shows promise as a prognostic indicator in high-risk neuroblastoma .
-
3-methoxytyramine (3-MT) is a well-established and highly sensitive and specific biomarker for the diagnosis and prognostic assessment of neuroblastoma and pheochromocytoma/paraganglioma .
The choice between these biomarkers should be guided by the specific clinical question and the underlying pathophysiology of the disease being investigated. The use of robust analytical methods like LC-MS/MS is essential for accurate and reliable quantification, enabling their effective use in clinical research and diagnostics.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. 620176: 3-O-Methyldopa (Plasma) | MNG [mnglabs.labcorp.com]
- 3. evexiadiagnostics.com [evexiadiagnostics.com]
- 4. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of 3-O-methyldopa in dried blood spots for neonatal diagnosis of aromatic L-amino-acid decarboxylase deficiency: The northeastern Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-O-Methyldopa - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers | Semantic Scholar [semanticscholar.org]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Potential Biomarkers of Metastasizing Paragangliomas and Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxy-L-tyrosine as a CSF Biomarker for Dopamine Turnover: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-methoxy-L-tyrosine (3-OMD) with other key metabolites as a cerebrospinal fluid (CSF) biomarker for dopamine (B1211576) turnover. The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for clinical and research applications.
Introduction to Dopamine Turnover and its Biomarkers
Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward. The assessment of its synthesis, release, and metabolism—collectively known as dopamine turnover—is essential for understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease. The direct measurement of dopamine in the brain is invasive; therefore, clinicians and researchers rely on the quantification of its metabolites in CSF as surrogate markers. The primary metabolites used for this purpose are homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and this compound (3-OMD).
Key Dopamine Metabolites: A Comparative Overview
The utility of a CSF biomarker for dopamine turnover is determined by its ability to accurately reflect the rate of dopamine synthesis and metabolism in the central nervous system. Below is a comparative analysis of 3-OMD, HVA, and DOPAC.
This compound (3-OMD): 3-OMD is a metabolite of L-DOPA, the precursor to dopamine, formed by the action of catechol-O-methyltransferase (COMT).[1] Its presence in the CSF is considered an indicator of dopamine synthesis.[1] In untreated patients with Parkinson's disease, CSF levels of 3-OMD have been found to be decreased.[2]
Homovanillic Acid (HVA): HVA is the major final metabolite of dopamine.[1] It is the most abundant product of dopamine turnover found in the CSF.[1] CSF HVA levels are considered a reflection of overall dopamine metabolism and have been shown to correlate with the severity of motor symptoms in Parkinson's disease.[3][4]
3,4-Dihydroxyphenylacetic Acid (DOPAC): DOPAC is a primary neuronal metabolite of dopamine, formed by the action of monoamine oxidase (MAO) within dopaminergic neurons.[5][6] Low CSF concentrations of DOPAC are a characteristic feature of Parkinson's disease, even in its early stages.[2][7][8]
Quantitative Data Comparison
The following table summarizes the quantitative data from studies comparing the CSF levels of 3-OMD, HVA, and DOPAC in healthy controls and patients with Parkinson's disease, as well as their correlation with dopamine transporter (DAT) imaging, a direct measure of dopaminergic neuron integrity.
| Biomarker | Healthy Controls (Mean CSF Concentration) | Parkinson's Disease (Mean CSF Concentration) | Correlation with Striatal DAT SPECT | Reference |
| 3-OMD | Not consistently reported | Decreased in some studies | Not widely reported | [1][2] |
| HVA | ~250 nM | Decreased (~165 nM in mildly affected) | Significant positive correlation (r = 0.34 - 0.77) | [1][9][10][11][12] |
| DOPAC | ~2.5 pmol/mL | Significantly decreased | Significant positive correlation (raw DOPAC with putamen) | [2][3][7][8] |
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Processing
A standardized protocol for CSF collection is crucial to minimize pre-analytical variability.
-
Patient Preparation: Patients should ideally be in a fasting state overnight. Medications known to affect dopamine metabolism should be discontinued (B1498344) if clinically permissible.
-
Collection Procedure: CSF is collected via lumbar puncture, typically in the morning. To account for the rostrocaudal gradient of metabolites, CSF should be collected sequentially into polypropylene (B1209903) tubes.
-
Sample Handling: Samples should be placed on wet ice immediately after collection. If blood contamination is present (more than 500 red blood cells/µL), the sample should be centrifuged at 2000 x g for 10 minutes at 4°C to remove red blood cells.
-
Storage: The CSF is then aliquoted into polypropylene tubes and stored at -80°C until analysis.
Simultaneous Measurement of 3-OMD, HVA, and DOPAC by HPLC-ECD
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for the simultaneous quantification of dopamine metabolites in CSF.[13][14]
-
Sample Preparation: CSF samples are thawed and deproteinized, often by adding an equal volume of a precipitation reagent (e.g., 0.4 M perchloric acid) followed by centrifugation.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous-organic mobile phase (e.g., phosphate (B84403) buffer with methanol) containing an ion-pairing agent is used to achieve separation.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
-
Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector is used.
-
Potential: The electrode potential is set to optimize the detection of the target analytes (e.g., a screening potential of +0.7 V).
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard. The retention times for 5-HIAA, 3-OMD, and HVA are approximately 18.80, 24.95, and 31.59 minutes, respectively, under specific chromatographic conditions.[13]
Visualizing the Dopamine Metabolic Pathway
The following diagrams illustrate the key pathways in dopamine synthesis and metabolism, as well as a typical experimental workflow.
References
- 1. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF and plasma concentrations of free norepinephrine, dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), 3,4-dihydroxyphenylalanine (DOPA), and epinephrine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homovanillic acid in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated cerebrospinal fluid ratios of cysteinyl-dopamine/3,4-dihydroxyphenylacetic acid in parkinsonian synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease [escholarship.org]
- 8. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlations between cerebrospinal fluid homovanillic acid and dopamine transporter SPECT in degenerative parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlations between cerebrospinal fluid homovanillic acid and dopamine transporter SPECT in degenerative parkinsonian syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-Methoxy-L-tyrosine Quantification
A Comparative Guide to the Quantification of 3-Methoxy-L-tyrosine: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of biomarkers is paramount. This compound (3-MT), also known as 3-O-methyldopa, is a critical metabolite of L-DOPA and serves as a biomarker for certain metabolic disorders and therapeutic drug monitoring. This guide provides a comparative overview of the analytical methods for 3-MT quantification, with a focus on inter-laboratory performance and detailed experimental protocols.
A recent study on the harmonization of plasma free normetanephrine (B1208972), metanephrine (B195012), and 3-methoxytyramine measurements using liquid chromatography-tandem mass spectrometry (LC-MS/MS) across 12 laboratories revealed significant variability in the quantification of 3-methoxytyramine.[1] While the results for normetanephrine and metanephrine showed strong agreement, the measurements for 3-methoxytyramine demonstrated suboptimal concordance between laboratories, with reported biases ranging from -32.2% to 64.0%.[1] This underscores the critical need for standardized analytical methods and harmonized reference intervals for reliable 3-methoxytyramine analysis.[1]
Performance of Analytical Methods
The primary analytical technique for the quantification of this compound and its related compounds is LC-MS/MS, valued for its high sensitivity and specificity.[2][3][4][5] High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is another established method.[6] The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature.
Table 1: Performance of LC-MS/MS Methods for 3-Methoxytyramine (3-MT) Quantification in Plasma
| Parameter | Method 1 | Method 2[5] | Method 3[3] | Method 4[4] |
| Limit of Detection (LOD) | 0.012 nmol/L | Not Reported | 4 ng/L | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.048 nmol/L | 0.03 nM | Not Reported | 15.63 pg/mL |
| Upper Limit of Quantification (ULOQ) | 24.55 nmol/L | 20 nM | Not Reported | 10,000 pg/mL |
| Intra-assay Precision (%CV) | 3.7% - 7.7% | 3.1% - 10.7% | <4% | <5% |
| Inter-assay Precision (%CV) | 2.3% - 13.8% | 0.9% - 18.3% | ≤4% | <5% |
| Accuracy/Recovery (%) | 100.1% - 105.7% | Not Reported | 90% - 110% | Not Reported |
| **Linearity (R²) ** | >0.99 | Not Reported | >0.999 | >0.9996 |
Note: 3-methoxytyramine (3-MT) is the decarboxylated metabolite of this compound. The analytical methods are often developed for 3-MT in the context of measuring catecholamine metabolites.
Experimental Protocols
Accurate quantification of this compound relies on robust and well-validated experimental protocols. Below are generalized methodologies for LC-MS/MS-based analysis.
Protocol 1: LC-MS/MS for Plasma 3-Methoxytyramine
This protocol outlines a common method for the sensitive and specific quantification of 3-methoxytyramine in plasma.[2][3][4][5]
1. Sample Preparation (Solid Phase Extraction - SPE) [3][4]
-
Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., deuterated 3-methoxytyramine).
-
Extraction: Load the sample onto an SPE cartridge.
-
Washing: Wash the cartridge with appropriate solutions (e.g., water, methanol) to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate solvent (e.g., methanol (B129727) with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically containing a modifier like formic acid (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the analyte and internal standard, monitoring the transition of the precursor ion to a specific product ion.
Visualizing the Workflow and Metabolic Pathway
To aid in the understanding of the experimental and biological processes, the following diagrams have been generated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
A Comparative Analysis of 3-methoxy-L-tyrosine and Entacapone on L-DOPA Metabolism
This guide provides a detailed comparison of the roles and effects of 3-methoxy-L-tyrosine (3-O-methyldopa or 3-OMD), a major metabolite of L-DOPA, and entacapone (B1671355), a catechol-O-methyltransferase (COMT) inhibitor, on the metabolism of L-DOPA. The content is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into their distinct impacts on L-DOPA therapy for conditions such as Parkinson's disease.
Introduction: L-DOPA Metabolism and Therapeutic Challenges
L-DOPA is the primary and most effective symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] As a precursor to dopamine (B1211576), L-DOPA can cross the blood-brain barrier to replenish depleted dopamine levels in the central nervous system (CNS).[1][3] However, its therapeutic efficacy is complicated by extensive peripheral metabolism. Two primary enzymes, aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT), rapidly break down L-DOPA before it reaches the brain.[3]
While AADC inhibitors like carbidopa (B1219) are standardly co-administered with L-DOPA to prevent its conversion to dopamine in the periphery, this shifts the metabolic burden to the COMT pathway.[4] This results in the conversion of L-DOPA to 3-O-methyldopa (3-OMD).[4][5] 3-OMD is a metabolite with a long half-life (approximately 15 hours) that accumulates in the plasma and brain.[5] This accumulation is believed to compete with L-DOPA for transport across the blood-brain barrier and may be associated with adverse effects of long-term L-DOPA therapy.[6][7][8]
Entacapone is a peripherally acting, reversible COMT inhibitor designed to address this issue.[4][9] By blocking the COMT enzyme, entacapone reduces the peripheral conversion of L-DOPA to 3-OMD, thereby increasing the bioavailability and extending the plasma half-life of L-DOPA.[1][3][10] This guide compares the inherent effects of the metabolite 3-OMD with the therapeutic intervention of entacapone on the overall metabolism and pharmacokinetics of L-DOPA.
Mechanism of Action
This compound (3-OMD)
3-OMD is not a therapeutic agent but a metabolic byproduct. Its effects are primarily antagonistic to L-DOPA therapy. It competes with L-DOPA for transport across the gastrointestinal tract and the blood-brain barrier via the large neutral amino acid transport system.[8] Furthermore, studies suggest that high levels of 3-OMD may contribute to motor complications and potentiate L-DOPA-induced toxicity through mechanisms like oxidative stress.[6][7][8]
Entacapone
Entacapone is a specific and reversible inhibitor of the COMT enzyme.[4] It acts primarily in the peripheral tissues, where it prevents the methylation of L-DOPA to 3-OMD.[3][11] This inhibition leads to a significant increase in the plasma area under the curve (AUC) and a prolonged elimination half-life of L-DOPA, allowing for a more sustained delivery of the drug to the brain.[4][12] Entacapone has no direct effect on Parkinson's symptoms itself but enhances the efficacy of L-DOPA.[2]
L-DOPA Metabolic Pathway
Caption: L-DOPA metabolism showing COMT inhibition by entacapone.
Comparative Pharmacokinetic Data
The primary effect of entacapone is the significant alteration of L-DOPA and 3-OMD pharmacokinetics. The following tables summarize quantitative data from clinical studies.
Table 1: Effect of Entacapone (200 mg) on L-DOPA Pharmacokinetics
| Parameter | L-DOPA/Carbidopa + Placebo | L-DOPA/Carbidopa + Entacapone | Percentage Change |
| AUC (Area Under the Curve) | Varies by L-DOPA dose | Increased by ~30-40%[4] | ↑ 30-40% |
| Cmax (Maximum Concentration) | Varies by L-DOPA dose | Slightly decreased[4] | ↓ Slight |
| Elimination Half-life (t½) | ~1.5 hours[1] | Increased by up to 75%[1] | ↑ up to 75% |
Data synthesized from studies in healthy male subjects receiving various doses of L-DOPA/carbidopa.[4]
Table 2: Effect of Entacapone (200 mg) on L-DOPA Metabolite Levels
| Metabolite | L-DOPA/Carbidopa + Placebo | L-DOPA/Carbidopa + Entacapone | Percentage Change |
| 3-O-Methyldopa (3-OMD) AUC | Baseline | Decreased to ~55-60% of placebo[4] | ↓ 40-45% |
| DOPAC AUC | Baseline | Increased 2 to 2.6-fold[4] | ↑ 100-160% |
| HVA AUC | Baseline | Decreased to ~65-75% of placebo[4] | ↓ 25-35% |
| Ratio of AUC 3-OMD / AUC L-DOPA | Baseline | Significantly decreased[4] | ↓ Significant |
Data derived from a placebo-controlled, double-blind, randomized, single-dose study in healthy male subjects.[4]
Experimental Protocols
The data presented above are typically generated from rigorous clinical trials. Below is a generalized methodology based on published studies.
Key Experiment: Pharmacokinetic Analysis of L-DOPA and its Metabolites
-
Study Design: A common design is a placebo-controlled, double-blind, randomized, crossover study.[4] This minimizes variability by having each subject act as their own control.
-
Participants: Studies often involve healthy volunteers or Parkinson's disease patients.[4][13] Key demographics (age, weight) and health status are recorded.
-
Drug Administration:
-
Sample Collection: Serial venous blood samples are collected in heparinized tubes at multiple time points before dosing (0 hours) and up to 24 hours post-dose.[4]
-
Sample Processing: Plasma is immediately separated by centrifugation and stabilized, often with acids like perchloric acid, to prevent degradation of catechols. Samples are then stored at -70°C until analysis.
-
Analytical Method: Plasma concentrations of L-DOPA, 3-OMD, DOPAC, HVA, and entacapone are determined using a validated high-performance liquid chromatography (HPLC) method with electrochemical or amperometric detection.[4]
-
Pharmacokinetic Analysis: Standard non-compartmental methods are used to calculate key parameters such as AUC (using the trapezoidal rule), Cmax, Tmax, and elimination half-life from the plasma concentration-time data.
Experimental Workflow Diagram
Caption: A typical crossover experimental workflow for pharmacokinetic analysis.
Clinical Implications and Conclusion
The accumulation of this compound is an inherent consequence of L-DOPA therapy, particularly when combined with an AADC inhibitor. Evidence suggests this accumulation is not benign; it may reduce the efficacy of L-DOPA by competing for transport into the brain and potentially contribute to long-term motor complications.[6][8]
Entacapone offers a direct pharmacological solution to this problem. By inhibiting peripheral COMT, entacapone effectively reduces the production of 3-OMD by 40-45%.[4] This action directly leads to a more favorable pharmacokinetic profile for L-DOPA, characterized by a 30-40% increase in bioavailability (AUC) and a prolonged half-life.[4] Clinically, this translates to a more sustained dopaminergic stimulation, which can reduce "wearing-off" periods and increase "on" time for patients with Parkinson's disease.[9][14][15]
References
- 1. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 4. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 6. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of 3-O-Methyldopa in the Side Effects of l-dopa | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Relationship between 3-O-methyldopa and the clinical effects of entacapone in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity Assessment of 3-methoxy-L-tyrosine Antibodies
Comparative Analysis of Detection Methodologies
The specificity of an antibody is paramount to ensure that it binds exclusively to its target molecule, 3-methoxy-L-tyrosine, without cross-reacting with structurally similar compounds. This is particularly important given the presence of precursors and other metabolites in biological samples. The primary alternative to antibody-based detection is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection, a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following table presents a hypothetical comparison of a monoclonal antibody designed to target this compound against the well-established HPLC with electrochemical detection (HPLC-ED) method. The data for the antibody is illustrative, representing typical performance characteristics that would be sought in a highly specific antibody.
| Parameter | Hypothetical Anti-3-methoxy-L-tyrosine Antibody (Competitive ELISA) | HPLC with Electrochemical Detection |
| Principle | Competitive immunoassay | Chromatographic separation and electrochemical detection |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~2 ng/mL |
| Dynamic Range | 10 - 1000 ng/mL | 2 - 5000 ng/mL |
| Specificity | High, dependent on cross-reactivity | Very High |
| Throughput | High (96-well plate format) | Low to Medium |
| Sample Volume | ~50 µL | ~100 µL |
| Instrumentation Cost | Moderate (Plate Reader) | High (HPLC system with ED) |
| Sample Preparation | Minimal to moderate | Moderate to extensive |
Hypothetical Antibody Cross-Reactivity Data
Assessing cross-reactivity is a critical step in validating an antibody. A competitive ELISA is employed to determine the percentage of cross-reactivity with molecules structurally related to this compound. The data below is a simulation of what would be expected from a highly specific antibody.
| Competing Analyte | Structure | % Cross-Reactivity | Binding Affinity (KD) |
| This compound | Target | 100% | 1 x 10⁻⁹ M |
| L-DOPA | Precursor | < 0.1% | Not Determined |
| L-Tyrosine | Precursor | < 0.01% | Not Determined |
| 3-Methoxytyramine | Metabolite | < 1% | Not Determined |
| Homovanillic acid (HVA) | Metabolite | < 0.01% | Not Determined |
| Vanillylmandelic acid (VMA) | Metabolite | < 0.01% | Not Determined |
Signaling Pathway and Experimental Workflows
Visualizing the metabolic context and the experimental procedures is essential for a comprehensive understanding. The following diagrams illustrate the biosynthesis of this compound and the workflow for assessing antibody specificity.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable scientific findings. Below are the methodologies for assessing antibody specificity and for the alternative analytical technique.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of a hypothetical anti-3-methoxy-L-tyrosine antibody with related molecules.
-
Preparation of Coated Plates :
-
A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared using a suitable cross-linker.
-
Microtiter plates are coated with this conjugate at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Remaining protein-binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Reaction :
-
A standard curve of this compound is prepared.
-
Serial dilutions of potential cross-reactants (e.g., L-DOPA, L-tyrosine, 3-methoxytyramine) are also prepared.
-
Samples or standards are added to the wells, followed by the addition of the anti-3-methoxy-L-tyrosine antibody at a pre-determined optimal dilution.
-
The plate is incubated for 1-2 hours at room temperature to allow competition between the free analyte and the coated analyte for antibody binding.
-
-
Detection :
-
Plates are washed to remove unbound antibodies.
-
An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
After another wash step, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.
-
-
Data Analysis :
-
The concentration of each competing analyte that causes 50% inhibition of the maximum signal (IC50) is determined.
-
Percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competing analyte) x 100.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR provides real-time, label-free analysis of binding kinetics and affinity.
-
Sensor Chip Preparation :
-
A sensor chip (e.g., CM5) is activated.
-
The this compound-carrier protein conjugate is immobilized on the chip surface.
-
Remaining active sites are deactivated.
-
-
Binding Analysis :
-
A series of concentrations of the anti-3-methoxy-L-tyrosine antibody are injected over the sensor surface.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between samples.
-
-
Data Analysis :
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
HPLC with Electrochemical Detection
This method serves as a benchmark for the quantification of this compound.
-
Sample Preparation :
-
Biological samples (e.g., plasma, cerebrospinal fluid) are deproteinized, typically with perchloric acid.
-
The supernatant is collected after centrifugation and filtered.
-
-
Chromatographic Separation :
-
An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
An isocratic or gradient mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent) is used to separate this compound from other compounds.
-
-
Electrochemical Detection :
-
The eluent from the column passes through an electrochemical detector.
-
A specific potential is applied to the working electrode to oxidize this compound, generating a measurable current that is proportional to its concentration.
-
-
Quantification :
-
The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve generated from known concentrations.
-
Conclusion
While the development of a highly specific monoclonal antibody for this compound presents an opportunity for high-throughput and user-friendly immunoassays, its utility is entirely dependent on a rigorous specificity assessment. The experimental frameworks provided herein, including competitive ELISA and SPR, are essential for validating such a tool. In the absence of a commercially available antibody, HPLC with electrochemical detection remains the gold standard for the accurate and sensitive quantification of this compound, offering a reliable alternative for researchers in the field. This guide provides the necessary comparative data and protocols to make an informed decision on the most appropriate methodology for specific research needs.
A Head-to-Head Comparison of Analytical Methods for 3-methoxy-L-tyrosine
For researchers, scientists, and drug development professionals engaged in the study of Parkinson's disease and other neurological conditions, the accurate quantification of 3-methoxy-L-tyrosine (3-O-methyldopa), a major metabolite of L-DOPA, is of paramount importance. The selection of an appropriate analytical method is critical for obtaining reliable pharmacokinetic data and for clinical monitoring. This guide provides a detailed comparison of two widely employed techniques for the analysis of this compound in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Performance Comparison
The choice between LC-MS/MS and HPLC-ECD often depends on the specific requirements of the study, including the need for high sensitivity and specificity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method based on published validation data.
| Performance Metric | LC-MS/MS | HPLC with Electrochemical Detection |
| Linearity Range | 50–4000 ng/mL[1] | Not explicitly stated in the provided abstract |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | Not explicitly stated in the provided abstract |
| Limit of Detection (LOD) | <7.0 ng/mL[2] | 3 ng/mL[3] |
| Precision (CV%) | Intra-day and Inter-day < 11.3%[2] | Within-run and Between-run < 10%[3] |
| Accuracy (% Recovery) | Within ±15%[4] | Not explicitly stated in the provided abstract |
| Sample Preparation | Protein Precipitation[1] | Not explicitly stated in the provided abstract |
| Specificity | High (based on mass-to-charge ratio) | Good (based on electrochemical properties) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in human plasma.[1][2]
Sample Preparation: A simple protein precipitation method is employed for sample extraction.[1]
Chromatographic Conditions:
-
Column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.)[1]
-
Mobile Phase: An isocratic mobile phase consisting of a solution of water and methanol (B129727) (85:15, v/v) containing 0.05% formic acid.[1]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.[1]
-
Ionization Mode: Positive multiple reaction monitoring (MRM).[1]
-
Monitored Transitions: m/z 212.0 -> m/z 166.0 for 3-O-methyldopa.[1]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method allows for the simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma.[3]
Sample Preparation: The abstract suggests a method applicable to both plasma and platelets obtained from the same whole blood sample, though specific extraction details are not provided.[3]
Chromatographic Conditions:
-
Chromatography: Reversed-phase (RP) HPLC.[3]
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Electrochemical Detection:
-
Detector: Coulometric electrochemical detector.[3]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the biological context of this compound, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Strong Correlation Observed Between Plasma and Cerebrospinal Fluid Levels of 3-Methoxy-L-tyrosine
A significant and strong positive correlation exists between concentrations of 3-methoxy-L-tyrosine (3-OMD), a major metabolite of L-DOPA, in plasma and cerebrospinal fluid (CSF). This finding is critical for researchers and drug developers in the field of neurology, particularly in the context of Parkinson's disease and other disorders affecting the dopaminergic system. The relationship suggests that plasma levels of 3-OMD can serve as a reliable indicator of its concentration within the central nervous system, offering a less invasive biomarker alternative to CSF collection.
Recent studies have provided quantitative data underscoring this correlation. One study involving neurologically healthy individuals reported a strong correlation between plasma and CSF concentrations of 3-OMD (p < 0.001)[1]. Another study in healthy adults also measured concentrations in both fluids, providing foundational data for this relationship[2].
Quantitative Data Summary
The following table summarizes the concentrations of this compound (3-OMD) in plasma and CSF from studies in healthy individuals.
| Study | Subject Group | Plasma 3-OMD Concentration (nmol/L) | CSF 3-OMD Concentration (nmol/L) | Correlation |
| Kaasinen et al. (2023)[1] | Neurologically Healthy | Median: 106 (Range: 61-167) | Median: 16 (Range: 10-25) | Strong, positive correlation (p < 0.001) |
| Bergquist et al. (1995)[2] | Healthy Adults | 99.1 (Pool of 24 samples) | 15.3 (Pool of 12 samples) | Data collected, correlation not explicitly stated |
Experimental Protocols
The methodologies employed in the cited studies to quantify this compound in plasma and CSF are detailed below.
Kaasinen et al. (2023): LC-MS/MS Technique[1]
-
Sample Collection: CSF and blood samples were collected from neurologically healthy patients. Lumbar CSF (10 mL) was collected in five consecutive 2 mL fractions.
-
Sample Preparation: Specific details on the preparation of plasma and CSF samples for 3-OMD analysis were not extensively provided in the abstract.
-
Analytical Method: Concentrations of 3-OMD and other monoamines, precursors, and metabolites were quantified using a novel liquid chromatography–mass spectrometry (LC–MS/MS) technique.
-
Quantification: The limit of quantification (LOQ) for 3-OMD was 1 nmol/L. The intra-assay imprecision was less than 7.1% at three different concentrations.
Bergquist et al. (1995): Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry[2]
-
Sample Collection: Plasma and CSF samples were obtained from healthy adult volunteers.
-
Sample Preparation: Samples were purified using a simple organic solvent extraction. This was followed by N,O-acetylation of the amino acids in an aqueous medium and preparation of pentafluorobenzyl esters under anhydrous conditions.
-
Analytical Method: The derivatized samples were analyzed by gas chromatography-electron capture negative ion mass spectrometry (GC-ECNIMS).
-
Quantification: The N,O-acetyl, carboxy-pentafluorobenzyl derivatives provided abundant carboxylate anions suitable for sensitive analysis using selected ion monitoring. The limit of quantitation in both plasma and CSF was at the sub-nmol/L level.
Visualizing the Pathway and Transport
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and the logical relationship of its transport and correlation between plasma and CSF.
Caption: Metabolic fate of L-DOPA.
Caption: Transport and correlation of 3-OMD.
References
- 1. Concentration gradients of monoamines, their precursors and metabolites in serial lumbar cerebrospinal fluid of neurologically healthy patients determined with a novel LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method for the determination of L-dopa and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 3-Methoxy-L-tyrosine as a Predictor of L-DOPA Response: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers to predict individual response to Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease, is a critical area of research. Among the candidates, 3-methoxy-L-tyrosine (3-O-methyldopa or 3-OMD), a major metabolite of L-DOPA, has garnered significant attention. This guide provides an objective comparison of 3-OMD's performance as a predictor of L-DOPA response against other alternatives, supported by experimental data and detailed methodologies.
The Role of this compound (3-OMD) in L-DOPA Response
3-OMD is formed from the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT).[1] Due to its longer half-life of approximately 15 hours compared to L-DOPA's one hour, 3-OMD accumulates in the plasma and brain of patients undergoing chronic L-DOPA therapy.[1] The role of this accumulation in predicting L-DOPA response is a subject of ongoing investigation, with some studies suggesting a negative influence and others indicating a more complex relationship.
The primary hypothesis for 3-OMD's potential as a predictor lies in its ability to compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter. This competition could theoretically reduce the amount of L-DOPA reaching the brain, thereby diminishing its therapeutic effect. However, research has shown that 3-OMD is no more potent in this regard than other amino acids like phenylalanine, leading some to conclude that it is not an important determinant of clinical response.[2][3]
Conversely, other studies have found a significant correlation between higher plasma levels of 3-OMD and the presence of motor complications, such as dyskinesia, in patients on long-term L-DOPA therapy. Furthermore, a relationship has been observed between a decreasing ratio of 3-OMD to L-DOPA and an improvement in motor function, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III scores.[4] This suggests that the dynamic balance between L-DOPA and its metabolite may be a more telling predictor than 3-OMD levels alone.
Comparative Analysis of Predictive Performance
A direct comparison of the predictive power of 3-OMD with other biomarkers using metrics like sensitivity and specificity is limited in the current literature. However, we can analyze the correlational data and the predictive value of different approaches.
Table 1: Comparison of 3-OMD and the 3-OMD/L-DOPA Ratio as Predictors
| Predictor | Supporting Evidence | Contradictory Evidence/Limitations |
| High Plasma 3-OMD Levels | Associated with a higher incidence of motor complications in some studies. | Not consistently shown to be a primary determinant of L-DOPA response; less potent than other amino acids in competing for blood-brain barrier transport.[2][3] |
| Decreasing 3-OMD/L-DOPA Ratio | A relationship has been demonstrated between a decreasing ratio and improved UPDRS III scores, suggesting better motor response.[4] | The predictive value may be influenced by the timing of measurements and individual patient metabolism. |
Table 2: Alternative Predictors of L-DOPA Response
| Predictor Category | Specific Examples | Predictive Value |
| Clinical Features | Younger age at onset, disease duration, initial motor symptom (e.g., tremor vs. rigidity). | Often used in clinical practice to anticipate response. Younger onset and tremor-dominant patients often show a better initial response. |
| Neuroimaging | Greater brain atrophy in specific regions (parietal operculum, motor areas, cerebellum). | Associated with a weaker L-DOPA response in some studies.[5] |
| Other Biomarkers | α-synuclein, DJ-1, DOPA decarboxylase in cerebrospinal fluid (CSF). | Emerging research suggests these may reflect the underlying pathology and could have predictive potential, though more validation is needed.[6] |
| Machine Learning Models | Algorithms incorporating clinical data, UPDRS scores, and sometimes biomarker data. | Have shown high accuracy in predicting "good" vs. "bad" responders in research settings.[1] |
Experimental Protocols
Accurate evaluation of any predictive biomarker requires standardized experimental protocols. The following outlines the key methodologies cited in the evaluation of 3-OMD and L-DOPA response.
L-DOPA Challenge Test
The L-DOPA challenge test is the gold-standard clinical assessment to determine a patient's motor response to L-DOPA.
-
Patient Preparation: Patients typically undergo an overnight fast and withhold all anti-Parkinsonian medications for at least 12 hours to establish a baseline "off" state.
-
Baseline Assessment ("Off" State): The patient's motor function is evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS) Part III.
-
L-DOPA Administration: A standardized dose of L-DOPA (e.g., 200-250 mg) combined with a decarboxylase inhibitor (e.g., carbidopa (B1219) or benserazide) is administered orally.
-
Post-Dose Monitoring: The patient is observed for a period of 3-4 hours.
-
Peak Response Assessment ("On" State): Motor function is re-assessed using the UPDRS Part III at regular intervals to capture the peak therapeutic effect. The percentage of improvement from the "off" state score is calculated to quantify the L-DOPA response.
Measurement of 3-OMD and L-DOPA in Plasma
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (MS/MS) are the most common and reliable methods for quantifying L-DOPA and 3-OMD in plasma.
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.
-
Sample Preparation: A protein precipitation step is typically employed to remove interfering proteins. This can be achieved by adding an acid like perchloric acid. An internal standard (e.g., carbidopa) is added to ensure accuracy.[7]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate L-DOPA, 3-OMD, and the internal standard.[7][8] The mobile phase usually consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[7]
-
Detection and Quantification:
-
Electrochemical Detection: This method offers high sensitivity for electrochemically active compounds like L-DOPA and 3-OMD.[8]
-
Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity, allowing for precise quantification based on the mass-to-charge ratio of the analytes.[7]
-
-
Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the levels of L-DOPA and 3-OMD in the patient samples.[7]
Visualizing the Pathways and Workflows
To better understand the context of 3-OMD as a biomarker, the following diagrams illustrate the metabolic pathway of L-DOPA and a typical experimental workflow.
Conclusion
The evaluation of this compound as a predictor of L-DOPA response presents a nuanced picture. While high levels of 3-OMD may be associated with motor complications, its direct predictive power for the therapeutic efficacy of L-DOPA is still under debate. The 3-OMD/L-DOPA ratio appears to be a more promising candidate, with a decreasing ratio correlating with improved motor function.
However, it is evident that a single biomarker is unlikely to capture the complexity of L-DOPA response in a heterogeneous condition like Parkinson's disease. The future of predictive modeling in this field likely lies in multiparametric approaches, such as machine learning algorithms, that can integrate clinical data, neuroimaging findings, and a panel of biomarkers to provide a more personalized prediction of treatment outcome. Further head-to-head comparative studies are crucial to establish the clinical utility of 3-OMD and other biomarkers in guiding therapeutic decisions for individuals with Parkinson's disease.
References
- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Machine Learning Models for Parkinson Disease: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. File:Metabolic pathway of L-Dopa.jpg - Wikimedia Commons [commons.wikimedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study of 3-methoxy-L-tyrosine in Neurodegenerative Diseases: Parkinson's, Alzheimer's, and Huntington's
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-methoxy-L-tyrosine (3-OMD), a major metabolite of L-DOPA, across three neurodegenerative diseases: Parkinson's Disease (PD), Alzheimer's Disease (AD), and Huntington's Disease (HD). While the role of 3-OMD is most extensively studied in the context of L-DOPA therapy for PD, this document synthesizes the available data and highlights the knowledge gaps concerning its involvement in AD and HD.
Introduction to this compound (3-OMD)
3-O-methyldopa (3-OMD) is a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) formed by the enzyme catechol-O-methyltransferase (COMT).[1] Due to its longer half-life of approximately 15 hours compared to L-DOPA's 1 hour, 3-OMD accumulates in the plasma and brain of patients undergoing L-DOPA therapy.[2] Emerging evidence suggests that 3-OMD is not an inert metabolite and may contribute to both the side effects of L-DOPA treatment and the progression of neurodegeneration.[3][4]
Comparative Analysis of 3-OMD Across Neurodegenerative Diseases
While direct comparative studies of 3-OMD across Parkinson's, Alzheimer's, and Huntington's diseases are scarce, this section consolidates the existing findings for each disease.
Parkinson's Disease (PD)
The involvement of 3-OMD in PD is intricately linked to L-DOPA therapy, the gold standard for managing motor symptoms.
-
Elevated Levels: Patients with PD treated with L-DOPA exhibit significantly elevated plasma and cerebrospinal fluid (CSF) levels of 3-OMD.
-
Clinical Significance: High levels of 3-OMD have been associated with the adverse effects of long-term L-DOPA therapy, including motor fluctuations and dyskinesias.[3]
-
Neurotoxic Potential: Studies have shown that 3-OMD can induce cytotoxic effects, including oxidative stress and decreased mitochondrial membrane potential in neuronal cells.[3][5] It may also potentiate the neurotoxicity of L-DOPA.[3] Furthermore, 3-OMD has been found to impair locomotor activities and decrease the dopamine (B1211576) turnover rate in animal models.[3]
Alzheimer's Disease (AD)
Direct evidence for the role and levels of 3-OMD in AD is currently limited. However, the known alterations in neurotransmitter systems and the exploration of L-DOPA as a potential therapeutic agent in AD suggest that 3-OMD may be a relevant, yet understudied, metabolite.
-
L-DOPA Metabolism: The dopaminergic system is also affected in Alzheimer's disease, and L-DOPA has been investigated for its potential to alleviate some symptoms.[6][7][8][9] This suggests that L-DOPA metabolism, including the production of 3-OMD, occurs in the context of AD, although specific data on 3-OMD levels are lacking.
-
Hypothetical Role: Given the neurotoxic properties attributed to 3-OMD in the context of Parkinson's disease, it is plausible that if L-DOPA were used more broadly in AD, elevated 3-OMD levels could contribute to neuronal damage. Further research is needed to investigate the endogenous levels of 3-OMD in AD and its potential contribution to the disease's pathology.
Huntington's Disease (HD)
-
Altered Tyrosine and L-DOPA Metabolism: Studies on the metabolome of CSF from HD patients have revealed significant alterations in the tyrosine metabolism pathway, including changes in L-DOPA and dopamine levels.[10] A plasma metabolome study also identified alterations in the tyrosine pathway in both premanifest and early symptomatic HD patients.[11][12][13]
-
Potential for 3-OMD Involvement: The dysregulation of L-DOPA's metabolic pathway suggests that the production and clearance of its metabolites, including 3-OMD, may also be affected in HD. Given the evidence of 3-OMD's neurotoxicity, investigating its levels and impact in HD is a crucial area for future research.
Quantitative Data Summary
The following tables summarize the available quantitative data on 3-OMD levels in the context of these neurodegenerative diseases. It is important to note the significant lack of data for Alzheimer's and Huntington's diseases.
Table 1: this compound (3-OMD) Levels in Parkinson's Disease
| Biological Matrix | Patient Group | 3-OMD Concentration | Reference |
| Plasma | PD on L-DOPA therapy | Significantly elevated compared to controls | [3] |
| CSF | PD on L-DOPA therapy | Significantly elevated compared to controls | [14] |
Table 2: L-DOPA and Dopamine Metabolite Levels in Huntington's Disease (Indirectly Related to 3-OMD)
| Biological Matrix | Patient Group | Metabolite | Finding | Reference |
| CSF | Manifest HD | L-DOPA, Dopamine | Significantly altered compared to premanifest HD | [10] |
| Plasma | Premanifest & Early HD | Tyrosine Pathway | Alterations identified | [11][13] |
Table 3: Data on this compound (3-OMD) in Alzheimer's Disease
| Biological Matrix | Patient Group | 3-OMD Concentration | Reference |
| Plasma | AD | Data not available | - |
| CSF | AD | Data not available | - |
Experimental Protocols
This section outlines key experimental methodologies for the quantification of 3-OMD and the assessment of its neurotoxicity, which can be adapted for a comparative study across the three neurodegenerative diseases.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like 3-OMD in biological matrices.[15][16][17]
1. Sample Preparation (Plasma or CSF):
-
Protein Precipitation: To 100 µL of plasma or CSF, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated 3-OMD).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-OMD and its internal standard.
Comparative In Vitro Neurotoxicity Assessment
To compare the neurotoxic effects of 3-OMD across the three diseases, neuronal cell models specific to each condition can be utilized.[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
1. Cell Models:
-
Parkinson's Disease: SH-SY5Y neuroblastoma cells treated with MPP+ or 6-OHDA to mimic dopaminergic neurodegeneration.[22]
-
Alzheimer's Disease: Primary cortical neurons or SH-SY5Y cells treated with amyloid-beta (Aβ) oligomers.[18][19]
-
Huntington's Disease: PC12 cells or primary striatal neurons expressing mutant huntingtin (mHTT) protein.[21]
2. Experimental Procedure:
-
Cell Culture and Treatment: Culture the respective cell models under standard conditions. Expose the cells to a range of concentrations of 3-OMD (e.g., 10-500 µM) for 24-48 hours.
-
Cell Viability Assay (MTT Assay): After treatment, incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.
-
Oxidative Stress Assay (ROS Measurement): Use a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) to measure the intracellular generation of reactive oxygen species (ROS) upon exposure to 3-OMD.
-
Mitochondrial Membrane Potential Assay: Employ a fluorescent dye like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial dysfunction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of 3-OMD.
Conclusion and Future Directions
The existing literature strongly implicates this compound as a bioactive molecule with neurotoxic potential, particularly in the context of Parkinson's disease and L-DOPA therapy. However, its role in Alzheimer's and Huntington's diseases remains largely unexplored. The altered L-DOPA and tyrosine metabolism observed in these conditions warrants a dedicated investigation into the levels and effects of 3-OMD.
Future research should focus on:
-
Quantifying 3-OMD: Conducting large-scale, cross-sectional, and longitudinal studies to measure 3-OMD concentrations in the plasma and CSF of well-characterized cohorts of Alzheimer's and Huntington's disease patients.
-
Comparative Neurotoxicity Studies: Utilizing disease-specific in vitro and in vivo models to directly compare the neurotoxic effects of 3-OMD and elucidate its mechanisms of action in the context of each neurodegenerative disease.
-
Therapeutic Implications: Investigating whether targeting 3-OMD accumulation, for instance through the use of COMT inhibitors, could offer therapeutic benefits beyond the management of L-DOPA side effects in Parkinson's disease and potentially in other neurodegenerative conditions where L-DOPA metabolism is dysregulated.
By addressing these knowledge gaps, the scientific community can gain a more comprehensive understanding of the role of this L-DOPA metabolite in neurodegeneration and potentially uncover new therapeutic avenues.
References
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 3-O-Methyldopa in the Side Effects of l-dopa | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. L-dopa modulates motor cortex excitability in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-DOPA regulates neuroinflammation and Aβ pathology through NEP and ADAM17 in a mouse model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. Alterations in the tyrosine and phenylalanine pathways revealed by biochemical profiling in cerebrospinal fluid of Huntington's disease subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systems-level “misunderstanding”: the plasma metabolome in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A systems-level "misunderstanding": the plasma metabolome in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentrations of tyrosine, L-dihydroxyphenylalanine, dopamine, and 3-O-methyldopa in the cerebrospinal fluid of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. cda-amc.ca [cda-amc.ca]
- 18. innoprot.com [innoprot.com]
- 19. innoprot.com [innoprot.com]
- 20. scantox.com [scantox.com]
- 21. criver.com [criver.com]
- 22. neuroproof.com [neuroproof.com]
- 23. scantox.com [scantox.com]
- 24. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 25. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 26. auctoresonline.org [auctoresonline.org]
- 27. Developing Next-Generation In Vitro Phenotypic Assays for Huntington’s Disease | Technology Networks [technologynetworks.com]
- 28. selectscience.net [selectscience.net]
- 29. An in vitro perspective on the molecular mechanisms underlying mutant huntingtin protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. criver.com [criver.com]
- 32. Modeling Huntington's disease: An insight on in-vitro and in-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-methoxy-L-tyrosine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-methoxy-L-tyrosine, a compound commonly used in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While not definitively classified as a listed hazardous waste by the EPA, the compound presents several potential hazards and should be handled with care.
Key Hazard Information:
-
Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used. All handling of the powder should ideally be done in a chemical fume hood to minimize inhalation risk. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. Due to its hazardous characteristics, it should be treated as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not pour any solutions containing this compound down the drain.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage of Chemical Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure that the storage area is secure and that incompatible wastes are segregated to prevent accidental reactions.
-
Keep containers securely closed at all times, except when adding waste.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to dispose of the chemical waste through regular trash or by incineration in the laboratory. Disposal must be carried out by a licensed professional waste disposal service.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
